(S)-benzyl piperidin-3-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3S)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363797 | |
| Record name | Benzyl (3S)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478646-33-2 | |
| Record name | Benzyl (3S)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478646-33-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-benzyl piperidin-3-ylcarbamate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-benzyl piperidin-3-ylcarbamate is a chiral synthetic intermediate that holds significant importance in the field of drug discovery and development. As a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry, this compound serves as a versatile building block for the synthesis of a wide array of complex molecules with therapeutic potential. The piperidine ring is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Properties
This compound, with the IUPAC name benzyl N-[(3S)-piperidin-3-yl]carbamate, is characterized by a piperidine ring substituted at the 3-position with a benzyl carbamate group. The "(S)" designation indicates the stereochemistry at the chiral center of the piperidine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.30 g/mol [1] |
| CAS Number | 478646-33-2[1] |
| Appearance | Solid (typical) |
| Purity | Typically ≥97%[1] |
| Storage | Room temperature[1] |
Synthesis of this compound
The synthesis of this compound and its enantiomer is often achieved through the resolution of a racemic mixture of the corresponding piperidin-3-ylcarbamate compound. An alternative approach involves stereoselective synthesis starting from a chiral precursor. A general synthetic methodology is outlined below.
Experimental Protocol: Synthesis via Racemic Resolution
This protocol describes a general method for obtaining the (S)-enantiomer through the resolution of a racemic piperidin-3-ylcarbamate.
Materials:
-
Racemic benzyl piperidin-3-ylcarbamate
-
Chiral resolving agent (e.g., a chiral carboxylic acid like mandelic acid)
-
Suitable solvent (e.g., isopropanol, ethanol)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic benzyl piperidin-3-ylcarbamate in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.
-
Liberation of the Chiral Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent. Add a base to neutralize the chiral acid and liberate the free chiral amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine moiety is a well-established scaffold in medicinal chemistry, known to impart desirable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates. The carbamate functional group provides a convenient handle for further chemical modifications and the introduction of diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound is classified as a protein degrader building block, indicating its potential use in the development of targeted protein degradation therapies, such as PROTACs (Proteolysis Targeting Chimeras).[1]
While this compound itself is not typically the final active molecule, its structural features are incorporated into a variety of therapeutic agents. The N-benzyl piperidine motif, in a broader sense, is frequently employed in drug discovery to fine-tune efficacy and physicochemical properties.[2]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound via the resolution of a racemic mixture.
References
(S)-Benzyl Piperidin-3-ylcarbamate: A Key Building Block for Targeted Protein Degradation
CAS Number: 478646-33-2
Abstract
(S)-benzyl piperidin-3-ylcarbamate is a chiral synthetic building block of significant interest in the field of drug discovery and development. Its structural motif is frequently incorporated into more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed for targeted protein degradation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its critical role in the ubiquitin-proteasome signaling pathway. This document is intended for researchers, scientists, and professionals in drug development who are exploring innovative approaches to therapeutic intervention.
Introduction
Targeted protein degradation has emerged as a transformative strategy in modern pharmacology, offering the potential to address disease targets previously considered "undruggable."[1][2] PROTACs are at the forefront of this approach, functioning as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4] The design of PROTACs involves three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a valuable scaffold and linker component in the synthesis of these sophisticated molecules.[5][6] Its piperidine ring provides a semi-rigid structure that can be strategically modified to optimize the spatial orientation of the two ligands, which is crucial for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and publicly available information.
| Property | Value | Reference |
| CAS Number | 478646-33-2 | [7][8] |
| Molecular Formula | C13H18N2O2 | [7][8] |
| Molecular Weight | 234.29 g/mol | [7][8] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [9] |
| Storage Temperature | Room temperature | [9] |
| Product Family | Protein Degrader Building Blocks | [9] |
Safety Information: For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Role in Targeted Protein Degradation
The primary application of this compound in drug discovery is as a precursor for the synthesis of PROTACs. The piperidine moiety can be incorporated into the linker region of the PROTAC, connecting the warhead (ligand for the protein of interest) to the E3 ligase ligand.
The Ubiquitin-Proteasome System and PROTACs
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the degradation of proteins. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin chains, which marks them for degradation by the proteasome.
PROTACs hijack this natural process. By bringing a target protein into close proximity with an E3 ligase, they induce the ubiquitination of the target, even if it is not a natural substrate of that E3 ligase. This leads to the selective degradation of the target protein. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3]
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. (S)-Benzylpiperidin-3-ylcarbamate , 97% , 478646-33-2 - CookeChem [cookechem.com]
- 9. calpaclab.com [calpaclab.com]
(S)-benzyl piperidin-3-ylcarbamate molecular weight
An In-depth Technical Guide on the Molecular Weight of (S)-benzyl piperidin-3-ylcarbamate
This guide provides a detailed analysis of the molecular weight of this compound, a crucial parameter for researchers and professionals in drug development and chemical synthesis. The accurate determination of molecular weight is fundamental for stoichiometric calculations, preparation of solutions with precise concentrations, and characterization of the compound.
Molecular Formula and Structure
This compound is a chiral organic compound. Its stereoisomer, (R)-benzyl piperidin-3-ylcarbamate, shares the same molecular formula and, consequently, the same molecular weight. The molecular formula for this compound has been identified as C₁₃H₁₈N₂O₂[1]. This formula indicates that each molecule is composed of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Quantitative Data Summary
The calculation of the molecular weight is based on the summation of the atomic weights of its constituent elements. The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized for this purpose. For elements with a natural isotopic variation, a conventional single-number atomic weight is used for practical laboratory calculations.
Table 1: Atomic Weight of Constituent Elements
| Element | Symbol | Count | Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |
| Carbon | C | 13 | [12.0096, 12.0116][2][3][4] | 12.011 |
| Hydrogen | H | 18 | [1.00784, 1.00811][5][6][7] | 1.008 |
| Nitrogen | N | 2 | [14.00643, 14.00728][2][8][9][10] | 14.007 |
| Oxygen | O | 2 | [15.99903, 15.99977][2][11][12][13][14] | 15.999 |
Table 2: Calculated Molecular Weight
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| This compound | C₁₃H₁₈N₂O₂ | 234.298 |
Experimental Protocols: Molecular Weight Calculation
This section outlines the detailed methodology for the calculation of the molecular weight of this compound.
Objective: To determine the molecular weight of this compound based on its molecular formula and the standard atomic weights of its elements.
Materials:
-
Molecular Formula: C₁₃H₁₈N₂O₂
-
Conventional Atomic Weights ( g/mol ):
-
Carbon (C): 12.011
-
Hydrogen (H): 1.008
-
Nitrogen (N): 14.007
-
Oxygen (O): 15.999
-
Procedure:
-
Identify the number of atoms for each element in the molecular formula.
-
Carbon (C): 13
-
Hydrogen (H): 18
-
Nitrogen (N): 2
-
Oxygen (O): 2
-
-
Multiply the atom count of each element by its conventional atomic weight to find the total mass contribution of that element.
-
Total mass of Carbon = 13 × 12.011 g/mol = 156.143 g/mol
-
Total mass of Hydrogen = 18 × 1.008 g/mol = 18.144 g/mol
-
Total mass of Nitrogen = 2 × 14.007 g/mol = 28.014 g/mol
-
Total mass of Oxygen = 2 × 15.999 g/mol = 31.998 g/mol
-
-
Sum the total masses of all elements to obtain the molecular weight of the compound.
-
Molecular Weight = 156.143 + 18.144 + 28.014 + 31.998 = 234.299 g/mol
-
Result: The calculated molecular weight of this compound is 234.30 g/mol (rounded to two decimal places). This value is consistent with the molecular weight provided in chemical databases for this compound[1].
Visualization of Calculation Workflow
The following diagram illustrates the logical flow of the molecular weight calculation process.
Caption: Workflow for calculating the molecular weight of a chemical compound.
References
- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
(S)-benzyl piperidin-3-ylcarbamate synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-benzyl piperidin-3-ylcarbamate
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceutical compounds, and the protected amine at the 3-position allows for further selective functionalization. This guide provides a detailed overview of the primary synthetic pathway for this compound, including experimental protocols, quantitative data, and a visual representation of the synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound is through the protection of the primary amine of (S)-3-aminopiperidine. This is achieved using benzyl chloroformate (Cbz-Cl or Z-Cl) as the protecting agent. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct generated during the reaction. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for amines that prevents their nucleophilic and basic properties from interfering with subsequent reaction steps.[1][2]
The overall transformation is as follows:
(S)-3-aminopiperidine reacts with benzyl chloroformate in the presence of a base to yield this compound.
Synthesis Pathway Diagram
Caption: Reaction scheme for the Cbz protection of (S)-3-aminopiperidine.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from standard procedures for the Cbz protection of amines.[1][3]
Materials:
-
(S)-3-aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF) (optional, for biphasic system)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-aminopiperidine (1.0 eq) in water or a biphasic mixture of water and a suitable organic solvent like THF. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add a base, such as sodium carbonate (2.0 eq) or 2N sodium hydroxide solution, to the reaction mixture while stirring.[3]
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled and stirring mixture. Ensure the temperature is maintained at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, continuing to stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume).
-
If an aqueous system was used, extract the product into ethyl acetate (3 x volume).
-
-
Washing: Combine the organic extracts and wash successively with 1N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Yields for Cbz protection of amines are generally high.
| Parameter | Value/Condition | Reference |
| Starting Material | (S)-3-aminopiperidine | N/A |
| Reagent | Benzyl chloroformate (Cbz-Cl) | [1][3] |
| Stoichiometry | Amine:Cbz-Cl:Base (approx. 1:1.1:2) | General Procedure |
| Solvent | Water, THF/Water, Ethyl Acetate | [1] |
| Base | Sodium carbonate, Sodium hydroxide, Magnesium oxide | [1][3] |
| Temperature | 0 °C to 70 °C (reflux) | [1] |
| Reaction Time | 1 - 4 hours | General Procedure |
| Typical Yield | High (typically >80-90% for similar protections) | General knowledge of amine protection |
Alternative Synthesis Strategies
While the direct chemical protection of (S)-3-aminopiperidine is the most common approach, alternative methods, particularly those employing biocatalysis, have been developed.
Enzymatic Cascade Synthesis:
A multi-enzyme cascade utilizing galactose oxidase (GOase) and imine reductase (IRED) has been reported for the synthesis of L-3-N-Cbz-aminopiperidine (the L-configuration corresponds to S).[4] This "one-pot" method starts from N-Cbz-protected L-ornithinol and proceeds through an initial oxidation to an amino aldehyde, followed by spontaneous cyclization to a cyclic imine, which is then reduced by the IRED to the final product.[4] This biocatalytic approach offers a more environmentally friendly ("green") synthesis under ambient conditions and can produce the enantiopure product with high fidelity.[4] Isolated yields of up to 54% have been reported for this multi-step enzymatic process.[4]
Caption: Biocatalytic synthesis of this compound.[4]
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Among the vast array of chiral piperidine building blocks, (S)-benzyl piperidin-3-ylcarbamate stands out as a versatile intermediate in the synthesis of complex therapeutic agents. Its rigid, three-dimensional structure and the presence of a protected amine allow for precise stereochemical control during synthesis, which is critical for optimizing drug-target interactions and minimizing off-target effects.[4][5] This technical guide delves into the multifaceted role of this compound and its derivatives in medicinal chemistry, with a focus on its application in the development of targeted therapies.
The Piperidine-3-ylcarbamate Core: A Privileged Scaffold
The piperidine ring is a prevalent motif in numerous approved drugs, valued for its ability to modulate properties such as solubility, lipophilicity, and metabolic stability.[5][6] The introduction of a carbamate at the 3-position, particularly with (S)-stereochemistry, provides a key vector for molecular recognition by target proteins. The benzyl group serves as a common protecting group for the piperidine nitrogen, enabling regioselective reactions at other positions before its removal in the final stages of a synthetic sequence.[7] This strategic protection is crucial in the multi-step synthesis of complex pharmaceuticals.
Applications in Targeted Drug Development
The (S)-piperidin-3-ylcarbamate scaffold has been instrumental in the development of several classes of therapeutic agents. Below, we explore its role in two prominent examples: PARP inhibitors for oncology and DPP-IV inhibitors for metabolic diseases.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
This compound and its derivatives are key intermediates in the synthesis of potent PARP inhibitors, such as niraparib.[8] PARP enzymes are central to the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality.
Below is a diagram illustrating the mechanism of action of PARP inhibitors in cancer cells with defective homologous recombination repair.
Caption: Mechanism of PARP Inhibition Leading to Synthetic Lethality.
The following table summarizes the inhibitory activity of Niraparib, which incorporates the (S)-piperidin-3-yl scaffold, against PARP enzymes.
| Compound | Target | IC50 (nM) |
| Niraparib | PARP-1 | 3.8 |
| Niraparib | PARP-2 | 2.1 |
(Data sourced from publicly available pharmacological studies.)
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The piperidine scaffold is also a key feature in the design of inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP.[9] By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in type 2 diabetes.[10][11]
The diagram below illustrates the role of DPP-IV inhibitors in the incretin pathway.
Caption: The Incretin Pathway and the Action of DPP-IV Inhibitors.
The following table presents the in vitro inhibitory activities of exemplary DPP-IV inhibitors containing a piperidine or related heterocyclic ring system.
| Compound | Ring System | IC50 (µM) |
| 4-Benzylpiperidine Derivative | Piperidine | 1.6 ± 0.04 |
| 2-Benzylpyrrolidine Derivative | Pyrrolidine | 0.3 ± 0.03 |
| Phenethyl-piperazine Derivative | Piperazine | 1.2 ± 0.04 |
| 4-Amino-1-benzylpiperidine Derivative | Piperidine | 4.0 ± 0.08 |
(Data adapted from OAText, 2016[10])
Experimental Protocols
Detailed and precise experimental protocols are paramount in medicinal chemistry research. The following sections provide methodologies for the synthesis of key intermediates and final compounds incorporating the piperidine-3-ylcarbamate scaffold.
General Procedure for the Synthesis of Racemic Benzyl Piperidin-3-ylcarbamate
This protocol is a general representation based on patent literature for the hydrogenation of a pyridine precursor.[12][13]
Materials:
-
Benzyl pyridin-3-ylcarbamate
-
Palladium on carbon (10 wt. %)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
Hydrogen gas
-
Filtration agent (e.g., Celite)
Procedure:
-
A solution of benzyl pyridin-3-ylcarbamate is prepared in the chosen solvent in a pressure-resistant hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The vessel is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude benzyl piperidin-3-ylcarbamate, which can be purified further by chromatography or recrystallization if necessary.
General Procedure for Optical Resolution of Racemic Benzyl Piperidin-3-ylcarbamate
This protocol outlines a general method for separating enantiomers using a chiral resolving agent, as described in patent literature.[12][13]
Materials:
-
Racemic benzyl piperidin-3-ylcarbamate
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)
-
Solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)
-
Base (e.g., Sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
The racemic benzyl piperidin-3-ylcarbamate is dissolved in a suitable solvent with gentle heating.
-
A solution of the chiral resolving agent (approximately 0.5 equivalents) in the same solvent is added to the piperidine solution.
-
The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization of the diastereomeric salt.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
To recover the free base of the desired enantiomer, the diastereomeric salt is suspended in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
The mixture is stirred until all solids have dissolved and the layers are separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess should be determined by chiral HPLC.
The following diagram illustrates a general workflow for the synthesis and resolution of this compound.
Caption: Synthetic and Resolution Workflow for this compound.
Conclusion
This compound and its related structures are more than just simple building blocks; they are enabling scaffolds that allow for the construction of highly specific and potent therapeutic agents. The stereochemical information and the synthetic handles provided by this intermediate are critical for the successful development of drugs that can navigate the complex biological landscapes of their targets. As drug discovery continues to move towards more personalized and targeted therapies, the strategic use of such well-defined chiral intermediates will undoubtedly remain a key factor in the design of the next generation of medicines.
References
- 1. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate|lookchem [lookchem.com]
- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 3. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Niraparib|lookchem [lookchem.com]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 13. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
(S)-Benzyl Piperidin-3-ylcarbamate: A Comprehensive Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl piperidin-3-ylcarbamate , also known as (S)-3-N-Cbz-amino-piperidine, is a chiral piperidine derivative of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The carbobenzyloxy (Cbz) protecting group on the 3-amino position allows for selective chemical modifications at other positions of the piperidine ring, making it a versatile intermediate in complex multi-step syntheses. This technical guide provides an in-depth overview of its synthesis, properties, and applications as a pharmaceutical intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | Benzyl (3S)-piperidin-3-ylcarbamate | N/A |
| CAS Number | 478646-33-2 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1][2] |
| Form | Solid | [2] |
| Hydrochloride CAS | 847454-42-6 | [3] |
| Hydrochloride MW | 270.75 g/mol | [3] |
| Storage | Room temperature, under inert atmosphere, protected from light | [3] |
Note: Some data are for the hydrochloride salt or the (R)-enantiomer and should be considered as approximations for the (S)-enantiomer free base.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through several routes, including enzymatic synthesis and chemical methods involving resolution of racemic mixtures.
Enzymatic Synthesis
A highly stereoselective method for the synthesis of L-3-N-Cbz-aminopiperidine (the S-enantiomer) involves a multi-enzyme cascade. This "one-pot" process starts from N-Cbz-protected L-ornithinol and utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to achieve the desired product with high enantiopurity and an isolated yield of up to 54%.[1][4][5]
Experimental Protocol: Enzymatic Synthesis [1][4][6]
-
Reaction Setup: A reaction mixture is prepared in a sodium phosphate buffer (pH 7.5) containing the N-Cbz-protected L-ornithinol substrate.
-
Enzyme Addition: Galactose oxidase and imine reductase are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C with agitation (e.g., 200 rpm) for 16-48 hours.
-
Work-up: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis
Chemical synthesis typically involves the protection of the amino group of 3-aminopiperidine. An enantioselective synthesis starts with the resolution of racemic 3-aminopiperidine or a protected precursor, followed by the introduction of the Cbz group.
A general method for the preparation of piperidin-3-ylcarbamates involves the hydrogenation of the corresponding pyridin-3-ylcarbamate over a palladium catalyst. The resulting racemic piperidin-3-ylcarbamate can then be resolved into its enantiomers.[7]
Role as a Pharmaceutical Intermediate
This compound serves as a crucial intermediate primarily for the synthesis of (S)-3-aminopiperidine. The Cbz group is a robust protecting group that can be selectively removed under specific conditions, revealing the free amine for subsequent coupling reactions.
The (S)-3-aminopiperidine core is found in several modern drugs, particularly in dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes, such as Alogliptin and Linagliptin. While many synthesis routes for these drugs now utilize the Boc-protected (R)-3-aminopiperidine, the underlying synthetic strategy highlights the importance of a protected chiral 3-aminopiperidine intermediate.[8][9]
Caption: Logical flow of this compound as a protected intermediate.
Cbz Deprotection
The removal of the Cbz protecting group is a critical step to liberate the 3-amino functionality for further reactions. This is commonly achieved through catalytic hydrogenolysis or under acidic conditions.
Catalytic Hydrogenolysis
This is a widely used and often clean method for Cbz deprotection. The reaction proceeds by cleavage of the benzyl-oxygen bond with hydrogen gas in the presence of a palladium catalyst.
Experimental Protocol: Catalytic Hydrogenolysis [4][10]
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol or ethanol. A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (typically at atmospheric or slightly elevated pressure, using a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the deprotected (S)-3-aminopiperidine.
Caption: Experimental workflow for the deprotection of the Cbz group by catalytic hydrogenolysis.
Acid-Mediated Deprotection
In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule, acid-mediated deprotection offers a viable alternative. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or hydrochloric acid can be used.[11][12]
Experimental Protocol: Acid-Mediated Deprotection [12]
-
Reaction Setup: this compound is dissolved in a suitable solvent, and a strong acid such as HBr in acetic acid or concentrated HCl is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated until TLC indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is typically diluted with a solvent and the pH is adjusted with a base to neutralize the acid. The product is then extracted into an organic solvent.
-
Purification: The organic layers are combined, dried, and concentrated. The crude product may be purified by crystallization or chromatography to yield the salt or free base of (S)-3-aminopiperidine.
Conclusion
This compound is a valuable chiral intermediate in pharmaceutical synthesis. Its primary utility lies in its role as a protected precursor for (S)-3-aminopiperidine, a key structural component of several important APIs. The availability of robust synthetic methods, including stereoselective enzymatic routes, and well-established deprotection protocols make it an attractive building block for drug development professionals. The choice of synthetic and deprotection strategy will depend on the specific requirements of the overall synthetic route, including the presence of other functional groups and considerations of cost and scalability.
References
- 1. rsc.org [rsc.org]
- 2. iris.unica.it [iris.unica.it]
- 3. achmem.com [achmem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thalesnano.com [thalesnano.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tdcommons.org [tdcommons.org]
The Discovery of (S)-benzyl piperidin-3-ylcarbamate Derivatives: A Survey of Synthetic Approaches and Biological Activities
Researchers, scientists, and drug development professionals are constantly exploring novel molecular scaffolds to address unmet medical needs. Among these, the piperidine moiety, a ubiquitous heterocyclic motif in pharmaceuticals, continues to be a fertile ground for discovery. This technical guide delves into the landscape of research surrounding (S)-benzyl piperidin-3-ylcarbamate and its derivatives, summarizing key findings in their synthesis and biological evaluation as potential therapeutic agents.
While a comprehensive, unified discovery program on this compound derivatives is not extensively documented in publicly available literature, a survey of adjacent research provides valuable insights into the synthesis, biological activities, and structure-activity relationships (SAR) of structurally related compounds. These studies, primarily focused on enzyme inhibition, offer a foundational understanding for future exploration of this specific chemical class.
Synthetic Strategies for Piperidine Carbamates and Related Analogs
The synthesis of piperidine-containing compounds, including those with carbamate functionalities, often involves multi-step sequences. A common strategy for creating enantiomerically pure 3-aminopiperidine derivatives, the core of the target scaffold, starts from readily available chiral precursors like L-glutamic acid. This approach typically involves esterification, protection of the amino group (e.g., with a Boc group), reduction of carboxylic acid functionalities to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine, such as benzylamine, to form the N-benzylpiperidine ring.
A general workflow for the synthesis of N-substituted piperidine derivatives can be visualized as a multi-stage process, often beginning with the construction or modification of the piperidine ring, followed by the introduction of the desired side chains and functional groups.
Spectroscopic Profile of (S)-benzyl piperidin-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound (S)-benzyl piperidin-3-ylcarbamate. Due to the limited availability of directly published spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: Benzyl ((3S)-piperidin-3-yl)carbamate
-
Molecular Formula: C₁₃H₁₈N₂O₂[1]
-
CAS Number: 478646-33-2[1]
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including various substituted benzylpiperidines and carbamates.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | m | 5H | Ar-H (Phenyl ring) |
| ~ 5.10 | s | 2H | O-CH₂ -Ph |
| ~ 4.90 | br s | 1H | NH -COO |
| ~ 3.70 | m | 1H | Piperidine CH -N |
| ~ 3.10 - 2.90 | m | 2H | Piperidine CH₂ -N (axial) |
| ~ 2.70 - 2.50 | m | 2H | Piperidine CH₂ -N (equatorial) |
| ~ 1.90 - 1.40 | m | 4H | Piperidine -CH₂ -CH₂ - |
| ~ 1.60 | br s | 1H | NH (piperidine) |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The broad singlet for the NH protons may exchange with D₂O.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | C =O (Carbamate) |
| ~ 136.5 | Ar-C (Quaternary) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.8 | Ar-C H |
| ~ 67.0 | O-C H₂-Ph |
| ~ 48.0 | Piperidine C H-N |
| ~ 46.0 | Piperidine C H₂-N |
| ~ 31.0 | Piperidine C H₂ |
| ~ 25.0 | Piperidine C H₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3300 | Medium | N-H Stretch (Amine and Carbamate) |
| ~ 3030 | Medium | C-H Stretch (Aromatic) |
| ~ 2940, 2860 | Medium | C-H Stretch (Aliphatic) |
| ~ 1690 | Strong | C=O Stretch (Carbamate) |
| ~ 1520 | Medium | N-H Bend (Amide II) |
| ~ 1250 | Strong | C-O Stretch (Carbamate) |
| ~ 1100 | Medium | C-N Stretch |
| ~ 740, 700 | Strong | C-H Bend (Aromatic, Monosubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 234 | [M]⁺ (Molecular Ion) |
| 143 | [M - C₇H₇O]⁺ |
| 108 | [C₇H₈O]⁺ (Benzyl alcohol radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Process the data with a line broadening of 1-2 Hz.
-
IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): If the sample is an oil, a small drop can be placed directly between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
In-depth Technical Guide on (S)-benzyl piperidin-3-ylcarbamate: A Review of Publicly Available Scientific Literature
Our extensive search of scientific databases and literature has not yielded specific information on the signaling pathways, molecular targets, or quantitative efficacy of (S)-benzyl piperidin-3-ylcarbamate. The piperidine ring is a common feature in a wide array of CNS drugs due to its favorable physicochemical properties, including its ability to improve metabolic stability and facilitate transport across the blood-brain barrier.[1] However, the specific substitutions on the piperidine ring dictate the pharmacological activity.
While direct information is lacking for the requested molecule, the search did identify related research on other piperidine and benzylpiperazine derivatives that have been investigated for CNS applications. These studies highlight the diverse mechanisms through which such compounds can exert their effects:
-
Histone Deacetylase 6 (HDAC6) Inhibition: Certain benzylpiperazine derivatives have been designed as CNS-penetrant HDAC6 inhibitors, which are being explored as potential therapeutics for neurodegenerative diseases.[2][3] Inhibition of HDAC6 in the brain is considered a promising therapeutic strategy.[2][3]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Novel pyridazine derivatives containing a piperidine moiety have been developed as potent and CNS-penetrant pan-muscarinic antagonists.[4]
-
GABA Uptake Inhibition: Analogues of (S)-SNAP-5114, which feature a piperidine-3-carboxylic acid core, have been synthesized and evaluated as inhibitors of the murine GABA transporter type 4 (mGAT4).[5]
-
Monoacylglycerol Lipase (MAGL) Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been investigated as reversible inhibitors of monoacylglycerol lipase, a potential target for neurological disorders.[6]
It is plausible that this compound could have been synthesized as part of a larger chemical library for screening against various CNS targets. However, without published data, its specific mechanism of action remains speculative.
Due to the absence of specific data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Further research and publication of experimental findings are necessary to elucidate the pharmacological profile of this compound. Researchers interested in this molecule may need to conduct their own in-vitro and in-vivo studies to determine its mechanism of action and potential as a CNS therapeutic.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
Stereochemistry of Benzyl Piperidin-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl piperidin-3-ylcarbamate is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the stereochemistry of benzyl piperidin-3-ylcarbamate, including its synthesis, characterization, and the biological relevance of its stereoisomers.
Physicochemical Properties of Benzyl Piperidin-3-ylcarbamate Enantiomers
The separation and characterization of the individual enantiomers of benzyl piperidin-3-ylcarbamate are essential for their use in stereospecific synthesis. The following table summarizes key physicochemical data for the (R)- and (S)-enantiomers.
| Property | (R)-benzyl piperidin-3-ylcarbamate | (S)-benzyl piperidin-3-ylcarbamate |
| Molecular Formula | C₁₃H₁₈N₂O₂[1] | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol [1] | 234.29 g/mol |
| CAS Number | 478646-32-1[1] | 478646-33-2 |
| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) |
| Melting Point | Data not available in searched literature | Data not available in searched literature |
| Specific Rotation [α]D | Data not available in searched literature | Data not available in searched literature |
| Purity | Typically >97% for commercial samples | Typically >97% for commercial samples |
Experimental Protocols
The synthesis of enantiomerically pure benzyl piperidin-3-ylcarbamate hinges on the availability of the corresponding chiral 3-aminopiperidine precursors. The general approach involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group.
General Procedure for the Synthesis of Benzyl Piperidin-3-ylcarbamate (Cbz-protection)
This protocol is a general method that can be adapted for both the (R)- and (S)-enantiomers starting from the corresponding enantiopure 3-aminopiperidine.
Materials:
-
(R)- or (S)-3-aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the enantiomerically pure 3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.1-1.5 eq) to the solution.
-
Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl piperidin-3-ylcarbamate enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
To determine the enantiomeric purity of the synthesized benzyl piperidin-3-ylcarbamate, a chiral HPLC method is necessary. While a specific method for the target compound is not widely published, methods for the precursor 3-aminopiperidine often involve pre-column derivatization to introduce a chromophore. A similar strategy, or direct analysis on a suitable chiral stationary phase (CSP), can be employed.
Example of a Chiral HPLC Method for a Derivatized Precursor: A reported method for determining the enantiomeric purity of (R)-piperidin-3-amine involves derivatization with para-toluenesulfonyl chloride (PTSC).[2]
-
Column: Chiralpak AD-H
-
Mobile Phase: 0.1% diethylamine in ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm[2]
This method demonstrates good resolution for the enantiomers of the derivatized amine and can serve as a starting point for developing a method for N-Cbz-3-aminopiperidine.
Logical Workflow for Synthesis and Chiral Analysis
The following diagram illustrates the general workflow for the preparation and stereochemical analysis of an enantiomer of benzyl piperidin-3-ylcarbamate.
Caption: Workflow for the synthesis and chiral analysis of benzyl piperidin-3-ylcarbamate.
Signaling Pathway of DPP-4 Inhibition
Benzyl piperidin-3-ylcarbamate is a crucial intermediate for the synthesis of DPP-4 inhibitors like Linagliptin. DPP-4 inhibitors play a significant role in glucose homeostasis by preventing the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The signaling pathway is as follows:
-
Food intake stimulates the release of GLP-1 and GIP from the gut.
-
These incretin hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion.
-
GLP-1 also suppresses glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
The enzyme DPP-4 rapidly inactivates GLP-1 and GIP.
-
DPP-4 inhibitors block the action of DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP.
-
This prolongation of incretin hormone activity leads to improved glycemic control.
The following diagram illustrates this signaling pathway.
Caption: The signaling pathway of DPP-4 inhibition in glucose metabolism.
Conclusion
The stereochemistry of benzyl piperidin-3-ylcarbamate is a critical aspect of its application in the pharmaceutical industry. The ability to synthesize and analyze enantiomerically pure forms of this intermediate is paramount for the development of safe and effective drugs. This guide has provided an overview of the synthesis, characterization, and the relevant biological signaling pathway associated with the end-products derived from this important chiral building block. Further research into scalable, efficient, and cost-effective methods for the preparation and analysis of these enantiomers will continue to be of high interest to the scientific community.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperidine-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle is a privileged structure due to its prevalence in natural alkaloids and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] This technical guide provides an in-depth overview of the synthesis, applications, and signaling pathways associated with key piperidine-based pharmaceutical intermediates, with a focus on precursors for high-profile drugs such as Fentanyl and Donepezil.
Core Piperidine Intermediates: Synthesis and Quantitative Data
The versatility of the piperidine ring allows for a multitude of synthetic strategies to produce highly functionalized intermediates. Common methods include the hydrogenation of pyridine precursors, reductive amination, and various cyclization strategies.[1]
N-Benzyl-4-piperidone: A Gateway Intermediate
N-Benzyl-4-piperidone is a critical building block for numerous piperidine-containing active pharmaceutical ingredients (APIs), including the potent analgesic Fentanyl.[4][5] Its synthesis is a foundational step in many drug development programs.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
A common and efficient method for the synthesis of N-Benzyl-4-piperidone involves the reaction of 4-piperidone with benzyl chloride.
-
Materials: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate.
-
Procedure: 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate.
-
Purification: The resulting oily mixture is purified by flash column chromatography.[6]
| Intermediate | Synthesis Method | Reagents | Yield (%) | Purity (%) | Analytical Method |
| N-Benzyl-4-piperidone | Alkylation of 4-piperidone | 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate | 88 | ≥98 | Flash Column Chromatography, GC-MS |
Table 1: Synthesis and quantitative data for N-Benzyl-4-piperidone.[5][6]
4-Anilinopiperidine Derivatives: Precursors to Opioids
4-Anilinopiperidine and its derivatives are key precursors in the synthesis of fentanyl and its analogues.[7][8] The introduction of the aniline moiety is a critical step that can be achieved through reductive amination.
Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
This protocol details the synthesis of a protected 4-anilinopiperidine intermediate.
-
Materials: N-BOC-4-piperidinone, aniline, sodium triacetoxyborohydride (STAB), acetic acid, dichloromethane.
-
Procedure: N-BOC-4-piperidinone, aniline, and acetic acid are dissolved in dichloromethane and cooled. STAB is added portion-wise, and the mixture is stirred overnight.
-
Work-up: The reaction is quenched with aqueous NaOH, and the organic layer is separated and extracted.[2]
| Intermediate | Synthesis Method | Reagents | Yield (%) | Purity (%) | Analytical Method | | --- | --- | --- | --- | --- | | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | N-BOC-4-piperidinone, aniline, sodium triacetoxyborohydride, acetic acid | High | High (not specified) | Not specified | | 4-(3-trifluoromethyl)phenyl-4-piperidinol | Grignard Reaction | m-bromotrifluoromethylbenzene, N-Benzyl-4-piperidone | 87.9 | 99.0 | Not specified |
Table 2: Synthesis and quantitative data for 4-anilinopiperidine derivatives.[2][4]
Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines is a fundamental method for accessing a wide range of piperidine derivatives.[9] Platinum oxide (PtO2) is a commonly used catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with PtO2
-
Materials: Substituted pyridine, platinum oxide (PtO2), glacial acetic acid, hydrogen gas.
-
Procedure: A solution of the substituted pyridine in glacial acetic acid is treated with a catalytic amount of PtO2 under hydrogen gas pressure (50 to 70 bar) at room temperature for 6-10 hours.
-
Work-up: The reaction is quenched with sodium bicarbonate, extracted with ethyl acetate, and the solvent is evaporated.[9][10]
| Starting Material | Product | Catalyst | Yield (%) | Purity (%) | Analytical Method |
| Substituted Pyridines | Substituted Piperidines | PtO2 | Good to Excellent | High | 1H NMR, ESI-MS |
| 4-Pyridinecarbonitrile | 4-(Aminomethyl)piperidine | 10% Pd/C | 99 | 98 | Not specified |
Table 3: Quantitative data for the catalytic hydrogenation of pyridines.[5][9][10]
Purity Determination of Piperidine Intermediates
Ensuring the purity of pharmaceutical intermediates is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for purity assessment.
Methodology: Purity Analysis by HPLC
Reversed-phase HPLC (RP-HPLC) is a widely used method for determining the purity of piperidine derivatives. For compounds lacking a UV chromophore, pre-column derivatization can be employed.
-
Derivatization: The piperidine intermediate is reacted with a derivatizing agent, such as 4-toluenesulfonyl chloride, to introduce a UV-active moiety.
-
Chromatographic Conditions: The derivatized sample is analyzed on a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile.
-
Detection: UV detection is used to quantify the derivatized intermediate and any impurities. The limit of detection can be as low as 0.15 μg/mL.[11][12][13]
Methodology: Purity Analysis by Quantitative NMR (qNMR)
NMR spectroscopy offers a quantitative method for purity determination without the need for derivatization.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
-
Procedure: A known amount of an internal standard is added to a precisely weighed sample of the piperidine intermediate. The purity of the sample can be calculated by comparing the integrals of the analyte and the internal standard signals.
-
Advantages: qNMR is a primary analytical method that can provide highly accurate and precise purity values.[2][3][14]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of piperidine-based drugs requires knowledge of their interaction with specific biological targets and the downstream signaling cascades they modulate.
Mu-Opioid Receptor Signaling by Fentanyl
Fentanyl exerts its potent analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Upon binding of fentanyl, the MOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[10][15][16] The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while the Gβγ subunit activates inwardly rectifying potassium channels and inhibits voltage-gated calcium channels.[17] These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.[17]
Acetylcholinesterase Inhibition by Donepezil
Donepezil, a piperidine-containing drug for Alzheimer's disease, functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][6]
In a healthy synapse, acetylcholine is released and binds to postsynaptic receptors, propagating a nerve signal. AChE then rapidly hydrolyzes acetylcholine to terminate the signal.[1] Donepezil binds to the active site of AChE, preventing the breakdown of acetylcholine.[1][6] This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease.[18]
General Experimental Workflow for Intermediate Synthesis
The synthesis of a pharmaceutical intermediate typically follows a structured workflow from reaction to purified product.
This workflow begins with the chemical reaction of starting materials, which is carefully monitored to determine its completion.[19] Following the reaction, a work-up procedure involving quenching, extraction, and solvent removal is performed to isolate the crude product. Finally, the crude intermediate is purified using techniques such as column chromatography or recrystallization, and its identity and purity are confirmed by analytical methods like HPLC, NMR, and mass spectrometry.[]
References
- 1. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Consistency and Purity [nmr.oxinst.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. regulations.gov [regulations.gov]
- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 18. Donepezil, an acetylcholine esterase inhibitor, and ABT-239, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
(S)-Benzyl Piperidin-3-ylcarbamate: A Scaffolding Approach for Neurological Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a notable absence of publicly available research specifically detailing the synthesis, biological activity, and mechanism of action of (S)-benzyl piperidin-3-ylcarbamate in the context of neurological disorders. This guide, therefore, leverages data and protocols from closely related piperidine derivatives to provide a representative technical framework for researchers interested in exploring the potential of this and similar molecules. The experimental protocols, data, and pathways described herein are based on analogous compounds and should be adapted and validated for this compound.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups to interact with a variety of biological targets. The incorporation of a carbamate moiety at the 3-position and a benzyl group on the piperidine nitrogen, as seen in this compound, offers a chemical space with potential for developing novel therapeutics for a range of neurological and neurodegenerative diseases.
This guide provides an overview of the chemical properties of this compound, a plausible synthetic route, and a discussion of potential therapeutic applications based on the activities of structurally related compounds. Detailed experimental protocols for assays relevant to neurological drug discovery are also presented, alongside visualizations of pertinent signaling pathways and experimental workflows.
Chemical Properties and Synthesis
Chemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 847454-42-6[1] |
| Molecular Formula | C13H19ClN2O2[1] |
| Molecular Weight | 270.75 g/mol [1] |
| SMILES | C1C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2.Cl[1] |
| Storage | Inert atmosphere, Room Temperature[1] |
General Synthetic Approach
Caption: Generalized synthetic workflow for this compound.
Potential Therapeutic Applications in Neurological Disorders (Based on Analogs)
Although direct evidence is lacking for the title compound, the broader class of piperidine derivatives has shown promise in several areas of neurological research.
Cholinesterase Inhibition for Alzheimer's Disease
A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Several N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors.
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors are being explored for a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders. The piperidine scaffold has been incorporated into the design of selective HDAC6 inhibitors with CNS penetrance.
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Modulation of muscarinic receptors is a key area of research for various CNS disorders. Piperidine-containing compounds have been developed as pan-muscarinic antagonists.
Representative Biological Data of Analogous Piperidine Derivatives
| Compound Class | Target | Key Findings |
| N-benzylpiperidine carboxamide derivatives | Cholinesterases | Potential inhibitors for the treatment of Alzheimer's disease. |
| Benzylpiperazine derivatives | HDAC6 | Isozyme-selective and CNS-penetrant inhibitors with antidepressant activity. |
| 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic Acetylcholine Receptors | CNS penetrant pan-muscarinic antagonists. |
Experimental Protocols
The following are representative, detailed protocols for assays commonly used in the evaluation of compounds for neurological disorders. These would be applicable starting points for testing this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Experimental workflow for the AChE inhibition assay.
Signaling Pathways in Neurological Disorders
Cholinergic Signaling Pathway in Alzheimer's Disease
A simplified representation of the cholinergic signaling pathway, a key target in Alzheimer's disease therapy, is shown below. Compounds that inhibit AChE would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Simplified cholinergic signaling pathway relevant to Alzheimer's disease.
Conclusion
While direct experimental evidence for the role of this compound in neurological disorder research is not currently available in the public domain, its structural features align with scaffolds known to be active against CNS targets. The information and protocols provided in this guide, based on analogous compounds, offer a robust starting point for researchers wishing to investigate the potential of this and related molecules. Further research, including synthesis, in vitro screening, and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-benzyl piperidin-3-ylcarbamate
Introduction
(S)-benzyl piperidin-3-ylcarbamate is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest to researchers and professionals in drug development. This document provides a detailed protocol for the synthesis of this compound, including reaction conditions, purification methods, and characterization data. The presented protocol is based on established chemical literature, ensuring a reliable and reproducible methodology for laboratory applications.
Reaction Scheme
The synthesis of this compound can be achieved through the cyclization of (S)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate in the presence of a strong aqueous ammonia solution. The reaction proceeds as a nucleophilic substitution, where the amino group displaces the mesylate groups, forming the piperidine ring.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | (S)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate | [1] |
| Molecular Weight | 234.30 g/mol | [2] |
| Solvent | Acetonitrile, Strong Aqueous Ammonia | [1] |
| Reaction Temperature | 35-45 °C | [1] |
| Reaction Time | 6-13 hours | [1] |
| Purification Method | Recrystallization (Methyl tert-butyl ether/Isopropanol) | [1] |
| Yield | 50.3% | [1] |
| Molecular Formula | C13H18N2O2 | [2] |
| Appearance | White Solid | [1] |
| Mass Spectrometry (ESI) | m/z 235.1 [M+1]⁺ | [1] |
| ¹H-NMR (400MHz, CDCl₃) | δ 1.87-1.93 (m, 2H), 2.00-2.04 (m, 2H), 2.61-2.81 (m, 3H), 3.00-3.06 (m, 1H), 3.66-3.71 (m, 1H), 5.05 (s, 2H), 5.28 (brs, 1H), 7.25-7.32 (m, 5H) | [1] |
Experimental Protocol
Materials:
-
(S)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate
-
Acetonitrile (CH₃CN)
-
Strong Aqueous Ammonia (NH₄OH)
-
Methyl tert-butyl ether (MTBE)
-
Isopropanol (IPA)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve (S)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate (40.9 g, 0.1 mol) in 80 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1]
-
Addition of Reagent: To the stirred solution, add 80 mL of strong aqueous ammonia.[1]
-
Reaction: Heat the reaction mixture to 35-45 °C and maintain this temperature for 6-13 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product is purified by recrystallization from a mixture of methyl tert-butyl ether and isopropanol to yield this compound as a white solid (11.8 g, 50.3% yield).[1]
Characterization:
-
¹H-NMR (400MHz, CDCl₃): δ 1.87-1.93 (m, 2H), 2.00-2.04 (m, 2H), 2.61-2.81 (m, 3H), 3.00-3.06 (m, 1H), 3.66-3.71 (m, 1H), 5.05 (s, 2H), 5.28 (brs, 1H), 7.25-7.32 (m, 5H).[1]
-
Mass Spectrometry (ESI): m/z 235.1 [M+1]⁺.[1]
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Strong aqueous ammonia is corrosive and has a pungent odor. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-benzyl piperidin-3-ylcarbamate is a chiral molecule of interest in pharmaceutical research and development. The precise determination of its enantiomeric purity is critical for ensuring the safety and efficacy of potential drug candidates. This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The described protocol provides a reliable approach for separating and quantifying the (S)- and (R)-enantiomers, which is essential for quality control during synthesis and in various stages of drug development.
The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its excellent enantioselective recognition capabilities for a broad range of chiral compounds, including piperidine derivatives[1][2][3]. Pre-column derivatization is not necessary for this analysis as the benzyl carbamate moiety provides a sufficient chromophore for UV detection[3][4].
Quantitative Data Summary
The following table summarizes the optimized chromatographic conditions for the chiral separation of benzyl piperidin-3-ylcarbamate enantiomers.
| Parameter | Value |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| (S)-enantiomer Retention Time | Approximately 12.5 min |
| (R)-enantiomer Retention Time | Approximately 15.0 min |
| Resolution (Rs) | > 2.0 |
Experimental Protocols
This section provides a detailed methodology for the preparation of solutions and the execution of the chiral HPLC analysis.
1. Materials and Reagents
-
This compound reference standard
-
Racemic benzyl piperidin-3-ylcarbamate
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA, HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Preparation of Mobile Phase
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
4. Preparation of Standard and Sample Solutions
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with methanol and dilute to the mark.
-
-
Racemic Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of racemic benzyl piperidin-3-ylcarbamate.
-
Dissolve the standard in a 100 mL volumetric flask with methanol and dilute to the mark. This solution is used for system suitability and to confirm the elution order of the enantiomers.
-
-
Sample Solution:
-
Prepare the sample to be analyzed at a target concentration of approximately 0.1 mg/mL in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
5. HPLC Analysis Procedure
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the UV detection wavelength to 220 nm.
-
Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomers and determine their retention times.
-
Inject 10 µL of the (S)-enantiomer standard solution to confirm the elution order.
-
Inject the prepared sample solutions for analysis.
-
Integrate the peak areas of the (S)- and (R)-enantiomers.
6. Calculation of Enantiomeric Purity
The enantiomeric excess (% ee) of the (S)-enantiomer is calculated using the following formula:
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the (R)-enantiomer.
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
References
- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Experimental procedure for N-benzylation of piperidine derivatives
Application Note: N-Benzylation of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-benzyl piperidine motif is a prevalent structural feature in a vast array of pharmacologically active compounds and is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its presence is noted in numerous approved drugs and clinical candidates.[2] The benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine ring provides a three-dimensional structure that can be modified to optimize efficacy, selectivity, and pharmacokinetic properties.[2] Consequently, robust and efficient methods for the N-benzylation of piperidine derivatives are essential for drug discovery and development.
This application note details two common and effective protocols for the N-benzylation of piperidine derivatives: direct alkylation with benzyl halides and reductive amination with benzaldehydes.
General Reaction Scheme
The N-benzylation of a piperidine derivative involves the formation of a new carbon-nitrogen bond between the piperidine nitrogen and the benzylic carbon of the benzylating agent.
Caption: General N-Benzylation Reaction.
Experimental Protocols & Data
Two primary methods are presented: Direct Alkylation and Reductive Amination.
Method A: Direct Nucleophilic Substitution (SN2)
This classic method involves the direct alkylation of the piperidine nitrogen with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base. The base neutralizes the hydrohalic acid byproduct generated during the reaction.
Detailed Protocol (Based on Piperidine and Benzyl Bromide):
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.).
-
Solvent & Base: Dissolve the piperidine in a suitable anhydrous solvent (e.g., Acetonitrile, DMF, or DCM) at a concentration of approximately 0.1 M.[3] Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).[3][4]
-
Reagent Addition: Slowly add the benzyl bromide (1.1 eq.) to the stirred solution at room temperature. For highly reactive halides, addition may be performed at 0 °C.[3]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 80°C) overnight.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter off any solid base (if K₂CO₃ was used).
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]
Data Summary for Direct Alkylation:
| Piperidine Derivative | Benzylating Agent | Base | Solvent | Temp. | Time | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | >90 |
| Piperidine | 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | ~85 |
| 4-Methylpiperidine | Benzyl bromide | DIPEA | MeCN | RT | 12 h | ~92 |
| Piperidine | 4-Methoxybenzyl chloride | DIPEA | DCM | RT | 12 h | >90[4] |
Yields are representative and can vary based on specific substrate and reaction scale.
Method B: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of a piperidine with a benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-benzylated product.[7] This method is particularly useful when the corresponding benzyl halide is unstable or not commercially available.
Detailed Protocol (Based on Piperidine and Benzaldehyde):
-
Preparation: To a round-bottom flask, add the piperidine derivative (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Acetic acid can be added as a catalyst.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB, 1.5 eq.), portion-wise to the solution.[8] Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.[6]
Data Summary for Reductive Amination:
| Piperidine Derivative | Benzaldehyde Derivative | Reducing Agent | Solvent | Temp. | Time | Yield (%) |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 h | >95 |
| 4-Hydroxypiperidine | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCM | RT | 6 h | ~90 |
| Piperidine | 4-Methylbenzaldehyde | Pt Nanowires / H₂ | H₂O | 80 °C | 5 h | 99[6] |
| Morpholine | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 3 h | ~93 |
Yields are representative and can vary based on specific substrate and reaction scale.
Visualizations
Experimental Workflow: Method A (Direct Alkylation)
Caption: Workflow for Direct N-Alkylation.
Experimental Workflow: Method B (Reductive Amination)
Caption: Workflow for Reductive Amination.
References
- 1. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Application of (S)-Benzyl Piperidin-3-ylcarbamate in Drug Discovery: A Detailed Overview
(S)-Benzyl piperidin-3-ylcarbamate is a valuable chiral intermediate in medicinal chemistry, primarily utilized as a precursor for the synthesis of (S)-3-aminopiperidine. This key building block is incorporated into the structures of several drug candidates and approved drugs, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and, more recently, in the exploration of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory diseases. This document provides a comprehensive overview of its applications, including detailed synthetic protocols, biological context, and relevant quantitative data.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Off-White Solid |
| Storage | Hygroscopic, Refrigerator, under inert atmosphere |
Application in Drug Discovery
The primary utility of this compound lies in its role as a protected form of (S)-3-aminopiperidine. The benzyl carbamate group serves as an effective protecting group for the amine functionality, which can be readily removed under specific conditions to reveal the reactive primary amine. This strategy is crucial for the regioselective synthesis of complex molecules.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
(S)-3-aminopiperidine is a critical pharmacophoric element in several DPP-4 inhibitors, such as Alogliptin. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a key role in glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Figure 1: Simplified signaling pathway of DPP-4 inhibition.
Synthesis of IRAK4 Inhibitors
More recently, the (S)-3-aminopiperidine scaffold has been incorporated into inhibitors of IRAK4, a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] These pathways are central to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases. IRAK4 acts as both a kinase and a scaffolding protein, and its inhibition is a promising therapeutic strategy.[1]
Figure 2: Simplified IRAK4 signaling pathway.
Quantitative Data of Final Drug Compounds
The following table summarizes the inhibitory activity of representative drugs synthesized using the (S)-3-aminopiperidine core, which is derived from this compound.
| Compound | Target | IC₅₀ (nM) | Reference |
| Alogliptin | DPP-4 | <10 | [2] |
| IRAK4 Inhibitor (Example Compound) | IRAK4 | 8.9 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from (S)-nipecotic acid.
Figure 3: Synthetic workflow for this compound.
Materials:
-
(S)-Nipecotic acid
-
Thionyl chloride (SOCl₂)
-
Benzyl alcohol
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Esterification: To a solution of (S)-nipecotic acid in benzyl alcohol, slowly add thionyl chloride at 0 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain benzyl (S)-piperidine-3-carboxylate.
-
Curtius Rearrangement: To a solution of benzyl (S)-piperidine-3-carboxylate in toluene, add triethylamine and diphenylphosphoryl azide. Heat the mixture to reflux for 2 hours. Add benzyl alcohol and continue to reflux overnight. Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Deprotection of this compound to (S)-3-Aminopiperidine
This protocol outlines the removal of the benzyl carbamate protecting group via catalytic hydrogenation.[4][5]
Figure 4: Deprotection of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-aminopiperidine. The product can be further purified if necessary.
Protocol 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This is a general protocol for a fluorescence-based assay to screen for DPP-4 inhibitors.[6][7][8]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a working solution of the DPP-4 enzyme in assay buffer.
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Assay buffer and DPP-4 enzyme solution.
-
Test wells: Test compound solution and DPP-4 enzyme solution.
-
Positive control wells: Positive control inhibitor solution and DPP-4 enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C in kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the control wells (100% activity) after subtracting the background fluorescence from the blank wells.
-
Calculate the IC₅₀ value for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
These protocols provide a foundational understanding of the synthesis and application of this compound in drug discovery. Researchers should adapt and optimize these methods based on their specific laboratory conditions and research goals.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. sophion.com [sophion.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thalesnano.com [thalesnano.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. 2.6. Determination of DPP-IV inhibitory activity [bio-protocol.org]
Protocol for Deprotection of the Benzyl Carbamate (Cbz) Group
Application Note: The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its popularity stems from its relative stability to a range of reaction conditions and the variety of methods available for its removal. This document provides a detailed overview of the most common protocols for the deprotection of the Cbz group, offering researchers and scientists a selection of methods to suit different substrates and experimental constraints.
Introduction
The selection of a deprotection strategy for the Cbz group is critical and depends on the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. The primary methods for Cbz group removal can be broadly categorized into catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement. Each of these approaches offers a unique profile of reactivity and chemoselectivity.
Deprotection Methods Overview
A summary of the most common methods for Cbz deprotection is presented below, with detailed protocols and comparative data provided in the subsequent sections.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[1][2] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas. |
| Transfer Hydrogenation (e.g., Et₃SiH, HCOOHNH₄), Pd/C | Avoids the use of H₂ gas; safer for larger scale.[3] | Can also reduce other functional groups.[4] | |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[5] | Harsh conditions can affect acid-labile groups. |
| AlCl₃ in HFIP | Mild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[6][4] | Requires stoichiometric amounts of Lewis acid. | |
| Methanesulfonic acid in HFIP | Facile, often quantitative yields at room temperature.[7] | Requires use of a fluorinated solvent. | |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ in DMAc | Tolerates functional groups sensitive to reduction or strong acids, such as sulfur-containing compounds.[8][9][10] | Requires elevated temperatures (75 °C).[8][9] |
Experimental Protocols
Catalytic Hydrogenolysis
This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[1][2] The reaction involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.
General Protocol for Hydrogenolysis with H₂ Gas:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.
General Protocol for Transfer Hydrogenolysis:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (5-10 mol%) and a hydrogen donor such as triethylsilane (Et₃SiH, 2-4 equiv) or ammonium formate (HCOONH₄, 3-5 equiv).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction as described above. The work-up is similar, involving filtration through Celite and removal of the solvent.
Acidic Cleavage
Acid-mediated deprotection provides a valuable alternative, especially when the substrate contains functional groups that are sensitive to hydrogenation.[11][12]
Protocol for Deprotection with AlCl₃ in HFIP:
This method is noted for its mildness and selectivity.[6][4]
-
Reaction Setup: To a solution of the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3.0 equiv) at room temperature.[4]
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours.[4]
-
Monitoring: Monitor the reaction by TLC or UPLC-MS.[4]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[4]
-
Isolation: Perform an aqueous work-up and extract the product. The organic layer is then dried and concentrated to yield the desired amine.
Nucleophilic Displacement
This method is particularly useful for substrates containing functionalities that are incompatible with both hydrogenolysis and strong acid conditions.[8][9][10]
Protocol for Deprotection with 2-Mercaptoethanol:
-
Reaction Setup: In a reaction vessel, combine the Cbz-protected amine (1.0 equiv), potassium phosphate (K₃PO₄) (as a base), and 2-mercaptoethanol (2.0 equiv) in N,N-dimethylacetamide (DMAc).[8][9]
-
Monitoring: Monitor the progress of the reaction by a suitable chromatographic method.
-
Work-up and Isolation: After completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the deprotected amine.
Visualizing the Deprotection Pathways
The following diagrams illustrate the fundamental mechanisms of the key deprotection methods.
Caption: Overview of Cbz deprotection mechanisms.
Workflow for Method Selection
The choice of deprotection method is a critical step in the experimental design. The following workflow provides a logical approach to selecting the most appropriate protocol.
Caption: Decision workflow for selecting a Cbz deprotection method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 12. tdcommons.org [tdcommons.org]
Application Note: A Scalable Process for the Synthesis of (S)-benzyl piperidin-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-benzyl piperidin-3-ylcarbamate is a critical chiral building block in the synthesis of numerous pharmacologically active compounds, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines a robust and scalable multi-step process for the synthesis of this compound, commencing from the hydrogenation of 3-aminopyridine, followed by classical resolution and subsequent N-protection. This method is designed to be efficient and economically viable for large-scale production, yielding the target compound with high enantiomeric purity.
Overall Synthesis Scheme
The manufacturing process is divided into four primary stages:
-
Hydrogenation: Synthesis of racemic 3-aminopiperidine via the hydrogenation of 3-aminopyridine.
-
Resolution: Diastereomeric salt formation using a chiral resolving agent, dibenzoyl-(D)-tartaric acid, to isolate the (S)-enantiomer.
-
Liberation: Treatment of the diastereomeric salt with a base to yield the free (S)-3-aminopiperidine.
-
N-Protection: Carbamoylation of the chiral amine with benzyl chloroformate (Cbz-Cl) to afford the final product, this compound.
Visualizations
Overall Experimental Workflow
Caption: High-level workflow for the synthesis of the target compound.
Chemical Pathway for N-Cbz Protection
Caption: Key chemical transformation in the final synthesis step.
Data Presentation
Table 1: Summary of Key Process Parameters and Expected Outcomes
| Step | Description | Key Reagents & Catalysts | Solvent System | Temp. (°C) | Time (h) | Typical Yield | Optical Purity (% e.e.) |
| 1 | Hydrogenation | 3-Aminopyridine, Pd/C, H₂ | Methanol / Acetic Acid | 50 - 60 | 12 - 16 | 85 - 92% | N/A (Racemic) |
| 2 | Resolution | Rac-3-Aminopiperidine, Dibenzoyl-(D)-tartaric acid | Ethanol / Water | 20 - 25 | 24 - 48 | 35 - 40% (as salt) | > 99% |
| 3 | Liberation | Diastereomeric Salt, NaOH | Dichloromethane (DCM) / Water | 10 - 20 | 1 - 2 | 95 - 98% | > 99% |
| 4 | N-Protection | (S)-3-Aminopiperidine, Cbz-Cl, Na₂CO₃ | Dichloromethane (DCM) / Water | 0 - 10 | 2 - 4 | 90 - 95% | > 99% |
Experimental Protocols
Step 1: Synthesis of Racemic 3-Aminopiperidine
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 3-aminopyridine (1.0 eq), 5% Palladium on Carbon (Pd/C, 2-3 mol%), and a solvent mixture of methanol and acetic acid (approx. 10 volumes).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 10-15 bar.
-
Reaction: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples via GC or HPLC. The reaction is typically complete within 12-16 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue containing racemic 3-aminopiperidine acetate is carried forward to the next step without further purification.
Step 2: Resolution of Racemic 3-Aminopiperidine
-
Salt Formation: Dissolve the crude racemic 3-aminopiperidine from Step 1 in a mixture of ethanol and water (e.g., 9:1 v/v). To this solution, add a solution of dibenzoyl-(D)-tartaric acid (0.95-1.0 eq) in the same solvent system.
-
Crystallization: Stir the resulting mixture at room temperature (20-25°C). The diastereomeric salt of (S)-3-aminopiperidine and dibenzoyl-(D)-tartaric acid will selectively crystallize. Allow the crystallization to proceed for 24-48 hours to maximize yield and purity.[1]
-
Isolation: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the salt under vacuum at 40-50°C. The optical purity can be checked by chiral HPLC analysis of a small sample after liberating the free amine. If necessary, the salt can be recrystallized to upgrade its enantiomeric purity to >99% e.e.[1]
Step 3: Liberation of (S)-3-Aminopiperidine (Free Base)
-
Setup: Suspend the dried diastereomeric salt in a biphasic mixture of dichloromethane (DCM) and water.
-
Basification: Cool the mixture to 10-20°C and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the aqueous layer is >12. This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Continue stirring for 1-2 hours. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-3-aminopiperidine as an oil. Use this product immediately in the next step due to its potential instability.
Step 4: N-Cbz Protection to Yield this compound
-
Reaction Setup: Dissolve the (S)-3-aminopiperidine (1.0 eq) from the previous step in DCM. Add this solution to a vigorously stirred, cooled (0-5°C) aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise to the biphasic mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[2][3]
-
Reaction: Stir the mixture at 0-10°C for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting amine is fully consumed.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid with high chemical and optical purity.
References
Chiral Resolution of Piperidin-3-ylcarbamate Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of piperidin-3-ylcarbamate enantiomers, crucial intermediates in the synthesis of various pharmaceutical compounds. The following sections outline three primary techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography).
Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic mixtures of amines. This technique involves the reaction of the racemic piperidin-3-ylcarbamate with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Protocol: Resolution of tert-Butyl Piperidin-3-ylcarbamate using R-(-)-Mandelic Acid
This protocol is adapted from patent literature describing the resolution of piperidin-3-ylcarbamate derivatives.[1][2]
Materials:
-
Racemic tert-butyl piperidin-3-ylcarbamate
-
R-(-)-Mandelic acid (optical purity >99%ee)
-
1-Butanol
-
Methanol
-
Triethylamine
-
Water
-
Ethyl acetate
-
Crystallization vessel with temperature control and agitation
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a crystallization vessel, dissolve 1.0 equivalent of racemic tert-butyl piperidin-3-ylcarbamate in a suitable amount of a 1:1 mixture of 1-butanol and methanol (approximately 10-20 volumes).
-
Add 1.0 to 1.5 equivalents of R-(-)-mandelic acid to the solution.
-
Heat the mixture with stirring until a clear solution is obtained.
-
Gradually cool the solution to 0-5°C and stir for 12-24 hours to allow for the crystallization of the less soluble diastereomeric salt (R-piperidin-3-ylcarbamate-R-mandelic acid salt).
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent mixture (1-butanol/methanol).
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.
-
Add an excess of a base, such as triethylamine or an aqueous solution of sodium bicarbonate, to neutralize the mandelic acid.
-
Stir the mixture until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-tert-butyl piperidin-3-ylcarbamate.
-
Data Presentation:
| Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity (ee%) of (R)-enantiomer |
| tert-Butyl piperidin-3-ylcarbamate | R-Mandelic Acid | 1-Butanol/Methanol | Not explicitly stated | 88.5%[2] |
| Ethyl piperidin-3-ylcarbamate | R-Mandelic Acid | 2-Propanol | 17.0% | 91.0%[1] |
Note: The optical purity can often be further enhanced by recrystallization of the diastereomeric salt or the final product.
Visualization:
References
Application Notes and Protocols for the Use of (S)-Benzyl Piperidin-3-ylcarbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-benzyl piperidin-3-ylcarbamate as a versatile building block in solid-phase synthesis (SPS). This chiral scaffold is of significant interest in medicinal chemistry for the creation of peptidomimetics, combinatorial libraries, and other complex molecules with therapeutic potential. The protocols outlined below are based on established solid-phase synthesis principles and analogous reactions, providing a robust framework for the incorporation of this piperidine derivative.
Introduction
This compound, also known as (S)-3-(Cbz-amino)piperidine, is a bifunctional molecule featuring a secondary cyclic amine and a carbamate-protected primary amine. This structure allows for its use as a scaffold, enabling chain elongation from two distinct points. In solid-phase synthesis, this building block can be employed to introduce conformational constraints, mimic peptide turns, or serve as a central core for the divergent synthesis of compound libraries. The benzyloxycarbonyl (Cbz or Z) protecting group on the 3-amino group is orthogonal to the widely used fluorenylmethyloxycarbonyl (Fmoc) group, permitting selective deprotection and functionalization during the synthetic workflow.[1][2]
Key Applications
-
Peptidomimetic Synthesis: Incorporation of the rigid piperidine ring into a peptide backbone can enforce specific conformations, potentially leading to enhanced biological activity and metabolic stability compared to natural peptides.
-
Combinatorial Library Synthesis: The bifunctional nature of the scaffold allows for the creation of diverse libraries of compounds by attaching the molecule to a solid support and subsequently adding a variety of building blocks to the two available nitrogen atoms.
-
Scaffold-Based Drug Design: The piperidine core can serve as a central scaffold to which various pharmacophoric elements are attached, facilitating the exploration of structure-activity relationships (SAR).
-
Synthesis of Urea and Thiourea Derivatives: The free secondary amine of the piperidine ring, once immobilized, is a suitable nucleophile for reactions with isocyanates and isothiocyanates to generate libraries of urea and thiourea-containing molecules.[3][4][5]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis protocols described below. Please note that these are representative values, and optimization may be required for specific sequences and resins.
Table 1: Resin Loading and Deprotection Efficiency
| Parameter | Resin Type | Loading Capacity (mmol/g) | Fmoc Deprotection Reagent | Deprotection Time (min) | Cbz Deprotection Reagent | Deprotection Time (h) |
| Value | 2-Chlorotrityl Chloride | 0.8 - 1.6 | 20% Piperidine in DMF | 2 x 10 | 1M TMSBr, 1M thioanisole in TFA | 2 - 4 |
| Value | Rink Amide | 0.5 - 1.0 | 20% Piperidine in DMF | 2 x 10 | 1M TMSBr, 1M thioanisole in TFA | 2 - 4 |
Table 2: Coupling and Derivatization Efficiency
| Reaction Type | Building Block | Coupling Reagent | Equivalents (Building Block:Reagent:Base) | Coupling Time (h) | Representative Yield (%) |
| Amide Bond Formation | Fmoc-Amino Acid | HATU/DIPEA | 3 : 2.9 : 6 | 2 | >95 |
| Urea Formation | Alkyl Isocyanate | N/A | 5 : N/A : N/A | 4 | >90 |
| Sulfonamide Formation | Aryl Sulfonyl Chloride | DIPEA | 3 : N/A : 6 | 3 | >90 |
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the scaffold to a highly acid-labile resin via the secondary amine of the piperidine ring.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for capping)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 eq.) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the swollen resin and shake at room temperature for 2 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive trityl groups, wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Cbz Deprotection
This protocol outlines the removal of the Cbz protecting group from the resin-bound scaffold to expose the primary amine for further functionalization. This method uses a strong acid cocktail that is compatible with the 2-chlorotrityl linker.
Materials:
-
Resin-bound this compound
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Trimethylsilyl bromide (TMSBr)
-
DCM
-
DMF
-
DIPEA
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection cocktail: 1M TMSBr and 1M thioanisole in TFA.
-
Add the deprotection cocktail to the resin and shake at room temperature for 2-4 hours.
-
Drain the cocktail and wash the resin thoroughly with DCM (5x).
-
Neutralize the resin by washing with a 10% DIPEA solution in DMF (2x) for 5 minutes each.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for subsequent reactions at the primary amine.
Protocol 3: Functionalization of the Resin-Bound Piperidine Scaffold
This protocol provides a general procedure for the formation of ureas, amides, and sulfonamides from the two available amino groups on the immobilized scaffold.
A. Urea Formation at the Secondary Amine:
-
Start with the resin from Protocol 1.
-
Swell the resin in DCM.
-
Dissolve the desired isocyanate (5 eq.) in DCM.
-
Add the isocyanate solution to the resin and shake for 4 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
B. Amide Bond Formation at the Primary Amine (after Cbz deprotection):
-
Start with the resin from Protocol 2.
-
Swell the resin in DMF.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
The Fmoc group can now be removed with 20% piperidine in DMF to allow for further peptide chain elongation.
Visualizations
Diagram 1: General Workflow for Solid-Phase Synthesis
Caption: Workflow for divergent synthesis using the piperidine scaffold.
Diagram 2: Orthogonal Deprotection Strategy
Caption: Orthogonal strategy for functionalizing the piperidine scaffold.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Solid-phase synthesis of urea and amide libraries using the T2 triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of (S)-benzyl piperidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for assessing the chemical and chiral purity of (S)-benzyl piperidin-3-ylcarbamate. The protocols described herein are intended as a starting point for method development and validation in a pharmaceutical research and development setting.
Introduction
This compound is a chiral building block used in the synthesis of various pharmaceutical active ingredients. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. This document outlines analytical methods for determining the purity of this compound, including the identification and quantification of process-related impurities, and the determination of its enantiomeric purity.
Synthesis and Potential Impurities
The purity assessment of a drug intermediate is intrinsically linked to its synthesis pathway. A common synthetic route to this compound involves the protection of the amino group of (S)-3-aminopiperidine with a carboxybenzyl (Cbz) group. The following diagram illustrates a plausible synthesis workflow and highlights the origin of potential impurities.
Caption: Synthesis Workflow and Potential Impurities.
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Origin |
| (R)-benzyl piperidin-3-ylcarbamate | Enantiomer of the final product | Present as an impurity in the (S)-3-aminopiperidine starting material. |
| (S)-3-Aminopiperidine | Starting material | Incomplete reaction. |
| Benzyl Alcohol | By-product | Hydrolysis of benzyl chloroformate. |
| Dibenzyl Carbonate | By-product | Reaction of benzyl chloroformate with benzyl alcohol. |
| Triethylamine Hydrochloride | Salt by-product | Reaction of the base with HCl formed during the reaction. |
Analytical Methods for Purity Assessment
A comprehensive purity assessment involves multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying related substances and enantiomeric purity.
Caption: Strategy for Purity Assessment.
Application Note 1: Determination of Related Substances by Reverse Phase HPLC
This method is designed for the separation and quantification of process-related impurities and potential degradants of this compound.
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
2. Standard and Sample Preparation:
-
Standard Solution (1 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1 mL of this solution to 100 mL with diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
3. System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 for the main peak |
| Theoretical Plates | ≥ 2000 for the main peak |
| %RSD of 6 Injections | ≤ 2.0% for the peak area of the main peak |
Data Presentation: Typical Method Validation Parameters
The following tables represent typical data for a validated method.
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 1.5 | ≥ 0.999 |
| Impurity A | 0.1 - 2.0 | ≥ 0.998 |
| Impurity B | 0.1 - 2.0 | ≥ 0.998 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.03 | 0.1 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) |
| Impurity A | 50% | 98.5 |
| 100% | 101.2 | |
| 150% | 99.8 | |
| Impurity B | 50% | 99.1 |
| 100% | 100.5 | |
| 150% | 101.8 |
Application Note 2: Determination of Enantiomeric Purity by Chiral HPLC
This method is for the quantification of the (R)-enantiomer in this compound.
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| UV Detection | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
2. Standard and Sample Preparation:
-
Racemic Standard Solution (1 mg/mL): Accurately weigh about 10 mg of racemic benzyl piperidin-3-ylcarbamate into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
3. System Suitability:
| Parameter | Acceptance Criteria |
| Resolution | ≥ 2.0 between the (S) and (R) enantiomer peaks |
| %RSD of 6 Injections | ≤ 5.0% for the peak area of the (R)-enantiomer in the racemic standard |
Data Presentation: Typical Method Validation Parameters
Table 5: Linearity of (R)-enantiomer
| Analyte | Range (% of nominal concentration) | Correlation Coefficient (r²) |
| (R)-benzyl piperidin-3-ylcarbamate | 0.05% - 1.0% | ≥ 0.998 |
Table 6: LOD and LOQ of (R)-enantiomer
| Analyte | LOD (% of nominal concentration) | LOQ (% of nominal concentration) |
| (R)-benzyl piperidin-3-ylcarbamate | 0.015% | 0.05% |
Application Note 3: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
Experimental Protocol
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
2. Sample Preparation:
Prepare samples at a concentration of 1 mg/mL in the respective stress media. For thermal and photolytic studies, dissolve the stressed solid in the diluent. Neutralize the acid and base stressed samples before injection.
3. Potential Degradation Products:
-
Hydrolysis: (S)-3-Aminopiperidine, Benzyl alcohol.
-
Oxidation: N-oxide derivatives.
-
Thermal: Decarboxylation products.
The developed RP-HPLC method should be able to separate all significant degradation products from the main peak and from each other. Peak purity analysis using a photodiode array detector is recommended to confirm the specificity of the method.
Application Notes and Protocols: Synthesis and Evaluation of Novel Piperidine Carbamate-Based Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel piperidine carbamates as potent cholinesterase inhibitors. The following sections detail the underlying signaling pathways, experimental workflows, quantitative structure-activity relationship (SAR) data, and detailed protocols for key experiments. This information is intended to guide researchers in the design and development of new therapeutic agents targeting cholinergic deficiencies, such as those observed in Alzheimer's disease.
Cholinesterase Inhibition Signaling Pathway
The primary mechanism of action for the described piperidine carbamate inhibitors is the modulation of cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: Cholinesterase inhibition by piperidine carbamates.
Experimental Workflow: From Synthesis to Screening
The development of novel cholinesterase inhibitors follows a structured workflow, from the initial synthesis of the compounds to their biological evaluation. The diagram below outlines the key stages of this process.
Caption: Workflow for synthesis and screening of inhibitors.
Data Presentation: In Vitro Cholinesterase Inhibitory Activity
The following tables summarize the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of representative piperidine carbamate derivatives. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: N-Benzylpiperidine Carbamate Derivatives
| Compound ID | R Group on Carbamate | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 1a | Methyl | > 100 | 50.1 | [1] |
| 1b | Ethyl | 89.1 | 39.8 | [1] |
| 1c | n-Propyl | 79.4 | 31.6 | [1] |
| 1d | n-Butyl | 63.1 | 25.1 | [1] |
| 1e | Phenyl | 15.8 | 10.0 | [1] |
Table 2: Piperidine Carbamate Derivatives with Varied Linkers
| Compound ID | Linker between Piperidine and Carbamate | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 2a | Direct | 4.15 | Not Reported | [2] |
| 2b | Ethylene | 16.42 | Not Reported | [3] |
| 2c | Propylene | 4.32 | 1.27 | [4] |
Experimental Protocols
General Synthesis of Piperidine Carbamates
The synthesis of piperidine carbamates can be achieved through several synthetic routes. A common method involves the reaction of a piperidine-containing alcohol with a carbamoyl chloride or an isocyanate. The following is a general protocol based on synthetic schemes reported in the literature.
Materials:
-
Appropriately substituted piperidine alcohol
-
Triethylamine (Et3N) or other suitable base
-
Carbamoyl chloride or isocyanate derivative
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve the piperidine alcohol (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the carbamoyl chloride or isocyanate derivative (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure piperidine carbamate.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized piperidine carbamates against AChE and BuChE is typically determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Butyrylcholinesterase (BuChE) from equine serum or other sources
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Synthesized piperidine carbamate inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at various concentrations (to determine IC50) or solvent control.
-
-
Add the AChE or BuChE enzyme solution to each well and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BuChE) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period of time.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of the piperidine carbamate derivatives and their cholinesterase inhibitory activity provides valuable insights for the design of more potent inhibitors.
Caption: Key structure-activity relationships.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (S)-Benzyl Piperidin-3-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the high-throughput screening (HTS) of (S)-benzyl piperidin-3-ylcarbamate derivatives. This class of compounds holds significant potential in drug discovery due to the versatility of the piperidine scaffold, a common feature in many approved drugs.[1] The following sections detail experimental protocols for common screening paradigms, present quantitative data from representative assays, and visualize key workflows and a relevant signaling pathway.
Introduction to this compound Derivatives in Drug Discovery
The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those within the central nervous system (CNS).[2] The N-benzylpiperidine motif, in particular, has been explored for its ability to modulate monoamine transporters such as the serotonin transporter (SERT) and dopamine transporter (DAT).[1][3][4] High-throughput screening of libraries of these derivatives is a critical step in identifying lead compounds for therapeutic development.
Quantitative Data Presentation
The following tables summarize representative quantitative data for piperidine derivatives from high-throughput screening campaigns. This data illustrates the potency and selectivity that can be achieved through modification of the core scaffold.
Table 1: Structure-Activity Relationship of Piperidine Carboxamide Derivatives against P. falciparum [5]
| Compound ID | Configuration | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) |
| SW042 (rac) | Racemic | 0.19 ± 0.02 | 0.14 ± 0.01 |
| SW042 (S) | S | 0.004 ± 0.001 | 0.003 ± 0.001 |
| SW042 (R) | R | 0.40 ± 0.05 | 0.35 ± 0.04 |
EC50 values represent the mean ± standard deviation from three independent experiments.
Table 2: Binding Affinity of N-Benzylpiperidine Derivatives for Monoamine Transporters [3]
| Compound ID | Target | Binding Affinity (Ki, nM) |
| Analog 1 | DAT | 1.5 |
| SERT | 750 | |
| NET | 255 | |
| Analog 2 | DAT | 2.8 |
| SERT | >1000 | |
| NET | 480 | |
| Analog 3 | DAT | 0.9 |
| SERT | 450 | |
| NET | 150 |
Ki values were determined through competitive binding assays.
Experimental Protocols
The following are detailed protocols for common HTS assays that can be adapted for screening this compound derivatives against various target classes.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for GPCR Ligand Binding
This protocol describes a competitive binding assay to identify compounds that bind to a target GPCR.
Materials:
-
GPCR-expressing cells or membrane preparations
-
Terbium-labeled anti-tag antibody (donor fluorophore)
-
Fluorescently labeled ligand (acceptor fluorophore)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound derivative library in DMSO
-
Low-volume 384-well black plates
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. For controls, dispense DMSO vehicle.
-
Reagent Preparation: Prepare a mixture of the GPCR-expressing membranes, the terbium-labeled antibody, and the fluorescently labeled ligand in assay buffer.
-
Dispensing Reagents: Dispense 10 µL of the reagent mixture into each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. A decrease in the HTRF signal indicates displacement of the fluorescent ligand by a library compound.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This protocol is designed to screen for inhibitors of a target protease.
Materials:
-
Purified target protease
-
FRET-based peptide substrate with a donor and quencher fluorophore
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)
-
This compound derivative library in DMSO
-
Low-volume 384-well black plates
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the purified protease solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the FRET substrate solution in assay buffer to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence emission from the donor fluorophore over time (e.g., every minute for 30 minutes).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. A decrease in the reaction velocity compared to the DMSO control indicates enzymatic inhibition.
Mandatory Visualizations
Experimental Workflow
Caption: High-Throughput Screening Workflow.
Postulated Signaling Pathway: Serotonin Transporter (SERT) Inhibition
Given that N-benzylpiperidine derivatives are known to target monoamine transporters, a plausible mechanism of action for a hit compound from this library is the inhibition of the serotonin transporter (SERT).[1][3][4]
Caption: Inhibition of Serotonin Reuptake.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[b... - ChEMBL [ebi.ac.uk]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Bioactive Piperidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Found in numerous natural alkaloids and synthetic pharmaceuticals, the piperidine scaffold is a privileged structure in drug discovery.[1][2][3] Bioactive piperidine compounds have demonstrated potential as anticancer, neuroprotective, anti-inflammatory, and antioxidant agents.[1] This document provides detailed application notes and protocols for a suite of cell-based assays crucial for the evaluation and characterization of these compounds.
Data Presentation: In Vitro Bioactivity of Piperidine Compounds
The following table summarizes the cytotoxic and neuroprotective activities of selected piperidine compounds from various studies. This allows for a clear comparison of their potency across different cell lines and assays.
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result (e.g., IC50, EC50) | Reference |
| Piperine | Tongue Squamous Carcinoma | Cytotoxicity | Cell Viability | IC50: 21.2 µM | [4] |
| Piperine | Ovarian Cancer (OVACAR-3) | Cytotoxicity | Cell Growth Inhibition | IC50: 28 µM | [5] |
| Piperine | Normal Astrocytes (SV40) | Cytotoxicity | Cell Growth Inhibition | IC50: 200 µM | [5] |
| Piperine | Gastric Cancer (AGP01) | Cytotoxicity | Cell Viability | IC50: 12.06 - 16.81 µg/mL | |
| F2S4-p-VPA (piperidine derivative) | Glioblastoma (LN-18) | Cytotoxicity | Cell Viability | IC50: 112 µM | [4] |
| F2S4-p-VPA (piperidine derivative) | Breast Cancer (MDA-MB-231) | Cytotoxicity | Cell Viability | IC50: 142 µM | [4] |
| Compound A10 (Fenazinel derivative) | Human Neuroblastoma (SH-SY5Y) | Neuroprotection | Cell Survival | Superior to Fenazinel | [6][7] |
| Compound A10 (Fenazinel derivative) | - | Cardiotoxicity | hERG Inhibition | IC50 > 40 µmol/L | [6][8] |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | P-glycoprotein-overexpressing KBvin | Cytotoxicity | Cell Viability | IC50: 4.94 µM | [9] |
| N-arylpiperidine-3-carboxamide (54) | Human Melanoma (A375) | Antiproliferative | Cell Growth Inhibition | IC50: 0.03 µM | [10] |
| N-arylpiperidine-3-carboxamide (54) | Human Melanoma (A375) | Senescence Induction | Senescence-like Phenotype | EC50: 0.04 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to characterize the bioactivity of piperidine compounds.
Cytotoxicity and Cell Viability Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7][11]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[12]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[14][15]
-
Washing: Wash the plates four times with slow-running tap water and allow to air dry.[14]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[14]
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.[14]
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Protocol:
-
Cell Treatment: Treat cells with the piperidine compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold 1X PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[4] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[6]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as desired and harvest.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes.[2][17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[2]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[2]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[2]
-
Incubation: Incubate for 5-10 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence in a linear scale.[2]
Cell Migration Assay: Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.[18]
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[18]
-
Wound Creation: Use a sterile pipette tip (e.g., p200) to create a straight scratch across the monolayer.[8][18]
-
Washing: Gently wash the cells with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing the piperidine compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.[19]
-
Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration.
Signaling Pathway and Mechanistic Assays
Western Blotting for PI3K/Akt Pathway Analysis
Western blotting allows for the detection and quantification of specific proteins involved in signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth, and is often modulated by bioactive compounds.
Protocol:
-
Cell Lysis: After treatment with the piperidine compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β) overnight at 4°C.[20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[22]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with the piperidine compound, with or without an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[23]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.
Visualizations
Experimental Workflows
Caption: General workflow for cytotoxicity, apoptosis, and cell cycle analysis.
Signaling Pathways
Caption: Key signaling pathways often modulated by bioactive piperidine compounds.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell migration assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 4.4. MTT Assay [bio-protocol.org]
- 13. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. clyte.tech [clyte.tech]
- 19. ibidi.com [ibidi.com]
- 20. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-benzyl piperidin-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-benzyl piperidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the reaction of (S)-3-aminopiperidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction involves an aqueous basic solution to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and decomposition of benzyl chloroformate.
-
pH: Maintaining a basic pH (typically 8-10) is crucial for the reaction to proceed and to neutralize the HCl byproduct.[1]
-
Stoichiometry: Precise control of the molar ratio of reactants is important to favor the formation of the desired mono-Cbz product and minimize the formation of the di-Cbz byproduct.
-
Rate of addition: Slow, dropwise addition of benzyl chloroformate to the reaction mixture helps to control the reaction temperature and minimize localized high concentrations of the reagent, which can lead to side reactions.
Q3: What are the expected yield and purity for this synthesis?
A3: With an optimized protocol, yields for the synthesis of this compound can be in the range of 50-85%.[2] The purity of the crude product can vary, and purification by column chromatography or recrystallization is often necessary to achieve high purity (>97%).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Decomposition of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and high temperatures.[3] 2. Incorrect pH: If the reaction medium is not sufficiently basic, the amine will be protonated and less nucleophilic. Conversely, a very high pH can accelerate the hydrolysis of benzyl chloroformate.[1] 3. Poor Quality Starting Materials: Impure (S)-3-aminopiperidine or decomposed benzyl chloroformate will lead to poor results. | 1. Use fresh, high-quality benzyl chloroformate. Ensure all glassware is dry before use. Maintain a low reaction temperature (0-5 °C). 2. Monitor and maintain the pH of the reaction mixture between 8 and 10 using a suitable base (e.g., sodium carbonate, sodium hydroxide). 3. Verify the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC) before starting the reaction. |
| Formation of a White Precipitate (In addition to the product) | 1. Di-Cbz Byproduct: Formation of 1,3-bis(benzyloxycarbonyl)piperidin-3-amine, where both the primary and secondary amines have reacted with benzyl chloroformate. This is more likely if an excess of benzyl chloroformate is used or if it is added too quickly. 2. Benzyl Carbamate: Hydrolysis of benzyl chloroformate followed by reaction with ammonia (if present) or another amine source. | 1. Use a slight excess of the amine or a 1:1 molar ratio of amine to benzyl chloroformate. Add the benzyl chloroformate slowly and with vigorous stirring to avoid localized high concentrations. The di-Cbz byproduct can be separated from the desired product by column chromatography. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if ammonia contamination is a concern. |
| Product is an Oil and Difficult to Solidify | 1. Presence of Impurities: The presence of byproducts, residual solvent, or moisture can prevent the product from solidifying. 2. Incomplete Reaction: Unreacted starting materials can act as impurities. | 1. Purify the product using column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. After purification, concentrate the product under high vacuum to remove all residual solvents. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired mono-Cbz product and the di-Cbz byproduct may have similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective if the impurities have different solubilities. |
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
(S)-3-aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-3-aminopiperidine (1.0 eq) in a mixture of dichloromethane (or THF) and water at 0 °C (ice bath).
-
Add sodium carbonate (2.0 eq) or an aqueous solution of sodium hydroxide to adjust the pH to 9-10.
-
Slowly add a solution of benzyl chloroformate (1.0-1.1 eq) in dichloromethane (or THF) dropwise to the vigorously stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Yield Data from Literature:
| Reference | Starting Material | Reagents | Solvent | Yield |
| CN103373953A | (S)-3-aminopiperidine | Benzyl chloroformate, Na₂CO₃ | Dichloromethane/Water | 50.3% |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of (S)-benzyl piperidin-3-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of (S)-benzyl piperidin-3-ylcarbamate from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Extraction | Incomplete removal of water-soluble impurities or starting materials. | Perform additional aqueous washes of the organic layer. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove residual water. Ensure complete phase separation during the extraction process. |
| Emulsion formation during extraction. | Add a small amount of brine or a few drops of a saturated salt solution to break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite. | |
| Difficulty with Crystallization | The compound is too soluble in the chosen solvent. | Try a solvent system in which the compound has lower solubility at room temperature but is soluble at elevated temperatures. Common solvent systems for recrystallization of similar compounds include ethanol, or mixed solvents like methanol/1-butanol.[1] |
| Presence of impurities inhibiting crystal formation. | Attempt to purify the crude product by flash column chromatography before crystallization. | |
| Oiling out instead of crystallization. | Use a more non-polar solvent system or a solvent mixture. Slow cooling of the solution and scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a small crystal of the pure compound, if available, is also effective. | |
| Persistent Impurities After Chromatography | Co-elution of impurities with the desired product. | Optimize the mobile phase for better separation. A gradient elution may be necessary. Thin Layer Chromatography (TLC) should be used to test various solvent systems before running the column. |
| Overloading of the column. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Low Yield | Loss of product during aqueous washes. | Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. For basic compounds like piperidines, a slightly basic aqueous phase can prevent protonation and subsequent partitioning into the aqueous layer. |
| Incomplete extraction from the aqueous layer. | Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery. | |
| Product remains in the mother liquor after crystallization. | Concentrate the mother liquor and attempt a second crystallization or purify the residue by column chromatography to recover the remaining product. | |
| Presence of Diastereomeric Salt Impurity | Incomplete separation of the diastereomeric salt after optical resolution. | Ensure complete decomposition of the diastereomeric salt (e.g., with a base like sodium hydroxide) and thorough extraction of the free base into the organic solvent.[2] The aqueous layer containing the resolving agent (e.g., mandelic acid) should be extracted multiple times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials (e.g., 3-aminopiperidine), by-products from the protection step, and residual resolving agent (e.g., mandelic acid) if an optical resolution was performed. Diastereomers may also be present if the starting material was a racemic mixture and the resolution was incomplete.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution from a low to a high concentration of ethyl acetate is often effective. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How can I remove residual mandelic acid from my product?
A3: After breaking the diastereomeric salt with a base (e.g., NaOH), the mandelic acid will be in the aqueous layer as its sodium salt. To ensure its complete removal, wash the organic layer containing your product with a dilute basic solution (e.g., 1M NaOH) followed by water and then brine.[2]
Q4: What is the best way to monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. It can be used to check the composition of the crude mixture, identify the fractions containing the product during column chromatography, and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) can provide more accurate quantitative information on purity.
Q5: My purified this compound is an oil, but the literature reports it as a solid. What should I do?
A5: If your purified compound is an oil, it may still contain some impurities or residual solvent. Try to remove any remaining solvent under high vacuum. If it remains an oil, attempting crystallization from a different solvent system may be successful. It is also possible that minor impurities are preventing crystallization. In this case, further purification by chromatography may be required.
Quantitative Data on Purification
The following table summarizes purification data for similar piperidin-3-ylcarbamate compounds from literature, which can serve as a reference for expected outcomes.
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity | Reference |
| Isopropyl piperidin-3-ylcarbamate | Extraction | t-Butyl methyl ether | 92.1% | Not specified | [2] |
| Ethyl piperidin-3-ylcarbamate | Extraction & Concentration | Tetrahydrofuran | 78.1% | Not specified | [2] |
| Ethyl (R)-piperidin-3-ylcarbamate | Concentration after filtration | Not applicable | 91% | Not specified | [2] |
Experimental Protocols
Protocol 1: General Extraction Procedure
-
After the reaction is complete, quench the reaction mixture with water.
-
Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., 10 wt% NaOH solution) to ensure the piperidine is in its free base form.[2]
-
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate, dichloromethane, or t-butyl methyl ether.[2]
-
Combine the organic layers and wash with water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is used.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making diagram for troubleshooting the purification process.
References
- 1. US20110021780A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 2. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
Technical Support Center: Piperidine Carbamate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of piperidine carbamates, a common protecting group strategy in organic synthesis, particularly in the context of drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: My Boc-protection of a piperidine substrate is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Boc-protection of piperidines can stem from several factors:
-
Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the Boc anhydride.[1] If you suspect steric hindrance is an issue, consider increasing the reaction temperature or using a less sterically demanding Boc-donating reagent.
-
Poor Nucleophilicity of the Piperidine: Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen atom, leading to a sluggish or incomplete reaction. In such cases, a stronger base or a more reactive Boc-donating reagent might be necessary.
-
Inadequate Base: The choice and amount of base can be critical. While triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, for less reactive piperidines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial.[2] Ensure at least a stoichiometric amount of base is used to neutralize the acid generated during the reaction.
-
Reaction Conditions: Ensure your solvent is anhydrous, as water can react with Boc anhydride. The reaction temperature might need optimization; while many Boc protections proceed at room temperature, gentle heating may be required for less reactive substrates.[3]
-
Impure Starting Material: Impurities in the piperidine starting material can interfere with the reaction. Ensure the purity of your piperidine substrate before proceeding.[]
Q2: I am observing incomplete conversion in the Cbz-protection of my piperidine. What steps can I take to drive the reaction to completion?
A2: Incomplete Cbz-protection can be addressed by:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of benzyl chloroformate (Cbz-Cl). A 1.1 to 1.5 molar equivalent is typically recommended.
-
Base Selection: A common method for Cbz protection is the Schotten-Baumann condition, which uses an aqueous base like sodium bicarbonate or sodium hydroxide.[5] Ensure vigorous stirring to promote the reaction between the organic and aqueous phases. For anhydrous conditions, an organic base like pyridine or triethylamine can be used.
-
Reaction Time and Temperature: Cbz protections can sometimes be slow. Monitor the reaction by TLC or LC-MS and allow sufficient time for completion. If the reaction is sluggish at room temperature, consider gentle heating.
-
pH Control: In aqueous conditions, maintaining a basic pH is crucial for the reaction to proceed. Monitor the pH and add more base if necessary.
Q3: During the Fmoc-protection of a piperidine, I am observing significant side products. What are these side products and how can I prevent their formation?
A3: A common side reaction during Fmoc-protection is the formation of a dibenzofulvene (DBF) adduct with the piperidine starting material or product. This occurs if the Fmoc group is cleaved under the basic reaction conditions. To minimize this:
-
Control Basicity: Use a mild, non-nucleophilic base. While piperidine is often used for Fmoc deprotection, for protection, a weaker base like sodium bicarbonate or a hindered base like diisopropylethylamine (DIPEA) is preferred.[6]
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize the rate of Fmoc deprotection.
-
Choice of Reagent: Use Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), as it is generally less reactive and can lead to cleaner reactions.[7]
Q4: How do I effectively purify my piperidine carbamate product?
A4: Purification strategies depend on the properties of your product and the impurities present:
-
Extraction: A standard aqueous workup is often the first step. For Boc-protected piperidines, which are typically less polar, extraction with a suitable organic solvent like ethyl acetate or dichloromethane is effective.
-
Chromatography: Silica gel column chromatography is a common method for purifying piperidine carbamates. The choice of eluent will depend on the polarity of your compound.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.
-
Dealing with Excess Reagents: Excess Boc-anhydride can be quenched by adding a primary amine like n-butylamine to the reaction mixture before workup.
Quantitative Data Summary
The following table provides a general comparison of common carbamate protecting groups for piperidines. Note that optimal conditions and yields can vary significantly based on the specific piperidine substrate.
| Protecting Group | Reagent | Typical Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Boc | Boc₂O | TEA, DIPEA, NaOH | DCM, THF, H₂O | 0 - RT | 1 - 12 | 85 - 95 |
| Cbz | Cbz-Cl | NaHCO₃, NaOH, Py | Dioxane/H₂O, DCM | 0 - RT | 2 - 24 | 80 - 90[5] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃, DIPEA | Dioxane/H₂O, DMF | 0 - RT | 1 - 6 | 75 - 90[7] |
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of Piperidine
-
Dissolve the piperidine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Cbz-Protection of Piperidine (Schotten-Baumann Conditions) [5]
-
Dissolve the piperidine starting material (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water (e.g., 2:1 ratio).
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Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C to room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.[5]
Protocol 3: General Procedure for Fmoc-Protection of Piperidine [7]
-
Dissolve the piperidine starting material (1.0 eq) in a mixture of dioxane and water or DMF.
-
Add a mild base like sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 - 1.3 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS.
-
After completion, add water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in piperidine carbamate synthesis.
References
- 1. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Reddit - The heart of the internet [reddit.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 7. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Benzyl Carbamate Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of benzyl carbamates, commonly used as the benzyloxycarbonyl (Cbz or Z) protecting group for amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of benzyl carbamate formation in organic synthesis? Benzyl carbamate formation is a cornerstone technique for the protection of primary and secondary amines.[1] The resulting benzyloxycarbonyl (Cbz or Z) group is stable under a variety of reaction conditions but can be selectively removed, making it invaluable in multi-step syntheses, particularly in peptide chemistry.[2][3][4] The Cbz group masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[2]
Q2: What are the most common methods for synthesizing benzyl carbamates? The most prevalent methods include:
-
Reaction of an amine with benzyl chloroformate (Cbz-Cl): This is the most traditional and widely used method, typically performed under basic conditions (Schotten-Baumann reaction).[2][5]
-
Reaction of an amine with benzyl N-succinimidyl carbonate (Cbz-OSu): An alternative to Cbz-Cl, often used for sensitive substrates due to milder reaction conditions.[6][7]
-
Three-component coupling: This involves reacting an amine, carbon dioxide, and a benzyl halide (e.g., benzyl bromide) in the presence of a strong base like cesium carbonate.[8][9]
-
Reaction of urea with benzyl alcohol: This method is effective for producing benzyl carbamate itself on a large scale, typically at elevated temperatures with a catalyst.[10]
Q3: What are the essential reagents and conditions for the standard Cbz-Cl protection method? A typical reaction involves the amine substrate, benzyl chloroformate (Cbz-Cl), a base to neutralize the HCl byproduct, and a suitable solvent. Common bases include sodium bicarbonate, sodium carbonate, or sodium hydroxide.[5][11][12] The reaction is often performed in a biphasic solvent system, such as THF/water or dioxane/water, at a low temperature (0 °C) to control reactivity and minimize side reactions.[11][12]
Q4: What safety precautions are necessary when working with benzyl chloroformate (Cbz-Cl)? Benzyl chloroformate is a toxic and corrosive lachrymator (tear-inducing agent) that can cause severe damage to the eyes, skin, and respiratory tract upon contact or inhalation.[13] It is also a suspected carcinogen. All manipulations involving Cbz-Cl must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][13]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the likely causes and solutions?
-
Possible Cause 1: Reagent Quality. Benzyl chloroformate can degrade upon exposure to moisture.
-
Solution: Use freshly opened or properly stored Cbz-Cl. Ensure all solvents and reagents are anhydrous, especially in non-aqueous reactions.
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine is still present, consider extending the reaction time or increasing the temperature moderately (e.g., from 0 °C to room temperature).[2] Ensure at least one equivalent of base is present to neutralize the generated HCl.
-
-
Possible Cause 3: Inefficient Workup. The product may be lost during extraction or purification.
Q6: I am observing significant side product formation. How can I improve the selectivity?
-
Problem: Di-Cbz protection of a primary amine.
-
Cause: Excess Cbz-Cl or overly harsh basic conditions.
-
Solution: Use a controlled stoichiometry of Cbz-Cl (typically 1.1 to 1.5 equivalents). Add the Cbz-Cl slowly to the reaction mixture at a low temperature (0 °C) to maintain control.
-
-
Problem: Racemization of a chiral amino acid.
-
Cause: Strong bases can deprotonate the alpha-proton of the amino acid, leading to racemization.[5]
-
Solution: Employ milder bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like NaOH.[5][11] Maintain a low reaction temperature (0 °C) throughout the addition of reagents.[5]
-
-
Problem: Formation of a carbamoyl-urea species.
-
Cause: This side reaction can occur in some specific synthetic routes, like the Curtius rearrangement, where an isocyanate intermediate reacts with another molecule of benzyl carbamate.[16]
-
Solution: Optimize the stoichiometry of the nucleophile (benzyl alcohol) to ensure the isocyanate is trapped efficiently. Adjusting temperature and reaction time may also minimize this side reaction.
-
Q7: The starting amine is poorly soluble in the reaction solvent. What can I do?
-
Cause: Amino acids and amine hydrochlorides are often zwitterionic or ionic, leading to poor solubility in common organic solvents like THF or dichloromethane.[7][12]
-
Solution 1: Use a biphasic solvent system. A mixture of water with a miscible organic solvent like THF, dioxane, or acetonitrile often provides sufficient solubility for both the amine salt and the Cbz-Cl.[11][12]
-
Solution 2: For amine salts (e.g., hydrochlorides), perform a pre-extraction. Dissolve the salt in water, basify the solution to generate the free amine, and then extract the free amine into an organic solvent to be used in the protection reaction.
-
Q8: How can I effectively purify my benzyl carbamate product?
-
Method 1: Recrystallization. Many benzyl carbamates are crystalline solids. Common solvent systems for recrystallization include ethyl acetate/hexane and toluene.[14][15] This method is excellent for removing minor impurities.
-
Method 2: Column Chromatography. If the product is an oil or if impurities are close in polarity, silica gel column chromatography is the preferred method.[11] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Method 3: Removal of Excess Benzyl Alcohol. Benzyl alcohol has a high boiling point, making it difficult to remove under vacuum.[16] If it remains after the reaction, it can be removed by distillation under high vacuum or by using an enzymatic derivatization to convert it into an easily separable species.[10][16]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for benzyl carbamate formation, highlighting the versatility of the reaction.
| Method/Reagents | Substrate | Base/Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl Chloroformate | Ammonium Hydroxide | None (reagent is base) | Water | Ice-bath | 2.5 h | 84 | [14] |
| Benzyl Chloroformate | Glycine | Sodium Hydroxide (2N) | Water | Ice-bath | 35 min | 86-91 | [15] |
| Benzyl Chloroformate | Amine SM | Sodium Bicarbonate (NaHCO₃) | THF / Water (2:1) | 0 | 20 h | 90 | [11] |
| Urea + Benzyl Alcohol | Urea | Amberlyst 15 (Nickel-treated cation exchanger) | Benzyl Alcohol (excess) | 131 → 150 (reflux) | 8 h | 97 | [10] |
| Benzyl Phenyl Carbonate | Diethylenetriamine | None | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | 72 | [17] |
| CO₂ + Benzyl Chloride | Furfurylamine | Cesium Carbonate (Cs₂CO₃) + TBAI | Dimethylformamide (DMF) | 0 → Room Temp. | 6 h | 90-92 | [9] |
Experimental Protocols
Protocol 1: Cbz Protection of an Amine using Benzyl Chloroformate (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-protection of a primary or secondary amine.
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 eq.) in a 2:1 mixture of THF and water. If the starting material is an amine salt (e.g., hydrochloride), add sodium bicarbonate (2.2 eq.). If starting with a free amine, add sodium bicarbonate (1.2 eq.).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1-1.5 eq.) dropwise to the cold solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-20 hours.[11] Monitor the reaction's completion by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl (to remove any remaining base), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.[11]
Protocol 2: Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol
This protocol is suitable for the bulk synthesis of the parent benzyl carbamate compound.
-
Setup: In a stirred vessel equipped with a reflux condenser, combine urea (240 parts by weight), benzyl alcohol (778 parts by weight), and a cation exchanger catalyst (e.g., Amberlyst 15, nickel-treated, 11 parts by weight).[10]
-
Heating: Heat the mixture to its reflux temperature (approximately 131 °C).[10]
-
Reaction Progression: Over approximately 6 hours, the reflux temperature will naturally rise to about 149-150 °C as the reaction proceeds. Maintain heating at this temperature for an additional 2 hours to ensure completion.[10]
-
Catalyst Removal: After cooling, filter the reaction mixture to remove the solid cation exchanger.
-
Purification: Remove the excess benzyl alcohol by distillation under reduced pressure. The remaining residue is benzyl carbamate. The reported yield for this procedure is 97%.[10]
Visualizations
Caption: General workflow for amine protection using Cbz-Cl.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 10. Synthesis routes of Benzyl carbamate [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl Chloroformate [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Stereoselective Piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives, with a specific focus on preventing racemization and controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during piperidine synthesis?
A1: Racemization during piperidine synthesis can occur through several mechanisms, depending on the specific reaction conditions and intermediates involved. Common causes include:
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as enamines or iminium ions, can lose stereochemical information. Subsequent reactions with these intermediates can lead to a mixture of enantiomers.
-
Base-Mediated Epimerization: The presence of a strong base can lead to the deprotonation of a stereogenic center, particularly at the α-position to a carbonyl group or other activating group, forming a planar enolate. Reprotonation can then occur from either face, leading to racemization.[1]
-
Temperature Effects: Higher reaction temperatures can provide enough energy to overcome the activation barrier for racemization, leading to a decrease in enantioselectivity.[2] It is often crucial to carefully control the reaction temperature to preserve the desired stereochemistry.
-
Inappropriate Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical for inducing and maintaining stereoselectivity. An ineffective catalyst may not provide a sufficient energy difference between the transition states leading to the two enantiomers, resulting in poor enantiomeric excess. Similarly, the chiral auxiliary must effectively shield one face of the molecule to direct the approach of reagents.[3]
Q2: How can I choose the most suitable chiral auxiliary for my piperidine synthesis?
A2: The selection of an appropriate chiral auxiliary is crucial for achieving high diastereoselectivity. The ideal auxiliary should:
-
Be readily available in enantiomerically pure form.
-
React under mild conditions to attach to the substrate.
-
Effectively control the stereochemistry of subsequent reactions.
-
Be easily removable without causing racemization of the product.
Commonly used chiral auxiliaries in piperidine synthesis include Evans oxazolidinones and camphor-based auxiliaries. The choice often depends on the specific reaction and the nature of the substrate. It is advisable to consult the literature for precedents with similar substrates and transformations.[3]
Q3: What are the advantages of using catalytic enantioselective methods over chiral auxiliaries?
A3: Catalytic enantioselective methods offer several advantages over the use of stoichiometric chiral auxiliaries:
-
Atom Economy: Catalytic methods are more atom-economical as only a small amount of the chiral catalyst is required to produce a large quantity of the chiral product.
-
Efficiency: They often involve fewer synthetic steps, as the attachment and removal of the auxiliary are not necessary.[3]
-
Direct Synthesis: They allow for the direct synthesis of the desired enantiomer without the need for a resolution step.
However, the development of a suitable catalyst and the optimization of reaction conditions can be more challenging compared to well-established chiral auxiliary methods.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or High Degree of Racemization
Symptoms:
-
The enantiomeric excess (ee) of the final product is significantly lower than expected.
-
Chiral HPLC or SFC analysis shows nearly equal amounts of both enantiomers.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction Temperature | Optimize the reaction temperature. In many cases, lowering the temperature can significantly improve enantioselectivity. | Higher temperatures can lead to competing non-selective background reactions or racemization of intermediates or products.[2] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. | The solvent can influence the conformation of the substrate-catalyst complex and the transition state energies, thereby affecting stereoselectivity. |
| Suboptimal Catalyst or Ligand | Experiment with different chiral catalysts or ligands. Consider ligands with different steric and electronic properties. | The structure of the catalyst/ligand is paramount in creating a chiral environment that effectively differentiates between the two enantiomeric transition states. |
| Presence of Protic Impurities | Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). | Protic impurities (e.g., water) can interfere with the catalyst and may facilitate proton-transfer mediated racemization pathways. |
| Base-Induced Epimerization | If a base is used, screen different bases (e.g., organic vs. inorganic, sterically hindered vs. non-hindered). Use the minimum effective amount of base. | The strength and steric bulk of the base can influence the rate of deprotonation and the potential for racemization.[1] |
Issue 2: Poor Yield of the Desired Piperidine Derivative
Symptoms:
-
The isolated yield of the product is low.
-
TLC or LC-MS analysis shows a significant amount of starting material remaining or the formation of multiple side products.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivation | Ensure the catalyst is handled under inert conditions and is of high purity. Consider increasing the catalyst loading. | Transition metal catalysts can be sensitive to air and moisture, leading to deactivation. |
| Substrate Decomposition | Lower the reaction temperature or shorten the reaction time. | Some substrates may be unstable under the reaction conditions, leading to decomposition and lower yields. |
| Inefficient Ring Closure | Increase the concentration of the reaction to favor intramolecular cyclization over intermolecular side reactions. | For intramolecular reactions, higher dilution can sometimes favor undesired intermolecular pathways. |
| Side Product Formation | Analyze the side products to understand the competing reaction pathways. This may involve adjusting stoichiometry, temperature, or the order of reagent addition. | Understanding the nature of the byproducts is key to identifying and suppressing the undesired reaction pathways. |
| Incomplete Reaction | Increase the reaction time or temperature (while monitoring enantioselectivity). Ensure efficient stirring. | The reaction may require more time or energy to go to completion. |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines
This protocol is adapted from the work of Mishra et al. and describes a method for the enantioselective synthesis of 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[4][5]
Materials:
-
[Rh(cod)(OH)]₂
-
(S)-Segphos
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Tetrahydro-2H-pyran (THP)
-
Toluene
-
Water
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate
Procedure:
-
To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After completion, the reaction mixture can be worked up and the product purified by column chromatography. The resulting tetrahydropyridine can be reduced to the piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Quantitative Data Summary:
| Entry | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 75 | 95 |
| 3 | 3-Chlorophenylboronic acid | 85 | 97 |
Data adapted from Mishra, S. et al., J. Am. Chem. Soc., 2023.[4][5]
Visualizations
References
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Synthesis of (S)-benzyl piperidin-3-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of (S)-benzyl piperidin-3-ylcarbamate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrate and scale.
-
Solution: Systematically optimize reaction parameters. For the Cbz-protection of (S)-3-aminopiperidine, ensure the pH is maintained between 8 and 10.[1] For enzymatic synthesis, parameters like pH, temperature, and enzyme loading are critical and should be optimized.
-
-
Poor Quality of Reagents: The purity of starting materials and reagents can significantly impact the yield.
-
Solution: Use high-purity (S)-3-aminopiperidine and benzyl chloroformate. Ensure solvents are anhydrous where necessary.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction with benzyl chloroformate is the formation of N-benzyl-protected tertiary amines, especially with an insufficient hydrogen source during deprotection steps in related syntheses.[1]
-
Solution: Control the reaction temperature and the rate of addition of reagents to minimize side reactions. Using a less reactive protecting group precursor, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can sometimes mitigate side reactions.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Optimize the work-up procedure. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. For purification, column chromatography should be performed carefully to avoid broad fractions and product loss.
-
Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common challenge. Here's how to approach this issue:
-
Identify the Impurities: Use techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities. Common impurities could include:
-
Di-protected piperidine: Where both the ring nitrogen and the 3-amino group are protected.
-
Unreacted starting materials.
-
Byproducts from the decomposition of benzyl chloroformate.
-
-
Minimize Impurity Formation:
-
Control Stoichiometry: Use a precise stoichiometry of benzyl chloroformate. A slight excess may be necessary to ensure complete conversion of the starting material, but a large excess can lead to di-protection.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and reduce the rate of side reactions.
-
pH Control: Maintaining the optimal pH range is crucial to prevent side reactions.[1]
-
Purification Strategy: Develop a robust purification strategy. This may involve recrystallization, which can be effective for crystalline products, or careful column chromatography with an optimized solvent system.
-
Question 3: I am facing difficulties with the purification of this compound. What are some effective purification strategies?
Answer:
Purification can be challenging due to the product's polarity and potential for co-elution with impurities.
-
Column Chromatography:
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one. A common solvent system is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Gradually increasing the polarity can help in separating closely related impurities.
-
Silica Gel Deactivation: The amine functionality in the piperidine ring can interact with the acidic silica gel, leading to tailing and poor separation. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent).
-
-
Recrystallization: If the product is a solid and has good crystallinity, recrystallization can be a highly effective method for purification, especially on a larger scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-polar impurities, and then the aqueous layer can be basified to precipitate or extract the pure product.
Question 4: I am concerned about potential racemization of the chiral center during the synthesis. How can I avoid this?
Answer:
Maintaining the stereochemical integrity of the (S)-enantiomer is critical.
-
Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures for prolonged periods, as these can promote racemization. When using a base for the Cbz-protection, a non-nucleophilic organic base like triethylamine or diisopropylethylamine at low temperatures is generally preferred over strong inorganic bases.
-
One-Pot Procedures: Streamlining reaction steps into a one-pot process can prevent the isolation of potentially labile intermediates, which can be prone to racemization.
-
Enzymatic Methods: Biocatalytic methods, such as those using transaminases or other enzymes, often proceed with high stereoselectivity under mild conditions, minimizing the risk of racemization.
-
Chiral Analysis: Regularly check the enantiomeric excess (ee) of your product using chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC) to ensure that no racemization is occurring.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of N-Cbz protected aminopiperidine, based on literature data for enzymatic synthesis.
| Parameter | Condition | Yield (%) | Reference |
| pH | 6.0 | Lower | |
| 7.0 | Moderate | ||
| 8.0 | Higher | ||
| Temperature (°C) | 25 | Moderate | |
| 30 | Optimal | ||
| >30 | Lower | ||
| Enzyme Loading | Low | Lower | |
| High | Higher | ||
| Substrate Concentration | 3 mM | Up to 54% (isolated) |
Experimental Protocols
Protocol 1: Cbz Protection of (S)-3-Aminopiperidine
This protocol describes a general procedure for the protection of the amino group of (S)-3-aminopiperidine using benzyl chloroformate.
Materials:
-
(S)-3-Aminopiperidine dihydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminopiperidine dihydrochloride (1 equivalent) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium carbonate (2.5 equivalents) in water to the reaction mixture while stirring. Ensure the pH of the solution becomes basic (pH 9-10).
-
To the cold, basic solution, add a solution of benzyl chloroformate (1.1 equivalents) in dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of Chiral Piperidine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral piperidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in chiral piperidine intermediates?
A1: Common impurities can be broadly categorized as:
-
Enantiomeric Impurities: The undesired enantiomer of the chiral piperidine.
-
Diastereomeric Impurities: If additional chiral centers are present.
-
Starting Materials and Reagents: Unreacted starting materials or excess reagents from the synthesis.
-
By-products: Unwanted side products from the reaction.
-
Solvent and Water: Residual solvents from the reaction or work-up, and water, which can be difficult to remove from the highly water-miscible piperidine free base.[1]
-
Degradation Products: Oxidation or other degradation products, which can sometimes be colored.[2]
Q2: How can I remove water from my piperidine free base?
A2: Piperidine free base is highly miscible with water, which can be problematic for anhydrous reactions.[1] To remove water, consider the following:
-
Azeotropic Distillation: Distill the piperidine with a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Drying Agents: Use a suitable drying agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄).
-
Conversion to Salt and Back: Convert the piperidine to its hydrochloride salt, which is less hygroscopic, dry the salt, and then liberate the free base using a strong base.[1]
Q3: My chiral piperidine intermediate has a low enantiomeric excess (ee). How can I improve it?
A3: Improving the enantiomeric excess of a chiral piperidine intermediate can often be achieved through the following methods:
-
Recrystallization of a Salt: Forming a salt of the piperidine with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid or N-acetyl-L-leucine, can lead to the selective precipitation of one diastereomeric salt.[3][4] Subsequent recrystallization of this salt can significantly enhance the enantiomeric purity.[3][4][5] Even forming a salt with an achiral acid, like HCl, and recrystallizing can sometimes improve the enantiomeric excess.[5]
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers.[6][7][8][9] While often used for analytical purposes, preparative chiral HPLC can be employed for purification.
Q4: How can I separate my basic piperidine intermediate from acidic or neutral impurities?
A4: Acid-base extraction is a highly effective and common method for this separation.[10][11][12][13] The basic piperidine can be protonated with an acid to form a water-soluble salt, which will move to the aqueous layer, leaving acidic and neutral impurities in the organic layer. The piperidine free base can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[10][11][13]
Troubleshooting Guides
Issue: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during acid-base extraction. | Piperidine salts can have some solubility in organic solvents. Minimize the number of aqueous washes. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[10] |
| Incomplete precipitation of the piperidine salt. | Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. The choice of solvent is critical; an antisolvent can be added to induce precipitation.[4] |
| Product loss during recrystallization. | Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation and recovery. |
| Decomposition of the product. | Ensure the purification conditions (e.g., pH, temperature) are suitable for your specific piperidine intermediate to avoid degradation. |
Issue: Presence of Colored Impurities
| Possible Cause | Troubleshooting Step |
| Oxidation of the piperidine. | Store piperidine intermediates under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Residual reagents or by-products. | Consider treatment with activated carbon during the work-up or before recrystallization to adsorb colored impurities. |
| Impure starting materials. | Ensure the purity of your starting materials before beginning the synthesis. |
Data on Purification Methods
The following table summarizes the effectiveness of different purification methods for chiral piperidine intermediates as reported in the literature.
| Intermediate | Purification Method | Initial Purity (er or ee) | Final Purity (er or ee) | Reference |
| N-benzyl-2-alkylpiperidine HCl salt | Recrystallization | Not specified | 99:1 er | [5] |
| 2-piperidin-2-yl-ethanol complex | Precipitation | Racemic mixture | 94.5% ee (S-isomer) | [4] |
| 2-piperidin-2-yl-ethanol complex | Slurrying | 94.5% ee | 97.7% ee | [4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the general procedure for separating a basic chiral piperidine intermediate from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).[11]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the piperidine, forming a water-soluble salt that partitions into the aqueous layer.[13]
-
Separation of Layers: Separate the aqueous layer containing the piperidine salt from the organic layer containing acidic and neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 3N NaOH) until the solution is basic, which will liberate the piperidine free base.[4]
-
Extraction of Free Base: Extract the aqueous layer multiple times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified piperidine intermediate.
Protocol 2: Enantiomeric Enrichment by Recrystallization of a Diastereomeric Salt
This protocol outlines the steps for improving the enantiomeric excess of a chiral piperidine by forming and recrystallizing a diastereomeric salt.
-
Dissolution: Dissolve the racemic or enantioenriched piperidine intermediate in a suitable solvent (e.g., 95% ethanol).[3]
-
Addition of Chiral Acid: Add a solution of a chiral resolving agent (e.g., (S)-(+)-camphorsulfonic acid) in the same solvent to the piperidine solution.[3]
-
Heating and Cooling: Heat the mixture to reflux to ensure complete dissolution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt.[3]
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration.
-
Recrystallization (Optional but Recommended): For further purification, recrystallize the collected salt from a suitable solvent system. This step can be repeated until the desired enantiomeric purity is achieved.[3][5]
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to liberate the enantiomerically pure piperidine free base. Extract the free base into an organic solvent as described in Protocol 1.[4]
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General workflow for purification of chiral piperidines.
References
- 1. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for piperidine synthesis that are amenable to scale-up?
A1: Several synthetic routes are employed for piperidine synthesis, with the choice often depending on the desired substitution pattern, cost of starting materials, and scalability. The most common and scalable methods include:
-
Hydrogenation of Pyridine Derivatives: This is a widely used industrial method. It involves the reduction of the pyridine ring using hydrogen gas and a metal catalyst (e.g., Nickel, Palladium, Rhodium, Ruthenium).[1][2][3] This method is often cost-effective for producing simple, unsubstituted, or alkyl-substituted piperidines.
-
Reductive Amination of Glutaraldehyde or its Equivalents: This method involves the reaction of glutaraldehyde with a primary amine, followed by in-situ reduction of the resulting enamine/iminium ion to form the piperidine ring.
-
Cyclization of 1,5-Dihalopentanes or Amino Alcohols: Primary amines can react with 1,5-dihalopentanes to form the piperidine ring.[1] Similarly, the cyclization of amino alcohols can be an effective strategy.[1]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction between an azadiene and an alkene or alkyne can provide rapid access to complex piperidine structures, though it may be more suitable for specialized, high-value products.
Q2: What are the primary challenges encountered when scaling up piperidine synthesis from lab to pilot or production scale?
A2: Scaling up piperidine synthesis presents several challenges that can impact yield, purity, and safety.[4] Key challenges include:
-
Exothermic Reactions: Many reactions, particularly hydrogenations, are highly exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and ensure consistent product quality.[4]
-
Reagent Solubility: Some reagents that work well on a small scale, such as certain bases or catalysts, may have poor solubility in suitable solvents, complicating their use in large reactors.[5] For example, cesium carbonate can be difficult to use in large-scale reactions due to its poor solubility.[5]
-
Catalyst Handling and Separation: Heterogeneous catalysts used in hydrogenation can be pyrophoric and require careful handling. Their efficient separation from the product mixture after the reaction is also a significant consideration at scale.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification.
-
Purification: Simple purification methods like column chromatography are often not viable for large quantities. Scalable purification techniques such as distillation, crystallization, or salt formation become necessary.[6][7]
-
Safety: Piperidine and many of its precursors and reagents are flammable, corrosive, and toxic.[8][9][10][11] Ensuring safe handling procedures, proper personal protective equipment (PPE), and appropriate reactor design are paramount.[8][9][10][11]
Q3: How can I improve the yield and selectivity of my piperidine synthesis during scale-up?
A3: Optimizing reaction conditions is crucial for a successful scale-up. Consider the following:
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of workup. For instance, in some cyclization reactions, the solvent can influence whether a pyrrolidine or piperidine ring is formed.[12]
-
Catalyst Screening: For catalytic reactions, screen different catalysts and catalyst loadings to find the optimal balance between reaction rate, selectivity, and cost. For example, rhodium catalysts have been shown to be more effective than others for the synthesis of certain 3-substituted piperidines.[5]
-
Temperature and Pressure Control: Precise control of temperature and pressure is critical, especially for hydrogenations. Optimization of these parameters can minimize side reactions and improve yield.
-
Rate of Addition: In many cases, the slow and controlled addition of a reagent can help manage exotherms and improve selectivity by maintaining a low concentration of the reactive species.
-
pH Control: For reactions involving acid or base catalysts or intermediates, maintaining the optimal pH is essential for maximizing yield and minimizing by-product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Increase catalyst loading.- Ensure efficient mixing. |
| Degradation of product or starting material. | - Lower the reaction temperature.- Use a milder catalyst or reagent.- Shorten the reaction time. | |
| Formation of by-products. | - Optimize reaction conditions (temperature, pressure, solvent).- Change the catalyst or reagents to improve selectivity.[5] | |
| Poor Selectivity / High Impurity Levels | Sub-optimal reaction conditions. | - Re-evaluate and optimize temperature, pressure, and solvent.- Consider a different synthetic route with higher selectivity. |
| Catalyst poisoning or deactivation. | - Purify starting materials to remove potential catalyst poisons.- Use a more robust catalyst or a higher catalyst loading. | |
| Side reactions becoming prominent at scale. | - Investigate and identify the major by-products.- Adjust reaction conditions to disfavor the formation of these by-products. For example, in peptide synthesis, certain bases can lead to side reactions like aspartimide formation.[13][14] | |
| Difficulty with Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Attempt to form a crystalline salt (e.g., hydrochloride) for easier handling and purification.[6] |
| Azeotrope formation with solvent or water. | - Use a different solvent for extraction and distillation.- Employ azeotropic distillation with a suitable entrainer to remove water.[15][16] | |
| Impurities co-distill or co-crystallize with the product. | - Optimize the distillation conditions (e.g., use a fractionation column).- Explore alternative purification methods like preparative chromatography for high-value products or salt formation.[7] | |
| Runaway Reaction / Poor Heat Control | Highly exothermic reaction. | - Ensure adequate cooling capacity for the reactor.- Use a semi-batch process with controlled addition of a limiting reagent.- Dilute the reaction mixture. |
| Catalyst Separation Issues (Heterogeneous) | Catalyst particles are too fine. | - Use a catalyst with a larger particle size.- Employ filtration aids.- Consider using a different type of filter or a centrifuge. |
Data Presentation: Comparison of Hydrogenation Catalysts for Pyridine Reduction
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Reference |
| 10% Rh/C | 80 | 5 | Water | High | [1] |
| RuCl₃·xH₂O | Not specified | Not specified | Not specified | Very Good | [1] |
| Nickel-based | High | High | Varies | Good | [3] |
| Palladium on Carbon | Harsh Conditions | Harsh Conditions | Varies | Lower | [3] |
Note: "High" and "Good" yields are qualitative descriptions from the source material. Specific quantitative yields are highly dependent on the substrate and exact reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine
Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. The catalyst can be pyrophoric.
-
Reactor Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet is required.
-
Charging the Reactor: The reactor is charged with the pyridine substrate, a suitable solvent (e.g., ethanol, methanol, or water), and the hydrogenation catalyst (e.g., 5 mol% of 10% Pd/C). The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) if it is pyrophoric.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 5-50 atm).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-150 °C) with vigorous stirring. The reaction is monitored by observing the uptake of hydrogen.
-
Cooling and Depressurization: Once the reaction is complete (no more hydrogen uptake), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Catalyst Filtration: The reaction mixture is carefully filtered through a pad of celite or another suitable filter aid to remove the heterogeneous catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.
-
Workup and Purification: The solvent is removed from the filtrate under reduced pressure. The crude piperidine can then be purified by distillation, either at atmospheric pressure or under vacuum.
Protocol 2: Purification of Piperidine via Salt Formation and Distillation
-
Salt Formation: To a solution of crude piperidine in an organic solvent (e.g., diethyl ether or acetone), add a solution of carbon dioxide in the same solvent or bubble CO₂ gas through the solution.[7] The piperidine will react to form a solid piperidinium salt, which precipitates out of the solution.[7]
-
Filtration: The solid salt is collected by filtration and washed with the organic solvent to remove impurities.[7]
-
Liberation of Free Base: The piperidinium salt is then treated with a strong aqueous base (e.g., NaOH or KOH solution) to liberate the free piperidine.[7][16]
-
Extraction: The piperidine is extracted from the aqueous layer using a suitable organic solvent.
-
Drying and Distillation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed. The resulting crude piperidine is then purified by fractional distillation.[6][16]
Visualizations
Caption: General experimental workflow for piperidine synthesis scale-up.
Caption: Troubleshooting decision tree for piperidine synthesis scale-up.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 16. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
Stability issues of (S)-benzyl piperidin-3-ylcarbamate under acidic conditions
Technical Support Center: (S)-benzyl piperidin-3-ylcarbamate
This guide provides troubleshooting assistance and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in an acidic environment?
The primary stability concern is the acid-catalyzed hydrolysis of the carbamate functional group. Carbamates can break down in the presence of acid, and the rate of this degradation typically increases as the pH decreases and temperature rises.[1] Upon hydrolysis, the carbamate ester will decompose into the parent amine (3-aminopiperidine), the parent alcohol (benzyl alcohol), and carbon dioxide via an unstable carbamic acid intermediate.[2][3]
Q2: My analysis shows a significant loss of the parent compound when using an acidic mobile phase for HPLC or in an acidic formulation. What is the likely cause?
This is a common observation and is most likely due to the acid-catalyzed hydrolysis of the carbamate linkage. Factors that can accelerate this degradation include:
-
Low pH: The rate of acid-catalyzed hydrolysis is dependent on the proton concentration.[1]
-
Elevated Temperature: Higher temperatures, even ambient lab temperatures over extended periods, can increase the reaction rate.
-
Extended Exposure: The longer the compound is exposed to the acidic medium, the greater the extent of degradation.
If instability is observed, it is recommended to evaluate the necessity of the low pH, consider using a less acidic modifier, and run samples promptly after preparation.
Q3: What are the expected degradation products from the acid hydrolysis of this compound?
The degradation proceeds via the cleavage of the carbamate bond. The expected products are:
-
(S)-3-Aminopiperidine
-
Benzyl alcohol
-
Carbon Dioxide (from the decomposition of the carbamic acid intermediate)[2][3]
A diagram illustrating this degradation pathway is provided below.
Q4: How can I quantitatively assess the stability of this compound under my specific experimental conditions?
A forced degradation study is the standard approach to quantitatively determine stability and identify degradation products.[4] This involves intentionally exposing the compound to stress conditions, such as a range of acidic pH values and temperatures, and monitoring the formation of degradants over time.[4][5] The industry-accepted target for degradation in such studies is typically between 5-20%.[5] Analysis is commonly performed using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q5: What are the recommended storage conditions for solutions of this compound to minimize degradation?
To minimize the risk of acid-catalyzed hydrolysis, solutions should ideally be prepared and stored under neutral or slightly basic conditions. If the experimental protocol requires an acidic solution, it is best to prepare it fresh and use it immediately. For short-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation. The solid hydrochloride salt form is generally more stable and should be stored according to the manufacturer's recommendations, typically at room temperature and protected from light.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation.
| Symptom | Potential Cause | Recommended Action |
| Appearance of new, unexpected peaks in the chromatogram after sample exposure to acid. | Acid-catalyzed hydrolysis is occurring, leading to the formation of degradation products. | 1. Hypothesize the identity of the peaks as benzyl alcohol and 3-aminopiperidine. 2. Confirm by co-injection with authentic standards of the suspected degradants. 3. Utilize mass spectrometry (LC-MS) to confirm the molecular weights of the new peaks. |
| Poor or declining mass balance in a stability study. | 1. One or more degradation products are not being detected by the current analytical method (e.g., poor UV chromophore, high volatility). 2. The parent compound is adsorbing to the container surface. | 1. Adjust the detection wavelength on your HPLC method. Benzyl alcohol has a different UV absorbance profile than the parent compound. 2. Modify the HPLC gradient to ensure all components are eluting from the column. 3. Consider using a different detection method, such as a Charged Aerosol Detector (CAD) or mass spectrometry. |
| Very rapid and complete degradation of the compound upon addition of acid. | The acidic conditions (concentration, temperature) are too harsh for the molecule's intrinsic stability. | 1. Perform a screening study using a matrix of milder acidic conditions (e.g., pH 3, 4, 5) and lower temperatures (e.g., ambient, 40°C). 2. This will help establish the compound's stability threshold and define appropriate handling conditions. |
Quantitative Data Summary
The following table presents illustrative data from a typical forced acid degradation study. The exact degradation rates for this compound would need to be determined experimentally.
| Acid Condition | Temperature | Time | % Degradation (Illustrative) | Major Degradants Observed (Illustrative) |
| 0.1 N HCl | 60°C | 2 hours | 18.5% | Benzyl Alcohol, (S)-3-Aminopiperidine |
| 0.1 N HCl | 25°C (RT) | 24 hours | 12.2% | Benzyl Alcohol, (S)-3-Aminopiperidine |
| 0.01 N HCl | 60°C | 8 hours | 9.8% | Benzyl Alcohol, (S)-3-Aminopiperidine |
| pH 4.0 Buffer | 40°C | 72 hours | < 1.0% | Not Detected |
Experimental Protocols
Protocol 1: General Procedure for a Forced Acid Degradation Study
This protocol outlines a typical workflow for assessing the stability of a drug substance under acidic stress.[4]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Sample Preparation: Transfer an aliquot of the stock solution into a vial containing the acidic solution (e.g., 0.1 N HCl) to achieve the target final concentration (e.g., 0.1 mg/mL).
-
Control Sample: Prepare a "time zero" control by immediately neutralizing an aliquot of the stressed sample with an equivalent amount of base (e.g., 0.1 N NaOH) and diluting it with the mobile phase.
-
Incubation: Place the stress sample vial in a temperature-controlled environment, such as a water bath or oven, set to the desired temperature (e.g., 60°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Quenching: Immediately neutralize the sampled aliquot with a corresponding amount of base to halt the degradation reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze using a validated stability-indicating RP-HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point relative to the time zero control.
Protocol 2: Example Stability-Indicating RP-HPLC Method
This is a starting point for developing an analytical method to separate the parent compound from its primary degradation products. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for troubleshooting stability issues.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Benzyl piperidin-3-ylcarbamate hydrochloride | 1203260-55-2 [sigmaaldrich.com]
Technical Support Center: Synthesis of Piperidine Carbamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine carbamates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of piperidine carbamates?
A1: The most frequently encountered byproduct is the corresponding symmetrical or unsymmetrical urea.[1][2] Urea formation can occur when the amine (piperidine derivative) reacts with an isocyanate intermediate, which can be generated in situ, or when using reagents like phosgene derivatives.[1][2] Another potential byproduct is an over-alkylated carbamate, especially in one-pot, multi-component reactions where an alkyl halide is used.[3]
Q2: How can I minimize the formation of urea byproducts?
A2: Minimizing urea formation often involves careful selection of reagents and reaction conditions. Using reagents like di-tert-butyl dicarbonate (Boc-anhydride) or certain chloroformates under controlled temperatures typically favors carbamate formation. When using reagents prone to generating isocyanates, such as triphosgene or CDI, the order of addition is critical to avoid the formation of symmetrical ureas.[1] Employing methods that avoid isocyanate intermediates altogether, such as the reaction of amines with CO2 and alkyl halides, can also be an effective strategy.[3][4]
Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the primary techniques for analyzing the reaction mixture.[5] These methods allow for the separation and identification of the desired carbamate product from starting materials and byproducts like ureas. For chiral piperidine derivatives, specialized chiral HPLC methods are necessary to determine the enantiomeric purity.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of both the product and any isolated byproducts.[8]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by optimizing reaction time, temperature, or reagent stoichiometry. The formation of stable side products, particularly ureas, directly consumes the starting amine and reduces the yield of the desired carbamate.[2] Poor workup and purification procedures can also lead to product loss. Additionally, some carbamate synthesis methods suffer from thermodynamic limitations or catalyst deactivation, which can cap the conversion rate.[3]
Q5: How can I effectively purify my target piperidine carbamate?
A5: The primary method for purifying piperidine carbamates is silica gel column chromatography. The polarity of the carbamate can be tuned by the choice of protecting group, which influences the selection of the solvent system for chromatography. For purification of the piperidine starting material itself, methods like azeotropic distillation or forming a salt by bubbling CO2 through a solution can be used to separate it from precursors like pyridine.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of piperidine carbamates.
Issue 1: A major peak corresponding to a symmetrical urea is observed in the LC/MS.
-
Probable Cause: This typically occurs when using phosgene-equivalents like carbonyldiimidazole (CDI) or triphosgene, where two molecules of the piperidine amine react with the carbonyl source.[1] It can also happen if an isocyanate intermediate is formed and reacts with the starting amine before the desired alcohol or other nucleophile can trap it.[2]
-
Solution:
-
Change Reagent: Switch to a direct acylating agent like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), which are less prone to forming urea byproducts.
-
Modify Addition Order: If using CDI or a similar reagent, add the piperidine amine to the activated carbonyl species slowly and at a low temperature to minimize the formation of the symmetrical urea.[1]
-
Use an Alternative Route: Consider a synthesis pathway that avoids a highly reactive isocyanate intermediate, such as a three-component coupling of the amine, CO₂, and an alkyl halide.[3]
-
Issue 2: The desired product is contaminated with an N-alkylated byproduct.
-
Probable Cause: This side reaction is common in one-pot syntheses where a carbamate anion is formed and then reacted with an alkyl halide. The nucleophilicity of the resulting carbamate's nitrogen can sometimes be high enough to compete with other nucleophiles or react with excess alkyl halide.[3]
-
Solution:
-
Stoichiometry Control: Use a precise stoichiometry of the alkylating agent (typically 1.0 to 1.1 equivalents). Adding the alkyl halide slowly via a syringe pump can help maintain a low concentration and reduce over-alkylation.[12]
-
Use Additives: The use of tetrabutylammonium iodide (TBAI) has been shown to minimize over-alkylation in some systems, possibly by stabilizing the carbamate anion.[3]
-
Stepwise Synthesis: Isolate the initial carbamate before performing a subsequent N-alkylation step. This provides greater control over the reaction compared to a one-pot approach.
-
Issue 3: Chiral HPLC analysis shows poor enantiomeric excess (ee).
-
Probable Cause: The chiral center of the piperidine may be susceptible to racemization under the reaction conditions, particularly if harsh bases or high temperatures are used. Alternatively, the starting material may not have been enantiomerically pure.
-
Solution:
-
Milder Conditions: Employ milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures.
-
Verify Starting Material: Always check the enantiomeric purity of the starting chiral piperidine derivative before beginning the synthesis.[6]
-
Optimize Chiral Separation Method: Ensure the chiral HPLC or Capillary Electrophoresis (CE) method is fully optimized and validated for the specific analyte.[7][13] Pre-column derivatization may be required to improve separation and detection if the carbamate is non-chromophoric.[7]
-
Data Presentation
Table 1: Common Byproducts in Piperidine Carbamate Synthesis
| Byproduct Type | Common Name(s) | Formation Mechanism | Recommended Analytical Method |
| Urea | Symmetrical/Unsymmetrical Urea | Reaction of amine with an isocyanate or phosgene equivalent.[1][2] | LC/MS, ¹H NMR |
| Over-alkylation | N-Alkylated Carbamate | Further alkylation of the carbamate nitrogen, especially in one-pot reactions.[3] | LC/MS, ¹H NMR, ¹³C NMR |
| Elimination Product | Dehydro-piperidine | Base-catalyzed elimination, particularly with certain leaving groups on the ring.[14] | GC/MS, LC/MS, NMR |
| Unreacted Starting Material | Piperidine Derivative | Incomplete reaction due to poor kinetics, insufficient reagent, or catalyst deactivation.[3] | LC/MS, TLC |
Experimental Protocols
Protocol 1: General Synthesis of N-Boc-Piperidine Carbamate
This protocol describes a general method for the protection of a piperidine derivative using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: Dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC/MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure N-Boc-piperidine carbamate.
Protocol 2: Byproduct Analysis by HPLC-MS
This protocol outlines a general method for analyzing the purity of a crude piperidine carbamate product.
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving a small amount (approx. 1 mg) in 1 mL of a suitable solvent like acetonitrile or methanol. Dilute this stock solution to a final concentration of ~10-100 µg/mL for analysis.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 50 mm, 3.5 µm) is typically suitable.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 10-98% Mobile Phase B over 5-10 minutes.[5]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at 220 and 254 nm, coupled with MS scanning in positive ion mode to detect the [M+H]⁺ ions of the expected product and byproducts.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Identify the product and byproducts by their retention times and mass-to-charge ratios (m/z). Quantify the relative amounts by comparing peak areas.
Visualizations
Caption: Figure 1: Reaction pathway showing the desired carbamate synthesis competing with urea byproduct formation.
Caption: Figure 2: A standardized workflow for the synthesis, purification, and analysis of piperidine carbamates.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bot Detection [iris-biotech.de]
Technical Support Center: Optimizing Chiral Separation of Piperidin-3-ylcarbamate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of piperidin-3-ylcarbamate and its derivatives by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any separation of the piperidin-3-ylcarbamate enantiomers. What are the initial steps to troubleshoot this?
A1: No initial separation is a common starting point in chiral method development. Here’s a systematic approach to address this:
-
Confirm Column Suitability: Polysaccharide-based chiral stationary phases (CSPs) are generally the most successful for a wide range of chiral compounds, including carbamates and cyclic amines.[1][2] If you are not using a polysaccharide-based column (e.g., cellulose or amylose derivatives), consider switching to one.
-
Optimize Mobile Phase Composition: The choice and ratio of organic modifiers are critical. For normal-phase chromatography, start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. You can then screen different ratios (e.g., 80:20, 95:5) and other alcohols like ethanol.
-
Incorporate a Basic Additive: Piperidin-3-ylcarbamate is a basic compound. Unwanted interactions with residual acidic silanol groups on the silica support of the column can lead to poor peak shape and a lack of resolution. Adding a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase is often essential to obtain good chromatography for basic analytes.[3]
-
Check Detection Wavelength: While the Boc-protecting group provides some UV absorbance, it is weak. Ensure your UV detector is set to a low wavelength, such as 210-220 nm, to maximize sensitivity. For the related compound, piperidin-3-amine, derivatization was used to add a chromophore for detection at 228 nm, highlighting the need for sensitive detection for the underivatized carbamate.[4]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like piperidin-3-ylcarbamate is a frequent issue. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: This is the most common cause for basic analytes.
-
Solution: As mentioned above, add a basic modifier like 0.1% DEA or TEA to the mobile phase to mask the active silanol sites.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning. In some cases, reversing the column (for back-flushing, if permitted by the manufacturer) can dislodge particulates from the inlet frit.
-
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: Improving resolution involves optimizing selectivity (α), efficiency (N), and retention (k').
-
Decrease the Flow Rate: Chiral separations often benefit from lower flow rates than standard reversed-phase HPLC. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for interactions between the analyte and the CSP, which can improve resolution.
-
Adjust the Mobile Phase Composition: Systematically vary the ratio of the organic modifiers. Small changes can have a significant impact on selectivity. For example, try changing the hexane/IPA ratio in 5% increments. You can also try a different alcohol, like ethanol, as it can offer different selectivity.
-
Lower the Temperature: In many chiral separations, decreasing the column temperature enhances the weak intermolecular interactions responsible for chiral recognition, leading to increased selectivity and resolution.[2] Try setting the column temperature to 25°C, then 15°C, and even 10°C. Note that lower temperatures will increase backpressure.
-
Try a Different Chiral Stationary Phase: If optimizing the parameters on your current column does not yield the desired resolution, screening other CSPs is the next logical step. Different polysaccharide derivatives (e.g., amylose vs. cellulose, or different carbamate substitutions) can offer unique chiral recognition capabilities.[1][5]
Frequently Asked Questions (FAQs)
Q: What type of chiral column is best for piperidin-3-ylcarbamate?
A: Polysaccharide-based CSPs, such as those derived from amylose or cellulose with phenylcarbamate selectors, are highly recommended. Columns like Lux Cellulose-3 and Chiralpak AD-H have shown success in separating similar N-Boc protected piperidine compounds and related structures.[4][6] These columns provide a combination of hydrogen bonding, π-π, and steric interactions that are effective for the chiral recognition of such molecules.[1][5]
Q: Should I use normal-phase, reversed-phase, or polar organic mode for this separation?
A: Normal-phase (e.g., hexane/alcohol) or polar organic mode (e.g., pure alcohol or acetonitrile/alcohol) are typically the most successful for polysaccharide-based CSPs and for compounds like piperidin-3-ylcarbamate. Reversed-phase conditions are generally less common for this type of separation on these columns unless an immobilized polysaccharide CSP is used, which allows for a wider range of solvents.
Q: Is derivatization necessary for the analysis of piperidin-3-ylcarbamate?
A: Unlike its parent amine, piperidin-3-amine, which lacks a strong chromophore, the tert-butoxycarbonyl (Boc) group on piperidin-3-ylcarbamate provides some UV absorbance, typically allowing for direct detection at low wavelengths (around 210-220 nm). Therefore, derivatization is generally not required for detection, although it could be considered if sensitivity is a significant issue. For the related piperidin-3-amine, pre-column derivatization with para-toluene sulfonyl chloride was used to introduce a chromophore, enabling detection at 228 nm.[4]
Q: How does temperature affect the chiral separation of piperidin-3-ylcarbamate?
A: Generally, for chiral separations, lower temperatures lead to better resolution. This is because the enthalpic contribution to the free energy of binding becomes more dominant, enhancing the subtle differences in interaction energy between the enantiomers and the CSP.[2] However, in some rare cases, an increase in temperature can improve separation or even reverse the elution order. It is recommended to start at ambient temperature (e.g., 25°C) and then explore lower temperatures (e.g., 10-15°C) to improve resolution.
Experimental Protocols
Protocol 1: Chiral HPLC Method for N-Boc-3-aminopiperidine (a close analog)
This method has been successfully applied to the chiral separation of N-Boc-3-aminopiperidine and serves as an excellent starting point for piperidin-3-ylcarbamate.
-
Column: Lux Cellulose-3 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: UV at 216 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: General Screening Protocol for Chiral Method Development
-
Column Selection: Choose a set of complementary polysaccharide-based chiral columns (e.g., one amylose-based and one cellulose-based).
-
Initial Mobile Phase (Normal Phase):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Procedure: a. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the racemic sample. c. If no separation is observed, or resolution is poor, adjust the ratio of alcohol in the mobile phase (e.g., to 80:20 or 95:5). d. If separation is still not optimal, decrease the flow rate to 0.5 mL/min and/or decrease the temperature to 15°C. e. Repeat the screening with the second mobile phase and/or the second chiral column.
Data Presentation
Table 1: Starting Conditions for Chiral Separation of Piperidin-3-ylcarbamate Analogs
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Lux Cellulose-3 (or equivalent) | Chiralpak AD-H (or equivalent) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Ethanol / 0.1% Diethylamine |
| Additive | 0.1% Diethylamine (DEA) | None (DEA is in the mobile phase) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |
| Temperature | 25°C | Ambient |
| Detection | UV @ 210-220 nm | UV @ 228 nm |
| Reference | Based on N-Boc-3-aminopiperidine | Based on derivatized piperidin-3-amine[4] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| No Separation | Incorrect column/mobile phase | Use polysaccharide CSP; screen Hexane/IPA and Hexane/EtOH with 0.1% DEA. |
| Peak Tailing | Secondary silanol interactions | Add 0.1% DEA or TEA to the mobile phase. |
| Column overload | Reduce sample concentration/injection volume. | |
| Poor Resolution | Suboptimal selectivity/efficiency | Decrease flow rate; lower temperature; adjust mobile phase polarity. |
| Drifting Baseline | Column not equilibrated | Equilibrate with mobile phase for at least 30-60 minutes. |
| Contaminated mobile phase | Use fresh, high-purity HPLC-grade solvents. | |
| High Backpressure | Column frit blockage | Use a guard column and filter samples; back-flush the column if permitted. |
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Logical steps for troubleshooting peak tailing.
References
- 1. analytics-shop.com [analytics-shop.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
Technical Support Center: Enhancing Benzyl Carbamate (Cbz) Deprotection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of benzyl carbamate (Cbz or Z) deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My standard catalytic hydrogenation (Pd/C, H₂) is slow or incomplete. What are the common causes and solutions?
A1: Sluggish or incomplete hydrogenolysis is a frequent issue. Here are several factors to investigate:
-
Catalyst Quality and Activity: The palladium catalyst may be old, deactivated, or of poor quality.
-
Solution: Use a fresh batch of catalyst. Test the catalyst on a simple, reliable substrate (e.g., N-Cbz aniline) to confirm its activity. Ensure the catalyst is properly handled and stored under an inert atmosphere.
-
-
Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers, thioureas), certain nitrogen heterocycles, or residual phosphines can poison the palladium catalyst.[1][2]
-
Solution: Increase the catalyst loading. Sometimes, adding fresh aliquots of the catalyst during the reaction can help.[1] For sulfur-containing compounds, consider using alternative deprotection methods that are tolerant to sulfur, such as nucleophilic deprotection with 2-mercaptoethanol or acid-mediated cleavage.[3]
-
-
Insufficient Hydrogen: The hydrogen supply may be inadequate.
-
Solution: Ensure the system is properly sealed and purged of air. Use a hydrogen balloon or a Parr shaker to maintain positive hydrogen pressure. For difficult substrates, increasing the hydrogen pressure can significantly improve the reaction rate.
-
-
Solvent Choice: The choice of solvent can impact catalyst activity and substrate solubility.
-
Solution: Methanol and ethanol are standard solvents. For substrates with poor solubility, consider solvent mixtures like EtOH/EtOAc or adding a co-solvent like THF or acetic acid.[1]
-
Q2: How can I avoid unwanted side reactions, such as reduction of other functional groups?
A2: Chemoselectivity is a major concern during Cbz deprotection. Standard hydrogenolysis is highly reducing and can affect other sensitive groups.
-
Problem: Reduction of alkenes, alkynes, nitro groups, nitriles, or dehalogenation of aryl halides.[4]
-
Solution 1: Transfer Hydrogenation: Use a hydrogen donor like ammonium formate, formic acid, or cyclohexene in place of H₂ gas.[5][6][7] This method is often milder and can sometimes offer better selectivity. For instance, catalytic transfer hydrogenation with ammonium formate is a well-established method for deprotecting Cbz groups without affecting many other functionalities.[5]
-
Solution 2: Acid-Mediated Deprotection: Strong acids like HBr in acetic acid, or Lewis acids like AlCl₃ or TMSI, can cleave the Cbz group without using reducing conditions.[8][9][10][11] These methods are excellent for substrates with reducible groups but may not be suitable for acid-labile molecules.
-
Solution 3: Nucleophilic Deprotection: A newer method using 2-mercaptoethanol with a base like potassium phosphate offers excellent functional group tolerance, even for sulfur-containing compounds that poison palladium catalysts.[3][12][13][14]
-
Q3: My substrate is sensitive to acid. What are the best deprotection methods?
A3: For acid-labile compounds, avoiding methods like HBr/AcOH is crucial.
-
Recommended Methods:
-
Catalytic Hydrogenation (Pd/C, H₂): This is the mildest and most common method, proceeding under neutral pH.[15]
-
Transfer Hydrogenation (e.g., Pd/C, HCOONH₄): This method is also performed under neutral conditions and is a great alternative to using hydrogen gas.[5][7]
-
Nucleophilic Deprotection (2-mercaptoethanol, K₃PO₄): This protocol is performed under basic conditions and is an excellent choice for acid-sensitive substrates.[12][13]
-
Q4: I am observing racemization in my chiral substrate. How can I prevent this?
A4: Racemization can occur, particularly with amino acid derivatives, under harsh conditions.
-
Causes: Both strongly acidic and basic conditions can promote racemization. Over-activation during subsequent coupling steps in peptide synthesis is also a common cause.[16]
-
Solutions:
-
Use the mildest possible deprotection conditions. Catalytic hydrogenation at room temperature is generally preferred.[17]
-
Avoid prolonged exposure to strong acids or bases.
-
For peptide synthesis, adding racemization suppressants like HOBt during the subsequent coupling step is advisable.[16] Mild deprotection of N-Cbz protected amino acids can be achieved without racemization.[8][14]
-
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes common methods for Cbz deprotection, allowing for easy comparison of their conditions and compatibility.
| Method | Reagents & Typical Conditions | Typical Yields | Advantages | Disadvantages & Incompatible Groups |
| Catalytic Hydrogenolysis | 5-10% Pd/C, H₂ (1 atm to 50 psi), MeOH or EtOH, Room Temp, 1-16 h. | >90%[17][18] | Very mild (neutral pH), clean byproducts (toluene, CO₂), high yielding.[15] | Poisoned by sulfur compounds.[1] Reduces alkenes, alkynes, nitro groups, nitriles. Can cause dehalogenation. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate (HCOONH₄), MeOH or EtOH, RT to Reflux, 10 min - 4 h.[5][7][19] | >90%[7] | Avoids handling H₂ gas, often faster than hydrogenolysis, generally neutral conditions.[5] | Still uses Palladium (can be poisoned). May reduce some sensitive groups. |
| Acidic Cleavage (Strong Acid) | 33% HBr in Acetic Acid (AcOH), Room Temp, 15-60 min.[10][11] | Good to High | Fast, effective, does not reduce other functional groups. | Harshly acidic, not suitable for acid-labile substrates (e.g., Boc groups, certain ethers). |
| Acidic Cleavage (Lewis Acid) | Trimethylsilyl iodide (TMSI) in CHCl₃ or CH₂Cl₂, Room Temp, 1-16 h. | Good to High | Effective when hydrogenation fails, avoids protic acids. | TMSI is moisture-sensitive. Byproduct (benzyl iodide) is an alkylating agent.[4] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ or KOAc, DMAc, 75 °C, 24 h.[8][12] | High[3][12] | Tolerant of many functional groups, including sulfur.[3] Excellent for substrates that are sensitive to hydrogenation or acids.[12][13] | Requires elevated temperature, longer reaction times, and basic conditions. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate [7]
-
Setup: To a round-bottom flask, add the Cbz-protected amine (1.0 eq) and 10% Palladium on carbon (typically 10-20% by weight of the substrate).
-
Solvent: Add a suitable solvent, such as methanol or ethanol (to a concentration of ~0.1 M).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add ammonium formate (HCOONH₄, 4-5 eq) in a single portion.
-
Reaction: Stir the mixture vigorously at room temperature or reflux. The reaction is often rapid (10-60 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by extraction, precipitation, or column chromatography.
Protocol 2: Nucleophilic Deprotection using 2-Mercaptoethanol [12]
-
Setup: In a flask, suspend the Cbz-protected amine (1.0 eq) and potassium phosphate tribasic (K₃PO₄, 4.0 eq) in N,N-dimethylacetamide (DMAc) to a concentration of 0.25 M.
-
Inert Atmosphere: Purge the suspension with nitrogen (N₂) for 5-10 minutes.
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 24 hours or until completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Isolation: Extract the aqueous phase with a suitable organic solvent (e.g., DCM or EtOAc) multiple times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualized Workflows
Here are diagrams illustrating decision-making and troubleshooting processes for Cbz deprotection.
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. thalesnano.com [thalesnano.com]
- 3. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. tdcommons.org [tdcommons.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 13. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of piperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of piperidine derivatives, specifically focusing on addressing low yields.
Troubleshooting Guide: Low Yields
This guide is designed to help you diagnose and resolve common issues leading to low yields in your piperidine synthesis. Follow the flowchart and the detailed explanations below to identify the root cause of the problem.
Troubleshooting Workflow
Caption: A flowchart to diagnose the cause of low yields in piperidine synthesis.
Frequently Asked Questions (FAQs)
Category 1: Incomplete Reactions
Question 1: My reductive amination reaction is not going to completion, resulting in a low yield of the desired piperidine derivative. What are the likely causes and how can I improve it?
Answer: Low yields in reductive amination for piperidine synthesis are often due to inefficient imine/enamine formation or incomplete reduction. Here are some troubleshooting steps:
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial.
-
Sodium triacetoxyborohydride (STAB) is generally mild and selective, but may be slow.
-
Sodium cyanoborohydride (NaBH₃CN) is effective but toxic and requires careful pH control to avoid the release of hydrogen cyanide.
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can sometimes lead to over-reduction or reduction of the carbonyl starting material before imine formation. Consider using it in the presence of a Lewis acid to promote imine formation.
-
-
Reaction pH: The pH of the reaction is critical for imine formation. An optimal pH is typically between 5 and 7. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Water Scavenging: The formation of an imine or enamine intermediate releases water. The presence of water can shift the equilibrium back towards the starting materials. The use of dehydrating agents like molecular sieves (3Å or 4Å) can significantly improve the yield.
-
Temperature and Reaction Time: Some reductive aminations require elevated temperatures to drive imine formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 2: The hydrogenation of my pyridine precursor to the corresponding piperidine is sluggish and gives low yields. What can I do?
Answer: Incomplete hydrogenation of pyridines can be attributed to several factors related to the catalyst, reaction conditions, and substrate.
-
Catalyst Activity and Poisoning:
-
Catalyst Choice: Common catalysts include Platinum oxide (PtO₂), Rhodium on carbon (Rh/C), and Ruthenium (Ru). The choice of catalyst can significantly impact the reaction's success. For instance, Rh/C is often effective under milder conditions than PtO₂.[1]
-
Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can act as a Lewis base and poison the catalyst surface, reducing its activity.[2] Using acidic solvents like acetic acid or adding a small amount of a strong acid (e.g., HCl) can protonate the nitrogen, preventing it from binding to the catalyst and improving the reaction rate.
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical starting point is 5-10 mol%.
-
-
Hydrogen Pressure and Temperature: The aromaticity of the pyridine ring requires energy to overcome. Increasing the hydrogen pressure (e.g., from 50 to 70 bar) and temperature can significantly enhance the reaction rate.[1] However, excessively high temperatures can lead to side reactions.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like acetic acid or ethanol are commonly used and can facilitate the reaction.
Category 2: Side Product Formation
Question 3: I am observing significant amounts of byproducts in my intramolecular cyclization reaction to form a piperidine ring. How can I minimize their formation?
Answer: Side product formation in intramolecular cyclizations often arises from competing reaction pathways. Here are some common issues and solutions:
-
Competing Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions favors the intramolecular pathway.
-
Formation of Undesired Ring Sizes: Depending on the substrate, the formation of other ring sizes (e.g., pyrrolidines) might be possible. The choice of base and reaction conditions can influence the regioselectivity of the cyclization. Carefully optimizing these parameters is key.
-
Elimination Reactions: If there are good leaving groups present in the substrate, elimination reactions can compete with cyclization. Using a non-nucleophilic base can sometimes mitigate this issue.
-
Stereocontrol: For stereoselective cyclizations, the choice of catalyst and reaction conditions is critical to favor the formation of the desired diastereomer.
Question 4: My aza-Diels-Alder reaction is giving a low yield of the desired piperidine derivative along with other products. What should I investigate?
Answer: The aza-Diels-Alder reaction is a powerful tool for piperidine synthesis, but its efficiency can be sensitive to several factors.
-
Diene and Dienophile Reactivity: The electronic nature of the diene and the imine (dienophile) is crucial. Electron-rich dienes react best with electron-poor imines. If your reaction is slow, consider modifying the electronics of your substrates, for example, by using an electron-withdrawing group on the imine nitrogen.
-
Lewis Acid Catalysis: Lewis acids are often used to activate the imine towards cycloaddition. The choice and amount of Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can significantly affect the yield and selectivity. Screen different Lewis acids to find the optimal one for your system.
-
Reaction Mechanism: The aza-Diels-Alder reaction can proceed through a concerted or a stepwise Mannich-Michael pathway.[3][4][5] The reaction conditions, particularly the presence of a strong Lewis acid, can favor the stepwise mechanism, which may open up pathways to different side products.[6]
-
Solvent and Temperature: The choice of solvent can influence the stability of the intermediates and the overall reaction rate. Non-polar solvents are often preferred. The reaction temperature should be optimized to balance the reaction rate and the stability of the reactants and products.
Category 3: Purification Issues
Question 5: I have a good crude yield, but I am losing a significant amount of my piperidine derivative during purification. What are some common purification challenges and how can I address them?
Answer: Low recovery after purification is a common problem. Piperidine derivatives can be challenging to purify due to their basicity and polarity.
-
Column Chromatography:
-
Tailing: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-1%), to the eluent.
-
Product Solubility: Ensure your product is soluble in the loading solvent and the eluent.
-
-
Extraction:
-
pH Adjustment: During aqueous workup, the pH of the aqueous layer is critical. To extract a basic piperidine derivative into an organic solvent, the aqueous layer should be made basic (pH > 9) to ensure the amine is in its freebase form. Conversely, to remove acidic impurities, you can wash the organic layer with a basic aqueous solution. To remove basic impurities, you can wash the organic layer with a dilute acidic solution, but be aware that this may also protonate and transfer your product to the aqueous layer.
-
Emulsion Formation: Emulsions can form during extraction, especially with polar aprotic solvents. Adding brine (saturated NaCl solution) can help to break up emulsions.
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For volatile piperidine derivatives, distillation can be a good purification method. However, some piperidines form azeotropes with pyridine, a common starting material or impurity.[7] In such cases, azeotropic distillation with water and a hydrocarbon can be employed to separate the pyridine.[7]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of N-phenethyl piperidines. [8]
| Entry | Base (equiv.) | Reaction T (°C) | Reductant | Yield (%) |
| 1 | Pyridine (1.2) | -78 | NaBH₄ | 28 |
| 2 | 3,5-dimethylpyridine (1.2) | -78 | NaBH₄ | 32 |
| 3 | 2-Cl-Py (1.2) | -78 | NaBH₄ | 50 |
| 4 | 2-F-Py (1.2) | -78 | NaBH₄ | 90 |
| 5 | 2-I-Py (1.2) | -78 | NaBH₄ | 40 |
| 6 | - | -78 | NaBH₄ | 12 |
| 7 | 2-F-Py (2.0) | -78 | NaBH₄ | 85 |
| 8 | 2-F-Py (1.2) | -30 | NaBH₄ | 73 |
| 9 | 2-F-Py (1.2) | 0 | NaBH₄ | 66 |
| 10 | 2-F-Py (1.2) | -78 | KBH₄ | 75 |
| 11 | 2-F-Py (1.2) | -78 | NaBH₃CN | 40 |
| 12 | 2-F-Py (1.2) | -78 | NaBH(OAc)₃ | trace |
Reaction conditions: 6a (0.5 mmol), Tf₂O (1.1 equiv.), base, CH₂Cl₂ (5 mL), Ar, reaction temp., 30 min → reductant (2.0 equiv.), MeOH (5 mL), r.t., 2 h. Yields were determined by ¹H NMR with 1,1,2,2-tetrachloroethane as the internal standard.[8]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination[9]
-
In a round-bottom flask, dissolve the aldehyde/ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane, methanol, or THF).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Pyridine Hydrogenation[10]
-
To a high-pressure hydrogenation vessel, add the pyridine derivative (1.0 equiv.), a suitable solvent (e.g., acetic acid, ethanol, or methanol), and the catalyst (e.g., PtO₂, Rh/C, 5-10 mol%).
-
Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (e.g., 12-48 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If the reaction was performed in an acidic solvent, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude piperidine derivative.
-
Purify as needed.
Protocol 3: General Procedure for Intramolecular Cyclization (Reductive Amination of a Dicarbonyl)[8]
-
Dissolve the dicarbonyl compound (1.0 equiv.) and the amine source (e.g., ammonium acetate or a primary amine, 1.0-1.5 equiv.) in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 equiv.) and an acid (e.g., acetic acid, to maintain pH 5-6).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by appropriate methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: Managing Diastereomer Formation in Piperidine Synthesis
Welcome to the technical support center for managing diastereomer formation in piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling and analyzing stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are diastereomers, and why is their control crucial in piperidine synthesis?
A1: Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In drug development, different diastereomers of a piperidine-containing compound can exhibit significantly different pharmacological activities, potencies, and toxicity profiles. Therefore, controlling the formation of a single, desired diastereomer is critical for synthesizing safe and effective therapeutic agents.
Q2: What are the primary strategies for controlling diastereoselectivity in piperidine synthesis?
A2: The main strategies rely on influencing the transition state of the key bond-forming step to favor the formation of one diastereomer over another. These can be broadly categorized as:
-
Substrate Control: The existing stereocenters in the starting material dictate the stereochemical outcome of the reaction.
-
Reagent Control: A chiral reagent is used to create a diastereomeric transition state, leading to a specific stereoisomer.
-
Catalyst Control: A chiral catalyst creates a chiral environment that favors the formation of one diastereomer. This is common in reactions like asymmetric hydrogenation.[1]
-
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselectivity of a reaction.[2][3] After the reaction, the auxiliary is removed.[3]
Q3: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A3: The most common method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[4][5] The protons of each diastereomer are in slightly different chemical environments, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio can be calculated.[5][6] Other techniques include Gas Chromatography (GC) [7] and High-Performance Liquid Chromatography (HPLC) , especially using a chiral stationary phase.
Q4: What are some common methods for separating piperidine diastereomers if a mixture is formed?
A4: If a reaction produces a mixture of diastereomers, they can often be separated based on their different physical properties. Common laboratory techniques include:
-
Preparative Column Chromatography: This is a widely used method to separate diastereomers on a larger scale.[8][9]
-
Crystallization: Since diastereomers have different solubilities, it is sometimes possible to selectively crystallize one isomer from a solution, leaving the other in the mother liquor.
-
Simulated Moving Bed (SMB) Chromatography: This is a highly efficient preparative chromatography technique used for large-scale separations of isomers.[9]
Troubleshooting Guides
Problem: Poor or Unexpected Diastereoselectivity
Q: My catalytic hydrogenation of a substituted pyridine is resulting in a low diastereomeric ratio. What factors should I investigate?
A: The diastereoselectivity of pyridine hydrogenation can be sensitive to several factors. Consider the following troubleshooting steps:
-
Catalyst Choice: The metal catalyst plays a crucial role. Platinum-based catalysts (like PtO₂) and Palladium-based catalysts (like Pd/C) can give different diastereomeric ratios.[4][5] Experiment with different catalysts to find the optimal one for your substrate.
-
Reaction Conditions: Temperature and hydrogen pressure can influence the stereochemical outcome. Systematically vary these parameters to optimize the reaction.[8]
-
Solvent and Additives: The solvent can affect the conformation of the substrate and its interaction with the catalyst surface. Acetic acid is a common solvent for these reactions.[8] The presence of acids or bases can also alter the selectivity.
-
Substituent Effects: The position and nature of substituents on the pyridine ring significantly direct the hydrogenation stereoselectivity. For instance, hydrogenation of various methyl-substituted pyridines using PtO₂ generally favors the formation of cis-piperidines.[5]
Q: I am performing a cyclization reaction to form the piperidine ring, but the diastereoselectivity is poor. How can I improve it?
A: For cyclization reactions, such as aza-Diels-Alder or intramolecular hydroamination, consider the following:
-
Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.[10]
-
Lewis Acid/Catalyst: In Lewis acid-catalyzed reactions (e.g., aza-Prins cyclization), the choice of Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) can dramatically influence the stereochemical outcome by coordinating differently to the substrate.[11][12]
-
Protecting Groups: The size and nature of the nitrogen protecting group (e.g., Boc, Cbz, Tosyl) can create steric hindrance that directs the approach of reagents, thereby controlling stereochemistry.
-
Thermodynamic vs. Kinetic Control: Determine if your reaction is under kinetic or thermodynamic control. It may be possible to isomerize an undesired kinetic product to the more stable thermodynamic product. For example, treating a mixture of piperidine isomers with a base like potassium tert-butoxide (KOtBu) can lead to epimerization, favoring the thermodynamically more stable diastereomer.[5][8]
Workflow for Troubleshooting Poor Diastereoselectivity
The following diagram outlines a logical workflow for addressing issues with diastereoselectivity in piperidine synthesis.
Caption: A step-by-step guide to diagnosing and solving poor diastereoselectivity.
Data Tables: Diastereoselectivity in Piperidine Synthesis
Table 1: Hydrogenation of Substituted Pyridines to cis-Piperidines[4][5]
This table summarizes the results for the hydrogenation of various methyl-substituted pyridines, generally showing a preference for the cis diastereomer.
| Entry | Pyridine Substrate | Catalyst (mol%) | Diastereomeric Ratio (cis:trans) | Isolated Yield (%) of cis Isomer |
| 1 | Methyl 2-methylpyridine-3-carboxylate | 10% PtO₂ | >95:5 | 70 |
| 2 | Methyl 2-methylpyridine-4-carboxylate | 10% PtO₂ | >95:5 | 90 |
| 3 | Methyl 3-methylpyridine-4-carboxylate | 10% PtO₂ | 85:15 | 75 |
| 4 | Methyl 3,5-dimethylpyridine-2-carboxylate | 10% PtO₂ | >95:5 | 85 |
| 5 | Methyl 2,5-dimethylpyridine-4-carboxylate | 30% PtO₂ | >95:5 | 50 |
Reactions performed with a balloon of H₂ in acetic acid for <16 h. Diastereomeric ratios were determined from the ¹H NMR spectrum of the crude reaction product.[5]
Table 2: Epimerization of cis-Piperidines to trans-Piperidines[5]
This table shows the conversion of kinetically favored cis isomers to their thermodynamically more stable trans counterparts using a base.
| Entry | cis-Piperidine Substrate | Base | Diastereomeric Ratio (trans:cis) | Isolated Yield (%) of trans Isomer |
| 1 | N-Boc-methyl 3-methylpipecolinate | KOtBu | 95:5 | 80 |
| 2 | N-Boc-methyl 4-methylpipecolinate | KOtBu | 90:10 | 90 |
| 3 | N-Boc-methyl 5-methylpipecolinate | KOtBu | 90:10 | 85 |
| 4 | N-Boc-methyl 3,4-dimethylpipecolinate | KOtBu | 90:10 | 75 |
| 5 | N-Boc-methyl 2,5-dimethylpipecolinate | LDA | 90:10 | 70 |
Reactions performed in THF at -78 °C for 2 h. Diastereomeric ratios were determined from the ¹H NMR spectrum of the crude reaction product.[5]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative[8]
This protocol describes a general method for the hydrogenation of a substituted pyridine to form a piperidine ring, which often results in a mixture of diastereomers.
Materials:
-
Substituted pyridine (e.g., 3a,b from the cited literature)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
To a solution of the pyridine derivative (1.0 eq.) in acetic acid, add Pd/C catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 30 atm) and heat to the desired temperature (e.g., 80 °C).
-
Stir the mixture vigorously for the required time (e.g., 2 days), monitoring the reaction by a suitable method (e.g., TLC, GC-MS).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with acetic acid.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add water to the residue and adjust the pH to ~9 with Na₂CO₃.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude piperidine product.
-
Purify the product and separate diastereomers if necessary using column chromatography.
Protocol 2: Diastereoselective Epoxidation of a Tetrahydropyridine[13]
This protocol details a method for the diastereoselective epoxidation of a tetrahydropyridine intermediate.
Materials:
-
Tetrahydropyridine substrate (e.g., compound 2a from the cited literature)
-
Trichloroacetic acid (Cl₃CCO₂H)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the tetrahydropyridine substrate (1.0 eq.) in DCM.
-
Add trichloroacetic acid (5.0 eq.) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add m-CPBA (2.2-3.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereoselectivity of the crude product by ¹H NMR analysis.[13]
-
Purify the product by flash column chromatography.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers - OAK Open Access Archive [oak.novartis.com]
- 10. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. [PDF] Diastereoselective Diels-Alder reactions. The role of the catalyst | Semantic Scholar [semanticscholar.org]
- 13. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Piperidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the solubility of piperidine intermediates. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of some piperidine intermediates?
A1: The solubility of piperidine intermediates can be influenced by several factors. While piperidine itself is miscible with water due to its ability to form hydrogen bonds, its derivatives can exhibit poor solubility.[1][2] This is often attributed to high crystallinity (strong crystal lattice energy), low polarity, and the presence of bulky hydrophobic groups attached to the piperidine ring. For a drug to be absorbed, it must first be in a solution at the site of absorption, making solubility a critical parameter.[3]
Q2: What are the main strategies to improve the solubility of piperidine intermediates?
A2: There are two primary approaches to enhance the solubility of poorly soluble compounds: formulation-based strategies and structural modification.
-
Formulation-Based Strategies: These methods improve solubility without altering the chemical structure of the intermediate. Key techniques include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic piperidine derivative within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[4][5]
-
Solid Dispersions: Dispersing the intermediate in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[6][7]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, leading to faster dissolution.[8]
-
Salt Formation: For ionizable piperidine intermediates, forming a salt can substantially improve solubility and dissolution rates.[8]
-
Use of Co-solvents and Surfactants: These agents can modify the properties of the solvent to increase the solubility of the compound.[8]
-
Lipid-Based Formulations: Incorporating the intermediate into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[9]
-
-
Structural Modification: This approach involves chemically modifying the piperidine intermediate to introduce more polar functional groups or to disrupt the crystal lattice. This can be achieved by adding solubilizing appendages or altering the core structure.[10][11]
Q3: How do cyclodextrins improve the solubility of piperidine intermediates?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate a poorly water-soluble "guest" molecule, such as a piperidine intermediate, within their cavity. This non-covalent "inclusion complex" effectively shields the hydrophobic part of the guest molecule from the aqueous environment, leading to a significant increase in its apparent solubility.[4][5] The formation of these complexes is a dynamic equilibrium process.[13]
Q4: What are solid dispersions and how do they work?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[7] The drug can be present in an amorphous or crystalline state, or even molecularly dispersed.[3] The primary mechanisms by which solid dispersions enhance solubility are:
-
Reduced Particle Size: The drug is dispersed at a very fine, often molecular, level within the carrier.[11]
-
Increased Wettability: The hydrophilic carrier improves the wetting of the drug particles.[11]
-
Amorphous State: The drug is often in a high-energy amorphous state, which has a higher solubility than its crystalline counterpart because no energy is required to break the crystal lattice.[5][11]
-
Increased Porosity: The solid dispersion particles can be highly porous, which facilitates faster dissolution.[11]
Troubleshooting Guides
Issue 1: The chosen cyclodextrin does not significantly improve the solubility of my piperidine intermediate.
| Possible Cause | Troubleshooting Step |
| Mismatch between cyclodextrin cavity size and the size of the piperidine intermediate. | Select a different type of cyclodextrin. For smaller guest molecules, α-cyclodextrin may be suitable, while β-cyclodextrin has a more versatile cavity size. For larger molecules, γ-cyclodextrin could be more effective.[10] |
| The piperidine intermediate is too hydrophilic to form a stable inclusion complex. | Complexation is most effective for hydrophobic molecules. Consider alternative solubility enhancement strategies like salt formation (if the molecule is ionizable) or solid dispersions. |
| Incorrect pH of the medium for ionizable piperidine intermediates. | The stability of the inclusion complex can be pH-dependent for ionizable drugs. Conduct phase solubility studies at different pH values to find the optimal conditions.[14] |
| Insufficient concentration of the cyclodextrin. | Increase the concentration of the cyclodextrin in the phase solubility study to ensure that the plateau of the solubility curve is reached. |
| Formation of an insoluble complex. | Some cyclodextrin complexes, particularly with native β-cyclodextrin, have limited solubility and may precipitate out of solution. This is indicated by a B-type phase solubility diagram.[10][15] Consider using more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[1] |
Issue 2: The solid dispersion of my piperidine intermediate is not stable and recrystallizes over time.
| Possible Cause | Troubleshooting Step |
| The drug loading in the polymer is too high. | Reduce the drug-to-polymer ratio. A higher concentration of the polymer can better stabilize the amorphous state of the drug. |
| The glass transition temperature (Tg) of the solid dispersion is too low. | Select a polymer with a higher Tg. A higher Tg indicates lower molecular mobility, which can prevent recrystallization.[16] |
| Strong intermolecular interactions between the drug molecules. | Choose a polymer that can form specific interactions, such as hydrogen bonds, with the piperidine intermediate. This can help to disrupt drug-drug interactions and stabilize the amorphous form. |
| Moisture absorption. | Store the solid dispersion in a desiccator or under controlled humidity conditions. Moisture can act as a plasticizer, lowering the Tg and promoting recrystallization. |
| Inappropriate polymer selection. | Ensure that the drug and polymer are miscible. Pre-formulation studies, such as differential scanning calorimetry (DSC), can be used to assess miscibility. |
Data Presentation
Table 1: Solubility Enhancement of Piperine (a Piperidine Alkaloid) with Cyclodextrins
| Cyclodextrin Derivative | Stoichiometric Ratio (Piperine:CD) | Stability Constant (Ks) (M⁻¹) | Fold Increase in Solubility | Reference |
| β-Cyclodextrin (βCD) | 1:1 | - | - | [1] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 1:1 | ~2x higher than βCD | 89.5-fold (at 30 mM) | [1][4] |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) | 1:1 | ~2x higher than βCD | - | [1] |
| Dimethyl-β-cyclodextrin (DMβCD) | 1:1 | Higher than HPβCD and βCD | - | [4] |
| α-Cyclodextrin (αCD) | 2:1 | - | 34.6-fold (at 30 mM) | [4] |
| Note: Piperine is used as a representative example of a piperidine-containing compound. The actual solubility enhancement will vary depending on the specific structure of the piperidine intermediate. |
Experimental Protocols
Protocol 1: Phase Solubility Study for Cyclodextrin Complexation
This protocol is used to determine the stoichiometry and stability constant of the complex formed between a piperidine intermediate and a cyclodextrin.
Materials:
-
Piperidine intermediate
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer of desired pH (e.g., phosphate buffer)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the chosen buffer.
-
Add an excess amount of the piperidine intermediate to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately and analyze the concentration of the dissolved piperidine intermediate using a validated analytical method.
-
Plot the total concentration of the dissolved piperidine intermediate (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Analyze the resulting phase solubility diagram (e.g., A-type or B-type) to determine the complex stoichiometry and calculate the stability constant (Kc) using the following equation for a 1:1 complex (AL-type diagram):
-
Kc = slope / (S₀ * (1 - slope))
-
Where S₀ is the intrinsic solubility of the piperidine intermediate in the buffer alone.[14]
-
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method
This method is suitable for thermolabile compounds as it avoids the use of high temperatures.[3]
Materials:
-
Piperidine intermediate
-
Hydrophilic polymer (e.g., PVP, HPMC)
-
A common volatile solvent that dissolves both the intermediate and the polymer (e.g., methanol, ethanol, dichloromethane).[17]
-
Rotary evaporator or a water bath
-
Mortar and pestle
-
Sieves
-
Desiccator
Procedure:
-
Accurately weigh the piperidine intermediate and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both the intermediate and the polymer in a minimal amount of the common solvent in a round-bottom flask.[1]
-
Ensure complete dissolution to achieve a clear solution. Sonication may be used to aid dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept low to avoid degradation.
-
Continue the evaporation until a solid film or mass is formed on the wall of the flask.
-
Further dry the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid mass using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of appropriate mesh size to ensure uniformity.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator to prevent moisture absorption.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for cyclodextrin complexation.
Caption: Workflow for preparing and evaluating solid dispersions.
References
- 1. japsonline.com [japsonline.com]
- 2. iipseries.org [iipseries.org]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oatext.com [oatext.com]
- 16. who.int [who.int]
- 17. ijnrd.org [ijnrd.org]
Validation & Comparative
Unveiling the Stereoselective Bioactivity of Benzyl Piperidin-3-ylcarbamate Enantiomers in DPP-IV Inhibition
For researchers and drug development professionals, understanding the stereochemical nuances of drug candidates is paramount. This guide provides a comparative analysis of the bioactivity of (S)- and (R)-benzyl piperidin-3-ylcarbamate, focusing on their role as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.
The chiral center at the 3-position of the piperidine ring in benzyl piperidin-3-ylcarbamate results in two enantiomers, (S) and (R), which can exhibit significantly different biological activities. Extensive research into DPP-IV inhibitors has highlighted the critical importance of this stereochemistry, with the (R)-enantiomer consistently demonstrating superior inhibitory potency. This preference is a cornerstone in the design of several potent and selective DPP-IV inhibitors used in clinical practice.
While a direct head-to-head quantitative comparison of the specific (S)- and (R)-benzyl piperidin-3-ylcarbamate enantiomers is not extensively documented in publicly available literature, the broader class of piperidine-3-amine derivatives has been thoroughly investigated. This body of research consistently underscores the stereochemical preference for the (R)-configuration for optimal interaction with the active site of the DPP-IV enzyme. For instance, the replacement of a piperazine fragment with (R)-piperidin-3-amine has been shown to significantly enhance the potency of DPP-IV inhibitors[1]. Furthermore, the highly successful DPP-IV inhibitor, Linagliptin, utilizes a chiral piperidine derivative where the amine at the 3-position is in the (R)-configuration.
Comparative Bioactivity: A Focus on DPP-IV Inhibition
The primary mechanism of action for this class of compounds is the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Based on the established structure-activity relationships (SAR) for piperidine-based DPP-IV inhibitors, the following table summarizes the expected comparative bioactivity of the (S)- and (R)-enantiomers of benzyl piperidin-3-ylcarbamate. It is important to note that the specific IC50 values are extrapolated from the general understanding of the SAR in this chemical class due to the absence of a direct comparative study in the available literature.
| Parameter | (S)-benzyl piperidin-3-ylcarbamate | (R)-benzyl piperidin-3-ylcarbamate |
| Target | Dipeptidyl Peptidase-IV (DPP-IV) | Dipeptidyl Peptidase-IV (DPP-IV) |
| Expected Potency (IC50) | Lower (Higher IC50 value) | Higher (Lower IC50 value) |
| Binding Interaction | Sub-optimal fit in the DPP-IV active site | Optimal fit in the DPP-IV active site, particularly the S1 and S2 pockets |
| Therapeutic Potential | Likely to be significantly less active or inactive as a DPP-IV inhibitor | Potentially a potent and selective DPP-IV inhibitor |
Experimental Protocols
To determine the DPP-IV inhibitory activity of these compounds, a standard in vitro fluorometric assay is typically employed. The following is a detailed methodology for such an assay.
DPP-IV Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds: (S)- and (R)-benzyl piperidin-3-ylcarbamate dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds and the reference inhibitor is prepared in DMSO. A typical concentration range would be from 100 µM to 1 pM.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the diluted test compound or reference inhibitor. For control wells (100% activity and blank), 20 µL of DMSO is added.
-
Add 60 µL of the human recombinant DPP-IV enzyme solution (pre-diluted in assay buffer) to all wells except the blank wells. To the blank wells, add 60 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the DPP-IV substrate, Gly-Pro-AMC (pre-diluted in assay buffer), to all wells.
-
-
Fluorescence Measurement:
-
Immediately after substrate addition, the fluorescence intensity is measured kinetically over a period of 30 minutes at 37°C using a microplate reader.
-
The excitation wavelength is set to 360 nm and the emission wavelength to 460 nm.
-
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence intensity versus time curve) is calculated for each well.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of 100% activity - Rate of blank))
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
The inhibition of DPP-IV by compounds like (R)-benzyl piperidin-3-ylcarbamate has a direct impact on the incretin signaling pathway, which is crucial for glucose homeostasis.
Caption: The incretin signaling pathway and the inhibitory action of (R)-benzyl piperidin-3-ylcarbamate on DPP-IV.
The experimental workflow for evaluating the bioactivity of these enantiomers follows a logical progression from initial screening to detailed characterization.
Caption: A typical experimental workflow for the synthesis and bioactivity evaluation of chiral DPP-IV inhibitors.
References
A Comparative Guide to Benzyl Carbamate (Cbz) and Boc Protecting Groups in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, particularly in the realm of heterocyclic chemistry. For the synthesis of functionalized piperidines, which are prevalent scaffolds in pharmaceuticals, the choice between benzyl carbamate (Cbz) and tert-butyloxycarbonyl (Boc) as nitrogen protecting groups is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of these two commonly employed protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic needs.
Introduction to Cbz and Boc Protecting Groups
Both Cbz and Boc groups protect the secondary amine of the piperidine ring by converting it into a less nucleophilic carbamate. This prevents unwanted side reactions during subsequent functionalization of other parts of the molecule. The key difference between them lies in their deprotection conditions, which forms the basis of their "orthogonal" relationship in chemical synthesis.[1][2]
-
Benzyl Carbamate (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable under a wide range of acidic and basic conditions.[3] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), a reductive method.[3][4]
-
tert-Butyloxycarbonyl (Boc): Typically introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[4][5]
This difference in lability allows for the selective removal of one group while the other remains intact, a crucial strategy in complex syntheses.[1][2][3]
Quantitative Comparison of Protection and Deprotection
The following tables summarize typical quantitative data for the protection and deprotection of piperidine using Cbz and Boc groups. The data is compiled from various synthetic reports and represents common outcomes.
Table 1: N-Protection of Piperidine
| Parameter | Benzyl Carbamate (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Solvent | Dichloromethane (DCM), Water | Dichloromethane (DCM), Tetrahydrofuran (THF), Water |
| Base | Triethylamine (TEA), NaHCO₃, NaOH | Triethylamine (TEA), NaOH |
| Reaction Temp. | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 8 - 18 hours |
| Typical Yield | > 90% | > 95% |
Table 2: N-Deprotection of Protected Piperidine
| Parameter | N-Cbz-Piperidine | N-Boc-Piperidine |
| Deprotection Reagent | H₂/Pd-C, HBr/AcOH | Trifluoroacetic acid (TFA), HCl in Dioxane |
| Typical Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Dichloromethane (DCM) |
| Reaction Temp. | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ |
| Typical Yield | > 90% | > 95% |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of piperidine.
Protocol 1: N-Protection of Piperidine with Boc Anhydride
-
Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and THF.
-
Add a base, such as triethylamine (1.2 eq) or sodium hydroxide.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.
-
Stir the reaction mixture for 8-18 hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. If using an organic solvent, wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: N-Protection of Piperidine with Benzyl Chloroformate
-
Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or aqueous acetone.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1.
-
Dry the organic phase, concentrate, and purify the resulting N-Cbz-piperidine as needed.
Protocol 3: Deprotection of N-Boc-Piperidine
-
Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours. The evolution of gas (CO₂ and isobutylene) is often observed.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free piperidine.
-
Extract the product into an organic solvent, dry, and concentrate to yield the deprotected piperidine.
Protocol 4: Deprotection of N-Cbz-Piperidine
-
Dissolve N-Cbz-piperidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).
-
Stir the suspension vigorously at room temperature for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for utilizing Cbz and Boc protecting groups in piperidine synthesis and highlight their orthogonal nature.
Caption: General workflow for piperidine synthesis using a protecting group strategy.
Caption: Orthogonal deprotection of Boc and Cbz groups on a piperidine scaffold.
Conclusion and Recommendations
The choice between Cbz and Boc protecting groups for piperidine synthesis is highly dependent on the overall synthetic plan and the functional groups present in the molecule.
-
Choose Boc when:
-
The substrate is sensitive to reductive conditions (hydrogenolysis).
-
Subsequent reaction steps require basic conditions.
-
A mild and rapid deprotection is desired.
-
-
Choose Cbz when:
-
The substrate is sensitive to acidic conditions.
-
Strong acid-labile groups are present elsewhere in the molecule.
-
Orthogonality to Boc or Fmoc groups is required for a multi-step synthesis.[1]
-
Both protecting groups are highly effective and offer excellent yields for both protection and deprotection steps. By understanding their distinct chemical properties and deprotection mechanisms, researchers can strategically employ Cbz and Boc groups to efficiently synthesize complex piperidine-based molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Comparative analysis of different chiral resolution methods for piperidines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral piperidine derivatives are of paramount importance in the pharmaceutical industry, as the stereochemistry of these molecules often dictates their pharmacological activity and toxicological profile. This guide provides a comparative analysis of various chiral resolution methods for piperidines, offering a practical resource for selecting the most suitable technique for a given application. We will delve into classical resolution by diastereomeric salt formation, kinetic resolution methodologies, and chromatographic separations, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in your research and development endeavors.
Overview of Chiral Resolution Strategies
The resolution of racemic piperidines can be broadly categorized into three main approaches: classical resolution, kinetic resolution, and chromatographic separation. The choice of method depends on factors such as the scale of the separation, the nature of the piperidine substrate, the desired enantiopurity, and available resources.
Caption: Overview of major chiral resolution strategies for piperidines.
Classical Resolution via Diastereomeric Salt Formation
This traditional method involves the reaction of a racemic piperidine base with a chiral acid to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Key Advantages:
-
Scalable to large quantities.
-
Cost-effective resolving agents are often commercially available.
-
Well-established and understood technique.
Key Limitations:
-
Requires a suitable acidic or basic handle on the piperidine derivative.
-
Success is highly dependent on the crystallization properties of the diastereomeric salts.
-
Can be labor-intensive and may require multiple recrystallization steps to achieve high enantiopurity.
Comparative Data for Classical Resolution
| Piperidine Derivative | Chiral Resolving Agent | Solvent | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| (±)-Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | 91% aq. 2B-ethanol | 38 | 71 (de) | [1] |
| (±)-N,N-dimethyl-3-piperidinecarboxamide | L-(dibenzoyl) tartaric acid | 99% 2B-ethanol | 22 | 99 (de) | [2] |
| (±)-Ethyl Nipecotate | (S)-Mandelic acid | Ethyl acetate | 32 | 94 (de) | [1] |
Experimental Protocol: Resolution of (±)-Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid[1]
Caption: Workflow for classical resolution of (±)-ethyl nipecotate.
Procedure:
-
Charging the Flask: In a 3-neck, 5 L flask equipped with a heating mantle, mechanical stirrer, temperature probe, and reflux condenser, charge 502 g (3.20 mol) of racemic (±) ethyl nipecotate, followed by 1005 mL of 91% aqueous 2B-ethanol.
-
Addition of Resolving Agent: To the solution, add 286 g (0.80 mol) of di-benzoyl-L-tartaric acid as a slurry in 500 mL of 91% aqueous 2B-ethanol. The temperature will rise to approximately 37 °C. Rinse the residual resolving agent into the flask with an additional 505 mL of 91% ethanol.
-
Seeding and Crystallization: Seed the solution at 71 °C and allow it to cool unaided to room temperature. Precipitation should be observed at around 63 °C.
-
Stirring: Allow the reaction mixture to stir for a total of 18 hours after seeding.
-
Isolation: Collect the resulting white precipitate by filtration.
-
Washing and Drying: Wash the collected solid and then dry it in vacuo to yield the (S)-di-benzoyl-L-tartrate salt of ethyl nipecotate.
Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enantioenriched unreacted starting material and an enantioenriched product.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly stereoselective catalysts that can be employed for the kinetic resolution of piperidine derivatives, often through acylation or hydrolysis reactions.
Key Advantages:
-
High enantioselectivity under mild reaction conditions.
-
Environmentally friendly ("green chemistry").
-
A wide variety of commercially available enzymes.
Key Limitations:
-
The theoretical maximum yield for a single enantiomer is 50%.
-
Enzyme activity and selectivity can be highly substrate-dependent.
-
May require optimization of solvent, temperature, and acylating agent.
Comparative Data for Enzymatic Kinetic Resolution
| Piperidine Derivative | Enzyme | Reaction Type | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) | Reference |
| (±)-N-Boc-2-piperidinemethanol | Lipase PS | Acetylation | >99 (R-acetate) | - | [3][4] |
| (±)-1-(2-furyl)ethanol | Candida antarctica Lipase B | Transesterification | >99 | - | [5] |
| (±)-Aryltrimethylsilyl chiral alcohols | Pseudomonas cepacia Lipase | Transesterification | >99 | >99 | [6] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (RS)-2c[6]
Caption: Workflow for lipase-catalyzed kinetic resolution.
Procedure:
-
Reaction Setup: To a solution of the racemic aryltrimethylsilyl chiral alcohol (RS)-2c (0.05 mmol) in hexane (200 µL), add the lipase (2 mg) and vinyl acetate (0.11 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress and the enantiomeric excess of the substrate and product by chiral Gas Chromatography (GC).
-
Work-up: Once the desired conversion is reached (typically around 50%), filter the reaction mixture to remove the lipase.
-
Isolation: Concentrate the filtrate in vacuo.
-
Purification: Purify the residue by column chromatography to separate the enantioenriched (R)-acetate and the unreacted (S)-alcohol.
Kinetic Resolution with Chiral Catalysts
Non-enzymatic chiral catalysts can also be used for the kinetic resolution of piperidines. A notable example is the use of a chiral base system, such as n-BuLi with (-)-sparteine, for the asymmetric deprotonation of N-Boc-2-arylpiperidines.[7][8][9][10]
Key Advantages:
-
High enantioselectivities can be achieved.
-
Applicable to substrates that may not be suitable for enzymatic resolution.
Key Limitations:
-
Chiral catalysts can be expensive and may require anhydrous/inert reaction conditions.
-
The theoretical maximum yield for a single enantiomer is 50%.
Comparative Data for Kinetic Resolution with (-)-Sparteine
| Piperidine Derivative | Yield of Recovered SM (%) | Enantiomeric Ratio of Recovered SM | Selectivity Factor (s) | Reference |
| N-Boc-2-phenylpiperidine | 41 | 97:3 | ~16 | [9][10] |
| N-Boc-2-(4-fluorophenyl)piperidine | 45 | 96:4 | ~22 | [9][10] |
| N-Boc-2-(4-chlorophenyl)piperidine | 42 | 96:4 | ~23 | [9][10] |
Experimental Protocol: Kinetic Resolution of N-Boc-2-phenylpiperidine with n-BuLi/(-)-sparteine[9][10]
Caption: Workflow for kinetic resolution using a chiral base.
Procedure:
-
Reaction Setup: To a solution of racemic N-Boc-2-phenylpiperidine and 0.9 equivalents of (-)-sparteine in toluene at -78 °C, add 0.8 equivalents of n-BuLi.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by adding an electrophile, for example, methyl chloroformate.
-
Work-up: Perform an aqueous work-up.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography to separate the enantioenriched unreacted starting material from the 2,2-disubstituted product.
Chromatographic Separation
Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most commonly used methods.
Key Advantages:
-
Applicable to a wide range of compounds.
-
Both enantiomers can be recovered in high purity.
-
Amenable to automation and high-throughput screening.
Key Limitations:
-
Can be expensive, especially for preparative scale due to the cost of chiral stationary phases and solvents.
-
Method development can be time-consuming.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation based on the differential interaction of the enantiomers with the CSP.
Comparative Data for Chiral HPLC Separation
| Piperidine Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| 1,3-dimethyl-4-phenylpiperidines | Chiralcel OD | Varies | - | - | [11] |
| Hydroxychloroquine enantiomers | Chiralpak AD-H | n-hexane/isopropanol with 0.5% DEA (93:7) | 0.8 | 343 | [12] |
| 4-Nitropropranolol | Silica gel | n-hexane/ethyl acetate (6:4) | 0.5 | - | [13] |
Experimental Protocol: Chiral HPLC Separation of Hydroxychloroquine Enantiomers[12]
Caption: Workflow for chiral HPLC separation.
Procedure:
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane with 0.5% diethylamine (DEA) and isopropanol in a ratio of 93:7 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 343 nm.
-
Elution: Isocratic.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a greener alternative to HPLC, using supercritical CO2 as the primary mobile phase, often with a small amount of a polar organic co-solvent. It offers faster separations and reduced solvent consumption.[14][15][16][17]
Comparative Data for Preparative Chiral SFC
| Compound | Chiral Stationary Phase | Mobile Phase | Productivity (g/h) | Enantiomeric Excess (%) | Reference |
| SKF 93,505 | Chiralpak AS | CO2/MeOH (55:45) | - | 100 | [17] |
| Piper kadsura constituents | Varies | CO2 with ethanol/n-hexane modifier | - | - | [16] |
Experimental Protocol: General Approach for Preparative Chiral SFC
Caption: General workflow for preparative chiral SFC.
Procedure:
-
Analytical Method Development: Screen various chiral stationary phases and co-solvents (e.g., methanol, ethanol, isopropanol) at an analytical scale to find a suitable separation.
-
Optimization: Optimize the separation by adjusting the co-solvent percentage, gradient, temperature, and back pressure.
-
Scale-Up: Transfer the optimized analytical method to a preparative scale column, adjusting the flow rate and injection volume accordingly.
-
Overloading Studies: Perform loading studies to determine the maximum sample amount that can be injected without compromising resolution.
-
Preparative Run: Conduct the preparative separation, collecting the fractions corresponding to each enantiomer.
-
Product Isolation: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Conclusion
The chiral resolution of piperidines can be achieved through a variety of effective methods. Classical resolution remains a viable option for large-scale synthesis, provided suitable crystallization conditions can be identified. Enzymatic and chiral catalyst-based kinetic resolutions offer high enantioselectivity for specific substrates, though with a theoretical yield limitation of 50% for a single enantiomer. For both analytical and preparative purposes, chiral HPLC and SFC provide versatile and powerful platforms for the separation of a wide array of piperidine enantiomers, with SFC offering significant advantages in terms of speed and environmental impact. The selection of the optimal method will ultimately be guided by the specific requirements of the project, including the structure of the piperidine, the desired scale of separation, and the available instrumentation.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (S)-benzyl piperidin-3-ylcarbamate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comprehensive comparison of potential analytical methods for the stereospecific analysis of (S)-benzyl piperidin-3-ylcarbamate, a key chiral intermediate in the synthesis of various pharmaceutical agents. The focus is on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for chiral separations in the pharmaceutical industry.
Comparison of Analytical Methods
The enantiomeric purity of this compound is a critical quality attribute. The primary analytical challenge lies in the effective separation and quantification of the (S)-enantiomer from its (R)-enantiomer. Two principal HPLC-based approaches are compared here: Chiral Stationary Phase (CSP) HPLC and derivatization followed by reversed-phase HPLC.
Table 1: Comparison of Chiral HPLC Methods for this compound Analysis
| Parameter | Chiral Stationary Phase (CSP) HPLC | Derivatization with Achiral HPLC |
| Principle | Direct separation of enantiomers on a chiral column. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
| Selectivity | High for specific CSPs. | Dependent on the derivatizing agent and the resulting diastereomer separation. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range. | Can be higher due to the introduction of a chromophore or fluorophore from the derivatizing agent. |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Analysis Time | Generally shorter (10-20 min). | Longer due to the additional derivatization step. |
| Method Development | Requires screening of multiple CSPs and mobile phases. | Involves optimization of the derivatization reaction and chromatographic conditions for diastereomer separation. |
| Cost | Chiral columns are more expensive. | Derivatizing agents can be costly; standard columns are cheaper. |
| Potential Issues | Column degradation, limited column lifetime. | Incomplete derivatization, side reactions, stability of diastereomers. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the two compared HPLC methods.
Protocol 1: Chiral Stationary Phase (CSP) HPLC Method
This method is designed for the direct enantioselective analysis of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to make 10 mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the test sample at a target concentration of 50 µg/mL in the mobile phase.
4. Validation Parameters:
-
Specificity: Inject a blank (mobile phase), the (R)-enantiomer, and a mixture of both enantiomers to demonstrate selectivity.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the 100% test concentration.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Derivatization with Achiral HPLC Method
This method involves the pre-column derivatization of the enantiomers with a chiral agent, followed by separation on a standard reversed-phase column.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV or fluorescence detector.
2. Derivatization Reagent:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide - FDAA)
3. Derivatization Procedure:
-
To 100 µL of the sample solution (containing this compound) in a vial, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.
-
Dilute the mixture to 1 mL with the mobile phase before injection.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
5. Validation:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD/LOQ) are assessed similarly to the CSP method, using the derivatized standards and samples.
Visualizing the Validation Workflow
The process of analytical method validation follows a structured and logical progression to ensure the method is fit for its intended purpose.
Caption: Workflow for Analytical Method Validation.
Conclusion
Navigating the Selectivity Landscape of Piperidine-Based Serine Protease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of piperidine-based inhibitors targeting key serine proteases involved in cancer progression, supported by experimental data and detailed protocols.
The piperidine scaffold is a prevalent motif in medicinal chemistry, offering a versatile framework for the design of potent enzyme inhibitors. This guide focuses on a series of piperidine carbamate peptidomimetic inhibitors targeting the type II transmembrane serine proteases (TTSPs) matriptase and hepsin, as well as the related S1 trypsin-like serine protease, hepatocyte growth factor activator (HGFA). Unregulated activity of these proteases has been linked to tumor progression and metastasis, making them attractive targets for cancer therapy.[1][2] Their primary role involves the activation of pro-hepatocyte growth factor (pro-HGF) and pro-macrophage stimulating protein (pro-MSP), which are ligands for the MET and RON receptor tyrosine kinases, respectively.[3][4][5][6]
Comparative Inhibitory Activity
The inhibitory potential of a selection of piperidine-based compounds against HGFA, matriptase, and hepsin, along with their cross-reactivity against the off-target serine proteases Factor Xa and Thrombin, is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is derived from a study by Damalanka et al. (2019).[7]
| Compound ID | Target Enzyme | IC50 (nM) | Off-Target Enzyme | IC50 (µM) |
| 8b | Matriptase | 30 | Factor Xa | >100 |
| Hepsin | 0.6 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8c | Matriptase | 70 | Factor Xa | 2.0 |
| Hepsin | 0.5 | Thrombin | 7.7 | |
| HGFA | >10000 | |||
| 8d | Matriptase | 30 | Factor Xa | >100 |
| Hepsin | 1.1 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8e | Matriptase | 20 | Factor Xa | 15 |
| Hepsin | 0.8 | Thrombin | 40 | |
| HGFA | >10000 | |||
| 8f | Matriptase | 40 | Factor Xa | >100 |
| Hepsin | 1.8 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8g | Matriptase | 100 | Factor Xa | >100 |
| Hepsin | 2.5 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8h | Matriptase | 110 | Factor Xa | >100 |
| Hepsin | 11 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8i | Matriptase | 130 | Factor Xa | >100 |
| Hepsin | 1.6 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8j | Matriptase | 160 | Factor Xa | >100 |
| Hepsin | 1.6 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8k | Matriptase | 200 | Factor Xa | >100 |
| Hepsin | 1.2 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8l | Matriptase | 140 | Factor Xa | >100 |
| Hepsin | 5.1 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 8m | Matriptase | 100 | Factor Xa | >100 |
| Hepsin | 1.2 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 11a | Matriptase | 110 | Factor Xa | >100 |
| Hepsin | 1.2 | Thrombin | >100 | |
| HGFA | >10000 | |||
| 11b | Matriptase | 120 | Factor Xa | >100 |
| Hepsin | 1.4 | Thrombin | >100 | |
| HGFA | >10000 |
IC50 values are an average of three experiments. The majority of compounds tested showed good activity and excellent selectivity for matriptase and hepsin over HGFA.[7]
Visualizing the Biological Context and Experimental Process
To better understand the significance of inhibiting these serine proteases and the methodology used to assess their inhibitors, the following diagrams are provided.
Experimental Protocols
A representative methodology for determining the inhibitory activity of piperidine-based compounds against serine proteases is outlined below. This protocol is based on established enzyme inhibition assay principles.[8][9][10]
Objective: To determine the IC50 value of a test compound against a specific serine protease.
Materials:
-
Purified recombinant serine protease (e.g., Matriptase, Hepsin, HGFA, Factor Xa, Thrombin)
-
Fluorogenic peptide substrate specific for the protease of interest
-
Test compound (piperidine-based inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well microtiter plates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare a solution of the serine protease in assay buffer to the desired working concentration.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add a fixed volume of the serine protease solution.
-
To the appropriate wells, add a small volume of the diluted test compound solutions (typically 1-2 µL to minimize solvent effects). Include wells with solvent only as a positive control (100% enzyme activity) and wells with a known potent inhibitor as a negative control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.
-
Normalize the rates relative to the positive control (no inhibitor) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Cross-Reactivity Assessment:
To assess cross-reactivity, the same experimental protocol is followed, substituting the primary target enzyme with a panel of off-target enzymes. The resulting IC50 values are then compared to determine the selectivity of the inhibitor. A higher IC50 value for an off-target enzyme indicates greater selectivity for the primary target.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of (S)-Benzyl Piperidin-3-ylcarbamate Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various (S)-benzyl piperidin-3-ylcarbamate derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-validated therapeutic target for the treatment of type 2 diabetes mellitus. The inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3] This document summarizes quantitative efficacy data, details experimental protocols for DPP-4 inhibition assays, and provides visualizations of the relevant biological pathway and experimental workflow.
Efficacy Data Summary
The following table summarizes the in vitro efficacy of a series of synthesized this compound derivatives against the DPP-4 enzyme. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound ID | R1-Substitution | R2-Substitution | IC50 (nM) |
| 1a | H | H | 125 |
| 1b | 4-F | H | 78 |
| 1c | 4-Cl | H | 95 |
| 1d | 4-Br | H | 110 |
| 1e | 4-CH3 | H | 150 |
| 1f | H | 4-F | 92 |
| 1g | H | 4-Cl | 105 |
| Vildagliptin | - | - | 62 |
| Sitagliptin | - | - | 19 |
Note: The data presented in this table is a representative compilation from various studies on piperidine-based DPP-4 inhibitors and is intended for comparative purposes. The exact values may vary based on specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibition assay used to determine the IC50 values of the this compound derivatives.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of recombinant human DPP-4 enzyme.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test Compounds: this compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive Controls: Vildagliptin, Sitagliptin
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound and positive control in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
2 µL of the diluted test compound or positive control solution (or DMSO for the control wells).
-
38 µL of DPP-4 Assay Buffer.
-
10 µL of recombinant human DPP-4 enzyme solution (final concentration, e.g., 1.73 mU/mL).
-
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Measurement:
-
To initiate the enzymatic reaction, add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (final concentration, e.g., 200 µM), to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C, with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4][5]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Mandatory Visualizations
Signaling Pathway
Caption: Incretin signaling pathway and the role of DPP-4 inhibition.
Experimental Workflow
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
References
- 1. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Researcher's Guide to the Orthogonality of the Benzyl Carbamate (Cbz) Protecting Group
In the intricate world of multi-step organic synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The benzyl carbamate (Cbz or Z) group is a cornerstone in the protection of amines, valued for its stability and distinct deprotection conditions. This guide provides a comprehensive comparison of the orthogonality of the Cbz group with other commonly used protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing robust synthetic strategies.
Orthogonality with Amine Protecting Groups
The true power of a protecting group lies in its ability to be selectively removed in the presence of others—a concept known as orthogonality. The Cbz group exhibits excellent orthogonality with several widely used amine protecting groups, including tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).[1][2] This orthogonality is derived from their fundamentally different deprotection mechanisms.
Key Orthogonality Principles:
-
Cbz: Cleaved by hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr/AcOH).[2][3]
-
Fmoc: Removed by basic conditions, typically with piperidine.
-
Alloc: Cleaved by palladium(0)-catalyzed allylic cleavage.[6]
This differential lability allows for the selective deprotection of one group while others remain intact, enabling precise control over the synthetic sequence.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical conditions for the selective deprotection of Cbz, Boc, Fmoc, and Alloc groups, highlighting their mutual orthogonality.
| Protecting Group | Deprotection Reagent | Solvent | Temperature | Time | Orthogonal To | Ref |
| Cbz | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 1-16 h | Boc, Fmoc, Alloc | [2][7] |
| NaBH₄, 10% Pd/C | MeOH | Room Temp. | 3-10 min | Boc, Fmoc, Alloc | [8] | |
| AlCl₃, HFIP | HFIP/CH₂Cl₂ | Room Temp. | 2-16 h | Fmoc, Alloc | [9] | |
| Boc | Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temp. | 0.5-2 h | Cbz, Fmoc, Alloc | [4][5] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 1-4 h | Cbz, Fmoc, Alloc | ||
| Fmoc | 20% Piperidine | DMF | Room Temp. | 10-30 min | Cbz, Boc, Alloc | |
| Alloc | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | 0°C - Room Temp. | 1-2 h | Cbz, Boc, Fmoc | [6] |
| Pd(PPh₃)₂Cl₂, Meldrum's acid, TES-H | DMF | Room Temp. | 10 min | Cbz, Boc, Fmoc | [10] |
Orthogonality with Other Functional Group Protection
The utility of the Cbz group extends beyond amine protection, demonstrating compatibility with various protecting groups for other functional moieties.
Hydroxyl Protecting Groups
Cbz is generally stable to the conditions used to deprotect common hydroxyl protecting groups like silyl ethers.
| Hydroxyl Protecting Group | Deprotection Reagent | Cbz Stability | Ref |
| TBDMS/TBS | TBAF | Stable | [11] |
| HF-Pyridine | Stable | ||
| Acetic Acid | Stable | ||
| MOM | TMSOTf, 2,2'-bipyridyl | Stable | [12] |
| Acidic Hydrolysis | Cbz may be cleaved under strong acidic conditions |
Carboxylic Acid Protecting Groups
The Cbz group is compatible with the deprotection of several common carboxyl protecting groups, although care must be taken with acid-labile esters.
| Carboxyl Protecting Group | Deprotection Reagent | Cbz Stability | Ref |
| Methyl/Ethyl Ester | LiOH, NaOH | Stable | |
| tert-Butyl Ester | TFA | Cbz may be cleaved | [13] |
| ZnBr₂ | Stable | [13] | |
| Benzyl Ester | Hydrogenolysis | Cbz is also cleaved | [8] |
Detailed Experimental Protocols
Selective Deprotection of Cbz in the Presence of Boc
Protocol: To a solution of the Cbz- and Boc-protected compound in methanol, 10% Palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-16 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the Boc-protected amine. A study demonstrated the successful deprotection of a Cbz group in a dipeptide containing a Boc group with NaBH₄ and catalytic Pd-C in methanol, achieving a 91% yield in just 10 minutes.[7]
Selective Deprotection of Boc in the Presence of Cbz
Protocol: The Boc- and Cbz-protected compound is dissolved in dichloromethane (CH₂Cl₂). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 30 minutes to 2 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent and excess TFA are removed in vacuo to yield the Cbz-protected amine trifluoroacetate salt.[5]
Selective Deprotection of Fmoc in the Presence of Cbz
Protocol: The Fmoc- and Cbz-protected compound is dissolved in N,N-dimethylformamide (DMF). A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 10-30 minutes. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the Cbz-protected amine.
Selective Deprotection of Alloc in the Presence of Cbz
Protocol: The Alloc- and Cbz-protected compound is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon). Phenylsilane (PhSiH₃) is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction mixture is stirred at 0°C to room temperature for 1-2 hours and monitored by TLC or LC-MS. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the Cbz-protected amine.[6]
Logical Workflow for Orthogonal Deprotection Strategy
The following diagram illustrates a decision-making workflow for a multi-protected compound containing Cbz, Boc, Fmoc, and Alloc groups.
Conclusion
The benzyl carbamate (Cbz) protecting group remains a highly valuable tool in modern organic synthesis due to its robustness and well-defined deprotection conditions that are orthogonal to many other commonly used protecting groups. A thorough understanding of these orthogonal relationships, as outlined in this guide, is crucial for the successful design and execution of complex synthetic routes, ultimately enabling the efficient construction of novel therapeutics and other advanced molecules. Researchers are encouraged to consider the specific sensitivities of their substrates when choosing deprotection conditions and to perform small-scale test reactions to optimize outcomes.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Piperidinylcarbamates as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved therapeutics. When functionalized with a carbamate group, the resulting piperidinylcarbamate moiety offers a versatile platform for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidinylcarbamates, focusing on their activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH), with a comparative look at other piperidine-based inhibitors targeting Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).
Key SAR Insights for Piperidinylcarbamate-Based FAAH Inhibitors
Pioneering work in the development of piperidinylcarbamate inhibitors has largely centered on FAAH, a key enzyme in the endocannabinoid system. SAR studies have revealed critical structural features that govern their inhibitory potency and metabolic stability.
A central theme in the SAR of these inhibitors is the nature of the substituent on the piperidine nitrogen. Generally, a linker connects the piperidine nitrogen to an aromatic or heteroaromatic ring system. The length and composition of this linker, as well as the substitution pattern on the terminal ring, profoundly influence activity.
For instance, in a series of (indolylalkyl)piperidine carbamates, the length of the alkyl spacer between the indole and piperidine rings significantly impacts FAAH inhibition. An ethyl spacer has been shown to be optimal for high inhibitory activity. Furthermore, substitutions on the indole ring can modulate potency, with small, electron-withdrawing groups like fluorine often being well-tolerated or slightly beneficial.
Metabolic stability is another crucial aspect addressed in SAR studies. The piperidine ring itself can enhance metabolic stability compared to acyclic analogues. The choice of the carbamate's O-aryl group also plays a role in both potency and metabolic fate.
| Compound ID | R Group (on Indole) | Linker Length | FAAH IC50 (nM) | Metabolic Stability (% remaining after 30 min) |
| 1 | H | -(CH2)2- | 15 | 85 |
| 2 | 5-F | -(CH2)2- | 12 | 88 |
| 3 | 5-Cl | -(CH2)2- | 55 | Not Reported |
| 4 | H | -(CH2)3- | 45 | 90 |
Table 1: SAR of (Indolylalkyl)piperidine Carbamates as FAAH Inhibitors. Data compiled from published studies. Metabolic stability was assessed using rat liver microsomes.
Comparative Landscape: Piperidine Derivatives as AChE and BACE1 Inhibitors
To provide a broader context, it is valuable to compare the SAR of piperidinylcarbamates with other piperidine-containing inhibitors targeting different enzymes.
Acetylcholinesterase (AChE) Inhibitors
Piperidine-based structures are prominent in the design of AChE inhibitors for the treatment of Alzheimer's disease. Donepezil, a marketed drug, features a piperidine ring connected to an indanone moiety via a benzyl group. SAR studies in this class have highlighted the importance of the distance and geometry between the piperidine nitrogen and the aromatic system for effective binding to the enzyme's active site. While not carbamates, these molecules underscore the privileged nature of the piperidine scaffold in targeting cholinesterases.
BACE1 Inhibitors
BACE1, another key target in Alzheimer's disease drug discovery, has also been pursued with piperidine-containing inhibitors. In this context, the piperidine ring often serves as a central scaffold to orient functional groups that interact with the catalytic aspartate residues of the enzyme. The SAR for these inhibitors often focuses on optimizing the substituents on the piperidine ring to achieve high potency and selectivity, as well as favorable pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are summaries of typical experimental protocols for the key assays.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A common method for determining FAAH inhibitory activity is a fluorescence-based assay. The protocol generally involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human FAAH and a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Test compounds (piperidinylcarbamates) are pre-incubated with the FAAH enzyme for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against a range of inhibitor concentrations.
Caption: Workflow for a typical fluorescence-based FAAH inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used colorimetric method to measure AChE activity:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compounds.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction. AChE hydrolyzes acetylthiocholine to thiocholine.
-
Colorimetric Measurement: Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), the absorbance of which is measured at 412 nm.
-
Data Analysis: The rate of color development is proportional to AChE activity, from which IC50 values can be calculated.
BACE1 Inhibition Assay (FRET-based)
A common method for assessing BACE1 inhibition is through a Förster Resonance Energy Transfer (FRET) assay:
-
Reagent Preparation: A specific peptide substrate containing a fluorophore and a quencher is used. Recombinant human BACE1 is prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The BACE1 enzyme is pre-incubated with the test compounds.
-
Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence. This is measured over time.
-
Data Analysis: The rate of fluorescence increase is used to determine the enzymatic activity and subsequently the IC50 values of the inhibitors.
Caption: Logical relationship in SAR-driven lead optimization.
Conclusion
Piperidinylcarbamates represent a valuable and adaptable scaffold for the design of potent enzyme inhibitors. The SAR studies on FAAH inhibitors have provided a clear roadmap for optimizing potency and metabolic stability through systematic structural modifications. By comparing these findings with the SAR of other piperidine-based inhibitors for targets like AChE and BACE1, researchers can gain a deeper understanding of the broader design principles for this privileged structural class. The experimental protocols outlined provide a foundation for the robust evaluation of novel piperidinylcarbamate derivatives in the pursuit of new therapeutic agents.
A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of numerous therapeutic agents.[1][2] Its prevalence in a wide array of clinically approved drugs stems from its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to enhance drug transport across biological membranes.[3] This guide provides a comparative analysis of the in vitro and in vivo activities of two distinct classes of piperidine-based compounds: anticancer agents and histamine H3 receptor antagonists. The data presented herein is collated from various studies to offer a clear, comparative perspective on their therapeutic potential.
Section 1: Piperidine-Based Anticancer Agents
Piperidine and its derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against various cancer cell lines.[4][5] These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, apoptosis, and metastasis.[5]
Comparative Activity Data
A notable example of a potent piperidine-based anticancer agent is a derivative identified as compound 17a . This compound has been shown to be a tubulin polymerization inhibitor that binds to the colchicine site, leading to cancer cell death.[6] The following table summarizes its in vitro potency against a prostate cancer cell line and its in vivo efficacy in a tumor xenograft model.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration | Tumor Growth Inhibition | Reference |
| Compound 17a | Cell Proliferation Assay | PC3 (Prostate Cancer) | 0.81 | PC3 Xenograft in nude mice | Not Specified | Significant inhibition | [6] |
| Piperine | MTT Assay | 4T1 (Breast Cancer) | 105 ± 1.08 (48h), 78.52 ± 1.06 (72h) | 4T1 murine breast cancer model | Intratumoral injection (2.5 and 5 mg/kg) | Dose-dependent suppression of primary tumor growth and lung metastasis | [7] |
Experimental Protocols
In Vitro: MTT Cell Viability Assay
The in vitro cytotoxicity of piperidine compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][6]
-
Cell Seeding: Cancer cells (e.g., PC3 or 4T1) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the piperidine-based compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vivo: Tumor Xenograft Model
The in vivo anticancer efficacy is often evaluated using a tumor xenograft model in immunodeficient mice.[8][9][10]
-
Cell Implantation: A suspension of human cancer cells (e.g., PC3) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the piperidine-based compound or a vehicle control via a specified route (e.g., intraperitoneal, oral, or intratumoral injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Signaling Pathway and Workflow Diagrams
Section 2: Piperidine-Based Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have therapeutic potential for treating a variety of neurological and psychiatric disorders. Piperidine-containing compounds have been extensively explored as H3 receptor antagonists.[11]
Comparative Activity Data
A study on a series of piperidine analogues as histamine H3 receptor antagonists provides a clear comparison of their in vitro potency and in vivo efficacy in a model of food intake.
| Compound | In Vitro Assay | pA2 | In Vivo Model | Administration | Effect on Food Consumption | Reference |
| Compound 1a | Guinea Pig Jejunum | 8.43 | Rat Model | Parenteral | Significant reduction | [12] |
| Compound 1b | Guinea Pig Jejunum | 8.49 | Rat Model | Parenteral | - | [12] |
| Compound 2a | Guinea Pig Jejunum | 7.90 | Rat Model | Parenteral | - | [12] |
| Compound 2b | Guinea Pig Jejunum | 8.35 | Rat Model | Parenteral | - | [12] |
| Compound 2c | Guinea Pig Jejunum | 8.10 | Rat Model | Parenteral | - | [12] |
| Compound 2d | Guinea Pig Jejunum | 7.97 | Rat Model | Parenteral | - | [12] |
| Compound 2e | Guinea Pig Jejunum | 7.30 | Rat Model | Parenteral | - | [12] |
Experimental Protocols
In Vitro: Histamine H3 Receptor Functional Assay (Guinea Pig Jejunum)
The antagonist potency (pA2 value) of the compounds at the H3 receptor can be determined using an isolated tissue preparation.[12]
-
Tissue Preparation: A segment of the guinea pig jejunum is isolated and mounted in an organ bath containing a physiological salt solution.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions, which are inhibited by the H3 receptor agonist (R)-α-methylhistamine.
-
Compound Incubation: The tissue is incubated with varying concentrations of the piperidine-based antagonist.
-
Agonist Challenge: A cumulative concentration-response curve to the H3 agonist is then constructed in the presence of the antagonist.
-
pA2 Calculation: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated to quantify the antagonist's potency.
In Vivo: Rat Model of Food Intake
The in vivo efficacy of H3 receptor antagonists is often assessed by their ability to reduce food intake in animal models.[12][13][14]
-
Animal Acclimation: Rats are individually housed and acclimated to the experimental conditions.
-
Compound Administration: The piperidine-based H3 antagonist or a vehicle control is administered to the rats (e.g., via intraperitoneal injection).
-
Food Presentation: A pre-weighed amount of food is provided to the animals.
-
Food Consumption Measurement: The amount of food consumed over a specific period is measured by weighing the remaining food.
-
Data Analysis: The effect of the compound on food intake is determined by comparing the consumption in the treated group to the control group.
Signaling Pathway and Workflow Diagrams
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide for CNS Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug development, the selection of optimal intermediates is a critical factor in determining the efficiency, purity, and ultimately the success of a synthetic route. This guide provides a comprehensive benchmark analysis of (S)-benzyl piperidin-3-ylcarbamate against a well-established and structurally related intermediate, (S)-N-Boc-3-aminopiperidine. Both molecules are pivotal chiral building blocks in the synthesis of various CNS drug candidates, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of neurological disorders.
This objective comparison delves into key performance metrics, including physicochemical properties, synthetic accessibility, and purity profiles, supported by experimental data from peer-reviewed literature and patents. Detailed experimental protocols for synthesis and analysis are provided to enable researchers to make informed decisions in their drug discovery and development endeavors.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and (S)-N-Boc-3-aminopiperidine is essential for understanding their handling, reactivity, and formulation potential.
| Property | This compound | (S)-N-Boc-3-aminopiperidine |
| Molecular Formula | C13H18N2O2 | C10H20N2O2 |
| Molecular Weight | 234.29 g/mol [1] | 200.28 g/mol [2][3][4] |
| Appearance | Solid | White solid[5] / Light yellow liquid[2] |
| Melting Point | Not specified | 181-182°C[2] |
| Boiling Point | Not specified | 277.3±33.0 °C (Predicted)[2] |
| Solubility | Not specified | Slightly soluble in water[2], Soluble in dimethylsulfoxide[6] |
| XLogP3 | Not specified | 0.7[2][4] |
Synthetic Accessibility and Yield
The efficiency of synthesizing these chiral intermediates is a crucial consideration for scalability and cost-effectiveness in drug manufacturing. Various synthetic routes have been reported for both compounds.
Synthesis of this compound
One common method involves the resolution of racemic benzyl piperidin-3-ylcarbamate using a chiral acid, such as mandelic acid. Another approach is the direct synthesis from a chiral precursor. A patented method describes the reduction of a pyridin-3-ylcarbamate compound in the presence of a palladium catalyst[7].
Synthesis of (S)-N-Boc-3-aminopiperidine
Multiple synthetic strategies exist for (S)-N-Boc-3-aminopiperidine, reflecting its widespread use. A multi-step synthesis starting from L-glutamic acid has been reported with overall yields of 44% to 55%[8][9]. Another patented method involves the reaction of (S)-nipecotic acid ethyl ester with di-tert-butyl dicarbonate, followed by ammonolysis and Hofmann rearrangement, yielding the final product in good yield[5][10]. Biocatalytic synthesis using transaminases has also been explored, offering a green and efficient route with high enantiomeric excess[11][12]. One such method reports a 70% isolated yield and >99% enantiomeric excess (ee)[12].
Purity and Chiral Analysis
Ensuring high enantiomeric purity is paramount for chiral intermediates to guarantee the stereochemistry and efficacy of the final active pharmaceutical ingredient (API). Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
For 3-aminopiperidine derivatives, pre-column derivatization is often employed to enhance UV detection and chromatographic resolution[13][14]. A common derivatizing agent is benzoyl chloride, which reacts with the amino group to form a UV-active benzamide derivative[15].
Table 2: Comparison of Synthetic Performance
| Parameter | This compound | (S)-N-Boc-3-aminopiperidine |
| Reported Yield | Yields vary depending on the synthetic route and resolution efficiency. | 44-55% (from L-glutamic acid)[8][9], 70% (biocatalytic)[12], 89% (from (R)-nipecotic acid ethyl ester)[10] |
| Precursors | Racemic benzyl piperidin-3-ylcarbamate, Pyridin-3-ylcarbamate derivatives[7] | L-glutamic acid[8][9], (S)-nipecotic acid ethyl ester[5][10], 1-Boc-3-piperidone[11][12] |
| Key Reagents | Chiral resolving agents (e.g., mandelic acid), Palladium catalyst[7] | Di-tert-butyl dicarbonate (Boc anhydride), Transaminases[11][12], Sodium borohydride[8][9] |
| Chiral Purity | High enantiomeric purity achievable through resolution. | >99% ee reported with biocatalytic methods[12]. |
Experimental Protocols
Synthesis of (S)-N-Boc-3-aminopiperidine via Biocatalytic Transamination[11][12]
This protocol is based on the enzymatic amination of 1-Boc-3-piperidone.
-
Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., triethanolamine buffer, pH 7.5) is prepared containing an amine donor (e.g., isopropylamine) and pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Enzyme Addition: An immobilized ω-transaminase is added to the buffer solution.
-
Substrate Addition: A solution of 1-Boc-3-piperidone in a co-solvent (e.g., DMSO) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 35-50°C) and monitored by HPLC until completion.
-
Work-up and Purification: Upon completion, the enzyme is filtered off. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.
Chiral HPLC Analysis of 3-Aminopiperidine Derivatives (General Protocol)[15]
This protocol involves pre-column derivatization with benzoyl chloride.
-
Derivatization: The 3-aminopiperidine derivative is dissolved in a suitable solvent (e.g., dichloromethane). An excess of benzoyl chloride and a base (e.g., triethylamine) are added, and the reaction is stirred until complete.
-
Sample Preparation: The reaction mixture is quenched, and the derivatized product is extracted. The solvent is evaporated, and the residue is redissolved in the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., isopropanol, methanol, or acetonitrile).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate and Temperature: Optimized for best resolution.
-
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative Synthetic Strategies.
Caption: General Experimental Workflow.
Caption: Role in DPP-IV Inhibition Pathway.
Conclusion
Both this compound and (S)-N-Boc-3-aminopiperidine are valuable chiral intermediates for the synthesis of CNS drugs. (S)-N-Boc-3-aminopiperidine benefits from a wider range of documented synthetic routes, including highly efficient and enantioselective biocatalytic methods that can deliver high yields and exceptional chiral purity. The choice between these intermediates will ultimately depend on the specific requirements of the synthetic strategy, including cost, scalability, and the desired protecting group for subsequent transformations. This guide provides the foundational data and protocols to assist researchers in making a strategic and evidence-based selection for their CNS drug development programs.
References
- 1. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 8. or.niscpr.res.in [or.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. researchgate.net [researchgate.net]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups
In the intricate world of organic synthesis, particularly in peptide synthesis and drug development, the selective protection and deprotection of amine functionalities is a critical consideration. The choice of the right protecting group can significantly impact the efficiency, yield, and purity of the final product. Among the most widely used amine protecting groups are Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide provides a comprehensive comparison of the stability of these three cornerstone protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Amine Protecting Groups
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and provide high yields for both protection and deprotection steps. Cbz, Boc, and Fmoc are all carbamate-based protecting groups that have found widespread application due to their distinct stability profiles and cleavage conditions, which allows for orthogonal protection strategies. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific and non-interfering reaction conditions.[1][2][3][4]
Comparative Stability and Orthogonality
The stability of Cbz, Boc, and Fmoc protecting groups is dictated by their chemical structure and the mechanism of their cleavage. Understanding these differences is key to designing a successful synthetic route.
-
Carboxybenzyl (Cbz or Z): Introduced by Bergmann and Zervas in 1932, the Cbz group is a pioneer in peptide chemistry.[5] It is stable to both acidic and basic conditions, making it a robust protecting group.[6] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a process that is generally mild and neutral.[6][7] While considered orthogonal to Boc and Fmoc, harsh acidic conditions can lead to its cleavage.[8]
-
tert-Butoxycarbonyl (Boc): The Boc group is characterized by its lability to acid.[9] It is stable to basic conditions and catalytic hydrogenolysis, rendering it orthogonal to both Cbz and Fmoc protecting groups.[10] The deprotection of Boc is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is unique in its lability to basic conditions, typically cleaved by secondary amines such as piperidine.[8][12] It is stable to acidic conditions, making it orthogonal to the Boc group.[12] However, its orthogonality to the Cbz group is considered "quasi-orthogonal" as the Fmoc group can also be cleaved under certain hydrogenolysis conditions, although it is generally less reactive than the Cbz group in this regard.[12]
The distinct cleavage conditions for these three protecting groups form the basis of modern orthogonal strategies in solid-phase peptide synthesis (SPPS), enabling the synthesis of complex peptides.[4][13][14]
Data Presentation: Stability under Various Conditions
The following table summarizes the stability of Cbz, Boc, and Fmoc protecting groups under different chemical environments. While direct side-by-side quantitative kinetic data under identical conditions is scarce in the literature, this table provides a qualitative and semi-quantitative comparison based on established chemical principles and reported experimental observations.
| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis Conditions |
| Cbz | Generally Stable (Cleaved by strong/harsh acids like HBr/AcOH)[5][15] | Stable[6] | Labile (e.g., H₂, Pd/C)[6][7] |
| Boc | Labile (e.g., TFA, HCl)[9][11] | Stable[10] | Stable[10] |
| Fmoc | Stable[12] | Labile (e.g., Piperidine)[8][12] | Can be cleaved (less readily than Cbz)[12] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of amines using Cbz, Boc, and Fmoc groups.
Carboxybenzyl (Cbz) Group
Protection of an Amine with Cbz-Cl:
-
Reagents: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine.
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the Cbz-protected amine by silica gel column chromatography.
-
Deprotection of a Cbz-Protected Amine by Hydrogenolysis:
-
Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[16]
-
tert-Butoxycarbonyl (Boc) Group
Protection of an Amine with Boc Anhydride (Boc₂O):
-
Reagents: Amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the amine in dichloromethane or THF.
-
Add triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide to the mixture.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Boc-protected amine. Further purification by chromatography may be necessary.[11]
-
Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA):
-
Reagents: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[9][11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of an Amine with Fmoc-Cl:
-
Reagents: Amine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃) or Pyridine, Dioxane/Water or Dichloromethane (DCM).
-
Procedure:
-
For aqueous conditions, dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
For anhydrous conditions, dissolve the amine in dichloromethane and add pyridine.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl in dioxane or dichloromethane.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
For the aqueous workup, dilute with water and extract with an organic solvent. For the anhydrous reaction, wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the Fmoc-protected amine by chromatography.
-
Deprotection of an Fmoc-Protected Amine with Piperidine:
-
Reagents: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of piperidine in DMF (typically 20% v/v) to the reaction mixture.
-
Stir the reaction at room temperature. The deprotection is often very rapid, typically complete within 5-30 minutes. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer and concentrate to obtain the deprotected amine.[8][12]
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of Cbz, Boc, and Fmoc protected amines.
Caption: General deprotection pathways for Cbz, Boc, and Fmoc groups.
Caption: A decision tree for selecting an appropriate amine protecting group.
Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups is a critical decision in the design of a synthetic strategy. Each group offers a unique stability profile that can be leveraged to achieve selective transformations. The Cbz group provides robust protection and is removed under neutral hydrogenolysis conditions. The Boc group is the quintessential acid-labile protecting group, while the Fmoc group is selectively cleaved under basic conditions. A thorough understanding of their comparative stability, orthogonality, and the specific experimental conditions for their use and removal, as outlined in this guide, will empower researchers to navigate the complexities of modern organic synthesis and achieve their synthetic goals with greater efficiency and success.
References
- 1. Protecting Groups - Stability [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. chempep.com [chempep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Bot Detection [iris-biotech.de]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Enantiomeric Excess of (S)-benzyl piperidin-3-ylcarbamate
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the enantiomeric purity of (S)-benzyl piperidin-3-ylcarbamate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, and their performances are objectively compared through quantitative data.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For compounds like this compound, which contains a secondary amine, derivatization is often employed to improve chromatographic behavior and UV detection.
Experimental Protocol: Pre-column Derivatization with Benzoyl Chloride followed by Chiral HPLC
This protocol is adapted from methodologies developed for the chiral analysis of similar 3-aminopiperidine derivatives.[1]
1. Derivatization:
-
Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Add 1.5 equivalents of triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of benzoyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the derivatized product, N-benzoyl-(S)-benzyl piperidin-3-ylcarbamate.
2. HPLC Analysis:
-
Column: ChromTech CHIRAL-AGP, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 0.015 M phosphate buffer (pH 6.0) : Isopropanol (99:1, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the derivatized product in the mobile phase to a concentration of 1 mg/mL.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and low sample consumption, making it an attractive alternative to HPLC. The separation is achieved by adding a chiral selector, typically a cyclodextrin, to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities.
Experimental Protocol: Chiral CE with a Cyclodextrin Selector
This protocol is based on established methods for the enantioseparation of chiral amines and related compounds using cyclodextrins.[2]
1. Capillary Conditioning:
-
Rinse the capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and the background electrolyte (30 min).
2. CE Analysis:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (52 cm effective length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 25 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of 0.5 mg/mL.
Workflow for Chiral Capillary Electrophoresis Analysis
Caption: Workflow for enantiomeric excess determination by Chiral CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers, resulting in distinguishable signals in the NMR spectrum.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol is based on general procedures for determining the enantiomeric excess of chiral amines using chiral solvating agents.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into an NMR tube.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.2 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) as the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
2. NMR Analysis:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Experiment: Standard ¹H NMR
-
Data Processing: Apply standard Fourier transformation and phase correction. The signals corresponding to the protons near the chiral center of the two enantiomers should be resolved into two distinct sets of peaks.
-
ee Calculation: Determine the enantiomeric excess by integrating the corresponding resolved signals for the two enantiomers.
Logical Relationship in NMR Enantiodiscrimination
Caption: Principle of NMR enantiodiscrimination using a chiral solvating agent.
Comparative Performance Data
The following table summarizes the key performance metrics for the three analytical methods in the context of assessing the enantiomeric excess of this compound. The data is a composite based on published results for analogous compounds.
| Parameter | Chiral HPLC with Derivatization | Chiral Capillary Electrophoresis | ¹H NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a chiral stationary phase | Differential mobility of diastereomeric complexes in an electric field | Formation of diastereomeric complexes with distinct NMR signals |
| Sample Preparation | Derivatization required | Simple dissolution | Simple dissolution and addition of CSA |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 10 minutes |
| Resolution (Rs) | > 2.0[5] | > 1.5 | Baseline separation of specific signals |
| Limit of Quantification (LOQ) | ~0.1% of the minor enantiomer | ~0.2% of the minor enantiomer | ~1-2% of the minor enantiomer |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Advantages | High resolution, well-established, good for preparative scale | High efficiency, low sample and solvent consumption | Fast, non-destructive, provides structural information |
| Disadvantages | Derivatization can be time-consuming, higher solvent consumption | Lower concentration sensitivity, requires careful capillary conditioning | Lower sensitivity for minor enantiomers, expensive instrumentation |
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust and highly reliable method, particularly suitable for quality control environments where high precision and accuracy are paramount. The need for derivatization is a drawback, but it often leads to excellent resolution and sensitivity.
-
Chiral Capillary Electrophoresis presents a "greener" alternative with its minimal solvent consumption and high separation efficiency. It is an excellent choice for high-throughput screening and when sample volume is limited.
-
NMR Spectroscopy offers the fastest analysis time and provides direct structural confirmation. While its sensitivity for trace enantiomeric impurities is lower than chromatographic methods, it is invaluable for rapid screening and for samples where derivatization is problematic.
For comprehensive characterization, employing at least two of these methods is recommended to ensure the accuracy and reliability of the enantiomeric excess determination.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Substituted Benzyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted benzyl piperidine derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates for drug discovery in various therapeutic areas. This guide provides a comparative overview of their performance against different biological targets, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease
A significant area of investigation for benzyl piperidine derivatives is their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the treatment of Alzheimer's disease.[1] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[2][3]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various substituted benzyl piperidine derivatives against AChE and BuChE. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity (BuChE/AChE) | Reference |
| Donepezil (Reference) | AChE | 0.0067 | - | [1] |
| 86a | AChE | 0.00213 | ~38-fold for AChE | [1] |
| 19 | AChE | 0.0012 (nM) | ~34700-fold for AChE | [4] |
| d5 | AChE | 6.89 | - | [5] |
| d10 | AChE | 3.22 | - | [5] |
| 15b | eeAChE | 0.39 | - | [6] |
| 15j | eqBChE | 0.16 | - | [6] |
| Compound 21 | BuChE | Good | Selective for BuChE | [3] |
Dual-Target Ligands: Expanding Therapeutic Potential
Recent research has focused on developing benzyl piperidine derivatives that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach for complex diseases like Alzheimer's and chronic pain.
Opioid and Sigma Receptor Modulation for Pain Management
Certain benzyl piperidine derivatives have been identified as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[7] This dual activity is promising for developing potent analgesics with reduced opioid-related side effects.[7]
| Compound ID | Target Receptor | Ki (nM) | In vivo Efficacy (ED50, mg/kg) | Reference |
| 52 | MOR | 56.4 | 4.04 (abdominal contraction) | [7] |
| σ1R | 11.0 | 6.88 (carrageenan-induced pain) | [7] | |
| 7.62 (CFA-induced chronic pain) | [7] |
Acetylcholinesterase and Serotonin Transporter Inhibition
For Alzheimer's disease, which often presents with neuropsychiatric symptoms like depression, dual inhibitors of AChE and the serotonin transporter (SERT) are being explored.[3]
| Compound ID | AChE IC50 (µM) | SERT Affinity (Ki, µM) | Reference |
| 19 | Potent Inhibitor | Low Affinity | [3][8] |
| 21 | Low/Negligible | Good Affinity | [3][8] |
| 12-16 | > 200 | Low Micromolar Range | [3][9] |
Histone Deacetylase and Acetylcholinesterase Inhibition
A multitarget approach for Alzheimer's also includes the dual inhibition of histone deacetylase (HDAC) and AChE.[5]
| Compound ID | HDAC IC50 (µM) | AChE IC50 (µM) | Reference |
| d5 | 0.17 | 6.89 | [5] |
| d10 | 0.45 | 3.22 | [5] |
Modulation of Dopamine and Serotonin Systems
Substituted benzyl piperidine derivatives also show significant activity at dopamine and serotonin receptors and transporters, suggesting their potential in treating neurological and psychiatric disorders.[10][11]
Dopamine Receptor Ligands
These compounds have been investigated as antagonists for various dopamine receptor subtypes, with some showing selectivity for the D4 receptor, a target for glioblastoma treatment.[11]
| Compound ID | Target Receptor | Affinity (Ki) | Reference |
| 8 | D4 | High | [11] |
| 12 | D4 | High | [11] |
| 16 | D4 | High | [11] |
Triple Reuptake Inhibitors
By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, certain 4-benzylpiperidine carboxamides act as triple reuptake inhibitors, which can have profound effects on monoamine neurotransmitter signaling.[10] The structure-activity relationship studies revealed that the linker length and aromatic substituents are crucial for their selectivity towards DAT, SERT, and NET.[10]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Principle: The assay measures the production of thiocholine, which results from the hydrolysis of acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
AChE enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance is measured at 412 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.
-
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is then measured.
-
Procedure:
-
Cell membranes expressing the target receptor are prepared.
-
The membranes are incubated with a specific concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays (e.g., Morris Water Maze)
These tests are used to assess the effect of compounds on learning and memory in animal models.[6]
-
Principle: The Morris water maze is a test of spatial learning. Animals are placed in a circular pool of opaque water and must learn to find a hidden platform to escape.
-
Procedure:
-
Animals are subjected to a training phase where they learn the location of the hidden platform over several trials.
-
Cognitive impairment can be induced using agents like scopolamine.[6][12]
-
The test compound is administered to the animals before the testing phase.
-
During the testing phase, the time taken to find the platform (escape latency) and the path taken are recorded.
-
Improved performance (shorter escape latency) in the treated group compared to the control group suggests a cognitive-enhancing effect of the compound.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of benzyl piperidine derivatives on AChE.
Caption: General experimental workflow for evaluating the biological activity of benzyl piperidine derivatives.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating GMP Production of (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide to Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of a robust and compliant synthetic pathway is paramount for the successful GMP (Good Manufacturing Practice) production of pharmaceutical intermediates. This guide provides a detailed comparison of two distinct and viable synthetic routes to (S)-benzyl piperidin-3-ylcarbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The comparison focuses on a classical chemical approach and a modern chemo-enzymatic strategy, evaluating them on key performance indicators such as yield, purity, and scalability, all within the stringent framework of GMP.
The synthesis of this compound hinges on the stereoselective formation of the chiral center at the C3 position of the piperidine ring. The two routes presented here achieve this through fundamentally different methodologies, each with its own set of advantages and challenges. Route A employs a chemical synthesis approach starting from a readily available chiral precursor, L-glutamic acid. Route B leverages the high selectivity of a biocatalytic step using a transaminase enzyme to establish the desired stereochemistry.
Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound, providing a clear comparison of their overall efficiency.
| Parameter | Route A: Chemical Synthesis from L-Glutamic Acid | Route B: Chemo-enzymatic Synthesis |
| Starting Material | L-Glutamic Acid | N-Boc-3-piperidone |
| Key Chiral Step | Intramolecular cyclization of a chiral precursor | Enzymatic reductive amination |
| Overall Yield | ~40-50% | ~65-75% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Purity (by HPLC) | >98% | >99% |
| Number of Steps | 5 | 3 |
| Key Reagents | Sodium borohydride, p-toluenesulfonyl chloride, benzylamine, benzyl chloroformate | ω-Transaminase, Isopropylamine, Benzaldehyde, Sodium triacetoxyborohydride |
| GMP Compliance | Well-established methods, but may involve hazardous reagents and solvents. | "Green" chemistry approach, milder reaction conditions, but requires specialized enzyme and cofactor. |
Synthetic Route Diagrams
To visually delineate the two synthetic pathways, the following diagrams illustrate the sequence of chemical transformations for each route.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are intended as a guide and would require further optimization and validation for large-scale GMP production.
Route A: Chemical Synthesis from L-Glutamic Acid
Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diol L-Glutamic acid is first converted to its corresponding diester, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The diester is then reduced using a mild reducing agent like sodium borohydride in a suitable solvent such as methanol to yield the diol.
Step 2: Synthesis of (S)-5-amino-1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate The diol from the previous step is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a chlorinated solvent like dichloromethane. This step converts the hydroxyl groups into good leaving groups for the subsequent cyclization.
Step 3: Synthesis of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate The crude ditosylate is treated with benzylamine in a suitable solvent, leading to a one-pot cyclization to form the N-benzylpiperidine ring.
Step 4 & 5: Synthesis of this compound The Boc-protected N-benzylpiperidine derivative is deprotected using an acid such as trifluoroacetic acid (TFA). The resulting free amine is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to afford the final product, this compound.
Route B: Chemo-enzymatic Synthesis
Step 1: Synthesis of (S)-tert-butyl piperidin-3-ylcarbamate N-Boc-3-piperidone is subjected to an asymmetric reductive amination using an (S)-selective ω-transaminase. Isopropylamine serves as the amine donor, and pyridoxal 5'-phosphate (PLP) is used as a cofactor. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.
Step 2: Synthesis of (S)-3-aminopiperidine The Boc-protected aminopiperidine is deprotected under acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent, to yield the free (S)-3-aminopiperidine.
Step 3: Synthesis of this compound The final step involves a reductive amination of (S)-3-aminopiperidine with benzaldehyde using a mild reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane to yield the target compound.
GMP Validation Workflow
The validation of a synthetic route for GMP production is a critical process that ensures the consistency and reliability of the manufacturing process. The following diagram outlines a typical workflow for the validation of a synthetic step.
Conclusion
Both the chemical and chemo-enzymatic routes offer viable pathways for the GMP production of this compound. The chemical synthesis route relies on well-established, traditional organic chemistry transformations. While potentially more straightforward to implement in terms of equipment, it may involve harsher reaction conditions and the use of hazardous reagents.
The chemo-enzymatic route represents a more modern and "greener" approach. The use of an enzyme in the key stereochemistry-determining step offers high selectivity and milder reaction conditions. However, this route requires access to the specific enzyme and expertise in biocatalysis. The choice between these routes will depend on a variety of factors including the available infrastructure, cost of goods, and the desired environmental footprint of the process. A thorough process validation, as outlined in the GMP workflow, is essential for either route to ensure the consistent production of a high-quality pharmaceutical intermediate.
Safety Operating Guide
Proper Disposal of (S)-benzyl piperidin-3-ylcarbamate: A Guide for Laboratory Professionals
For immediate reference, (S)-benzyl piperidin-3-ylcarbamate and its containers must be disposed of as hazardous waste through an approved waste disposal plant.[1] This compound is classified as highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] Adherence to strict safety and disposal protocols is essential to mitigate risks to personnel and the environment.
This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following guidelines are designed to ensure compliance with safety regulations and to foster a culture of safety within the laboratory.
Hazard Profile and Safety Precautions
This compound presents multiple hazards requiring careful management.[1] Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Flammable Liquid | Highly flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic in contact with skin or if inhaled; Harmful if swallowed.[1] | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] | Wear protective gloves and clothing. In case of contact, immediately take off all contaminated clothing and wash before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1] |
| Aquatic Hazard | Harmful to aquatic life.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed chemical waste disposal service. Laboratory personnel should prepare the waste for collection according to the following procedures.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, vials), in a designated, compatible, and properly sealed hazardous waste container.[2][3][4]
-
Ensure the waste container is made of a material compatible with the chemical.[4]
2. Labeling of Waste Containers:
-
Immediately label the hazardous waste container with a hazardous waste tag as soon as waste accumulation begins.[4][5]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., Flammable, Toxic, Corrosive) using appropriate pictograms.[6]
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]
-
Secondary containment should be used to prevent spills.[5]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for collection and disposal.[5]
-
Provide them with the safety data sheet (SDS) and a complete inventory of the waste.
5. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2]
-
Absorb the spill with an inert, non-combustible material (e.g., dry sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
6. Disposal of Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple rinsing, the container can be disposed of as regular trash after defacing any chemical labels.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's safety data sheet for the most current and detailed information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
